Cyclobutylmethanesulfonyl fluoride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutylmethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2S/c6-9(7,8)4-5-2-1-3-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXVWTVRLKCPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Cyclobutylmethanesulfonyl Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound, Cyclobutylmethanesulfonyl fluoride. Due to its potential applications in medicinal chemistry and drug development as a bioisostere or a reactive probe, a reliable synthetic protocol and thorough characterization are crucial. This document outlines a plausible and efficient one-pot synthesis method starting from cyclobutylmethanesulfonic acid. Furthermore, it details the expected analytical characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, although predictive, is based on established principles and data from analogous structures, offering a solid foundation for researchers venturing into the synthesis and application of this compound.
Introduction
Sulfonyl fluorides have emerged as a pivotal functional group in drug discovery and chemical biology. Their unique combination of stability and tunable reactivity makes them valuable as covalent inhibitors, chemical probes, and building blocks in medicinal chemistry. The cyclobutane moiety is also of significant interest as it can impart unique conformational constraints and metabolic stability to drug candidates. The combination of these two functionalities in this compound presents a molecule with high potential for the development of novel therapeutics. This guide aims to provide a detailed protocol for its synthesis and a thorough description of its expected analytical characteristics.
Proposed Synthesis of this compound
A robust and efficient one-pot synthesis is proposed, adapting a modern method for the conversion of sulfonic acids to sulfonyl fluorides.[1][2][3] This approach avoids the use of harsh or hazardous reagents often associated with traditional methods.
Reaction Scheme:
The proposed reaction proceeds via an in-situ chlorination of the sulfonic acid using cyanuric chloride, followed by a fluorine exchange reaction with potassium bifluoride (KHF₂).[1]
Experimental Protocol
Materials:
-
Cyclobutylmethanesulfonic acid
-
Cyanuric chloride
-
Tetramethylammonium chloride (TMAC)
-
Potassium bifluoride (KHF₂)
-
Acetonitrile (anhydrous)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutylmethanesulfonic acid (1.0 eq), cyanuric chloride (1.1 eq), and tetramethylammonium chloride (0.05 eq).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of 0.2 M with respect to the sulfonic acid.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Add potassium bifluoride (3.0 eq) and acetone (equal volume to the acetonitrile used).
-
Stir the mixture vigorously at room temperature for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Characterization of this compound
The following section details the expected analytical data for the characterization of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of this compound.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | 3.2 - 3.4 | d | ~6.0 | -CH₂-SO₂F |
| ¹H | 2.5 - 2.7 | m | - | -CH-(cyclobutane) |
| ¹H | 1.8 - 2.2 | m | - | -CH₂-(cyclobutane) |
| ¹³C | 55 - 60 | t | - | -CH₂-SO₂F |
| ¹³C | 30 - 35 | d | - | -CH-(cyclobutane) |
| ¹³C | 18 - 22 | t | - | -CH₂-(cyclobutane, C2/C4) |
| ¹³C | 15 - 18 | t | - | -CH₂-(cyclobutane, C3) |
| ¹⁹F | +40 to +60 | t | ~6.0 | -SO₂F |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The actual values may vary depending on the solvent and other experimental conditions.
The ¹H NMR spectrum is expected to show a downfield doublet for the methylene protons adjacent to the sulfonyl fluoride group, coupled to the methine proton of the cyclobutane ring.[4][5] The cyclobutane protons will likely appear as complex multiplets in the aliphatic region. The ¹³C NMR spectrum should display distinct signals for the methylene carbon attached to the sulfonyl fluoride, the methine carbon, and the methylene carbons of the cyclobutane ring.[6][7] The ¹⁹F NMR spectrum is predicted to exhibit a triplet in the characteristic region for sulfonyl fluorides, arising from coupling with the adjacent methylene protons.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy will provide crucial information about the presence of the sulfonyl fluoride functional group.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium-Strong | C-H stretching (alkyl) |
| ~1430-1470 | Strong | S=O asymmetric stretching |
| ~1210-1240 | Strong | S=O symmetric stretching |
| ~815-850 | Strong | S-F stretching |
The IR spectrum will be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl fluoride group. A strong band for the S-F stretch is also expected.[10][11]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity |
| [M]+ | Molecular ion |
| [M - F]+ | Loss of fluorine |
| [M - SO₂F]+ | Loss of sulfonyl fluoride group |
| [C₄H₇CH₂]+ | Cyclobutylmethyl cation |
| [C₄H₇]+ | Cyclobutyl cation |
Under electron ionization (EI), the mass spectrum is expected to show the molecular ion peak. Common fragmentation pathways for sulfonyl fluorides include the loss of a fluorine atom and the cleavage of the C-S bond to lose the sulfonyl fluoride moiety.[12]
Visualizations
Synthetic Workflow
Caption: Proposed one-pot synthesis workflow for this compound.
Characterization Workflow
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed one-pot synthetic method is efficient and utilizes readily available reagents. The predicted characterization data, presented in clear tabular format, and the logical workflows visualized with diagrams, offer researchers a solid starting point for their investigations into this promising molecule. This information is intended to facilitate the exploration of this compound in various research and development endeavors, particularly in the fields of medicinal chemistry and drug discovery.
References
- 1. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F [pubs.rsc.org]
- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. notes.fluorine1.ru [notes.fluorine1.ru]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
An In-depth Technical Guide to (Cyclobutylmethyl)sulfonyl Fluoride: Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic pathway for (cyclobutylmethyl)sulfonyl fluoride. As of the latest literature review, this compound is not extensively documented in public chemical databases, suggesting it is a novel or sparsely characterized molecule. The information presented herein is based on established principles of organic chemistry and extrapolated from data on structurally related sulfonyl fluorides. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound, particularly in the field of drug discovery where the sulfonyl fluoride moiety is a valuable covalent probe.
Chemical Structure and Identification
Based on systematic nomenclature, the structure corresponding to the name "cyclobutylmethanesulfonyl fluoride" is more precisely named (cyclobutylmethyl)sulfonyl fluoride .
-
IUPAC Name: (Cyclobutylmethyl)sulfonyl fluoride
-
Molecular Formula: C₅H₉FO₂S
-
Structure:
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of (cyclobutylmethyl)sulfonyl fluoride. These values are estimated based on the properties of structurally similar compounds such as methanesulfonyl fluoride and cyclohexylmethanesulfonyl fluoride, and through computational predictions.
| Property | Predicted Value | Notes |
| Molecular Weight | 152.19 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~180-200 °C | Estimated to be higher than methanesulfonyl fluoride (123-124 °C) due to the larger cyclobutyl group. |
| Density | ~1.2 - 1.3 g/mL | Expected to be slightly less dense than methanesulfonyl fluoride (1.427 g/mL). |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | Typical for small organosulfonyl fluorides. The sulfonyl fluoride group is known to be relatively stable to hydrolysis compared to other sulfonyl halides.[1] |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar short-chain alkylsulfonyl fluorides.[2] |
Proposed Synthesis: Experimental Protocol
Several synthetic routes are available for the preparation of alkylsulfonyl fluorides.[3][4] A practical and high-yielding approach involves the oxidative chlorination of a corresponding thiol followed by a halide exchange reaction. This method is advantageous as it starts from a readily available precursor, (cyclobutylmethyl)mercaptan.
Reaction Scheme:
(Cyclobutylmethyl)mercaptan → (Cyclobutylmethyl)sulfonyl chloride → (Cyclobutylmethyl)sulfonyl fluoride
Detailed Protocol:
Step 1: Synthesis of (Cyclobutylmethyl)sulfonyl chloride
-
To a stirred solution of (cyclobutylmethyl)mercaptan (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water at 0 °C, add sodium hypochlorite (NaOCl) solution (3.5 eq, aqueous) dropwise, maintaining the temperature below 5 °C.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure to yield crude (cyclobutylmethyl)sulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of (Cyclobutylmethyl)sulfonyl fluoride
-
Dissolve the crude (cyclobutylmethyl)sulfonyl chloride from the previous step in acetonitrile (CH₃CN).
-
Add potassium fluoride (KF) (2.0 eq) and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure (cyclobutylmethyl)sulfonyl fluoride.
Reactivity and Applications in Drug Discovery
Sulfonyl fluorides are recognized as "privileged warheads" in chemical biology and drug discovery.[5][6] They exhibit a unique balance of stability and reactivity, making them ideal for use as covalent probes to study protein function and as active components in targeted covalent inhibitors.[7][8]
-
Covalent Modification: The sulfonyl fluoride moiety can covalently react with nucleophilic amino acid residues such as serine, threonine, tyrosine, and lysine within protein binding sites.[9] This interaction is highly specific and dependent on the local protein environment.
-
Stability: Compared to their sulfonyl chloride counterparts, sulfonyl fluorides are significantly more stable towards hydrolysis, which is a crucial property for in vivo applications.[1]
-
Drug Design: The incorporation of a (cyclobutylmethyl)sulfonyl fluoride warhead into a ligand designed for a specific biological target could lead to the development of potent and selective covalent inhibitors. The cyclobutyl group can explore hydrophobic pockets within the binding site, potentially enhancing binding affinity and selectivity.
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of (cyclobutylmethyl)sulfonyl fluoride.
Conclusion
While (cyclobutylmethyl)sulfonyl fluoride remains a largely unexplored chemical entity, its potential as a tool for chemical biology and as a building block for novel therapeutics is significant. The synthetic protocol outlined in this guide provides a viable pathway for its preparation, opening the door for its characterization and evaluation in various research and development settings. The unique combination of the reactive sulfonyl fluoride warhead and the sp³-rich cyclobutyl moiety makes this compound an attractive candidate for probing complex biological systems and for the design of next-generation covalent drugs.
References
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 3. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 4. Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Sulfonyl Fluorides - Enamine [enamine.net]
Cyclobutylmethanesulfonyl Fluoride: A Technical Overview for Drug Discovery Professionals
Introduction to Sulfonyl Fluorides in Drug Discovery
Sulfonyl fluorides have emerged as a significant class of chemical probes and therapeutic agents. Their utility stems from their ability to act as covalent modifiers of specific amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine. This covalent interaction can lead to irreversible inhibition of enzyme activity, making them valuable tools for studying protein function and for the development of targeted therapies. The sulfur(VI) fluoride exchange (SuFEx) click chemistry platform has further expanded the applications of sulfonyl fluorides in drug discovery, materials science, and chemical biology.
The incorporation of a cyclobutane ring into small molecule drug candidates is a recognized strategy in medicinal chemistry. The cyclobutane moiety can introduce conformational rigidity, improve metabolic stability, and provide a three-dimensional scaffold that can enhance binding affinity and selectivity for a biological target. The combination of a reactive sulfonyl fluoride warhead with a cyclobutane scaffold, as in the theoretical Cyclobutylmethanesulfonyl Fluoride, presents an intriguing prospect for the development of novel covalent inhibitors.
Synthesis of Cycloalkylmethanesulfonyl Fluorides
The synthesis of alkyl and cycloalkylmethanesulfonyl fluorides typically proceeds through a two-step sequence involving the oxidation of a corresponding thiol or disulfide to a sulfonyl chloride, followed by a halogen exchange reaction.
General Experimental Protocol
A representative protocol for the synthesis of a cycloalkylmethanesulfonyl fluoride is detailed below. This is a generalized procedure and would require optimization for the specific synthesis of this compound.
Step 1: Synthesis of Cyclobutylmethanesulfonyl Chloride
-
To a stirred solution of cyclobutylmethanethiol (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add an oxidizing agent like chlorine gas or a mixture of nitric acid and hydrochloric acid at a controlled temperature (typically 0-10 °C).
-
The reaction mixture is stirred for a specified time (e.g., 2-4 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of water or a reducing agent solution (e.g., sodium bisulfite).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyclobutylmethanesulfonyl chloride.
Step 2: Fluorination to this compound
-
The crude cyclobutylmethanesulfonyl chloride (1.0 eq) is dissolved in a suitable solvent, such as acetonitrile or a mixture of water and acetone.
-
A fluorinating agent, such as potassium fluoride (KF) or potassium bifluoride (KHF2), is added to the solution. A phase-transfer catalyst like a quaternary ammonium salt may be used to facilitate the reaction.[1]
-
The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the conversion to the sulfonyl fluoride is complete, as monitored by 19F NMR spectroscopy or GC-MS.
-
After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated, and the product is purified by distillation or column chromatography to yield the final this compound.
Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Physicochemical and Pharmacokinetic Properties (Predicted)
While experimental data for this compound is unavailable, we can predict some of its properties based on its structure and the known characteristics of related molecules.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C5H9FO2S |
| Molecular Weight | 152.19 g/mol |
| Appearance | Likely a colorless to pale yellow liquid at room temperature. |
| Solubility | Expected to be soluble in organic solvents and have limited solubility in water. |
| Reactivity | The sulfonyl fluoride moiety is a key reactive center, susceptible to nucleophilic attack by amino acid residues in proteins. |
| Lipophilicity (logP) | The cyclobutane group will contribute to its lipophilicity, which is a critical parameter for cell permeability and drug-likeness. |
| Metabolic Stability | The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to an improved pharmacokinetic profile. |
Mechanism of Action and Biological Applications
The primary mechanism of action for sulfonyl fluorides in a biological context is the covalent modification of nucleophilic amino acid residues within a protein's binding pocket.
Covalent Inhibition Pathway
Caption: Conceptual pathway of covalent inhibition by this compound.
Potential Therapeutic Targets
Given the reactivity of the sulfonyl fluoride group, this compound could potentially be developed as an inhibitor for a variety of enzyme classes, including:
-
Serine Proteases: A well-established target class for sulfonyl fluorides.
-
Kinases: Targeting specific kinases involved in signaling pathways.
-
Other Enzymes with Active Site Nucleophiles: A broad range of enzymes could be susceptible to covalent modification.
The cyclobutane moiety would play a crucial role in directing the molecule to the specific binding pocket of the target protein, thereby conferring selectivity.
Conclusion
This compound represents a molecule of interest for drug discovery, combining the covalent reactivity of the sulfonyl fluoride group with the favorable physicochemical properties of the cyclobutane scaffold. While specific experimental data is currently lacking, the established principles of sulfonyl fluoride chemistry and medicinal chemistry suggest that this compound could be a valuable tool for developing novel covalent inhibitors. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential. Researchers and drug development professionals are encouraged to consider this and related structures in their pursuit of next-generation targeted therapies.
References
An In-depth Technical Guide on the Core Mechanism of Action of Cyclobutylmethanesulfonyl Fluoride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclobutylmethanesulfonyl fluoride is presumed to act as an irreversible, covalent inhibitor of specific enzymes, primarily targeting serine proteases. The mechanism involves the highly electrophilic sulfonyl fluoride moiety, which serves as a "warhead" that reacts with nucleophilic residues within the enzyme's active site. This covalent modification leads to the inactivation of the enzyme. While serine proteases are the most common targets, reactivity with other nucleophilic amino acid residues such as tyrosine, lysine, and cysteine has also been reported for this class of compounds. The balanced reactivity and stability of sulfonyl fluorides make them valuable tools in chemical biology and drug discovery for probing enzyme activity and developing targeted covalent inhibitors.[1][2]
The Sulfonyl Fluoride Warhead: A Covalent Modifier
The core of this compound's activity lies in the sulfur(VI) fluoride exchange (SuFEx) chemistry.[3] The sulfonyl fluoride group (-SO₂F) is a highly reactive electrophile. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This makes it susceptible to nucleophilic attack by amino acid residues in an enzyme's active site.
This covalent bonding is typically irreversible and leads to the permanent inactivation of the target enzyme.[4] This contrasts with reversible inhibitors, which bind and dissociate from the enzyme. The irreversible nature of this inhibition can provide a prolonged therapeutic effect.
Primary Target: Serine Proteases
Sulfonyl fluorides are well-documented as potent inhibitors of serine proteases.[5][6] These enzymes utilize a catalytic triad in their active site, most commonly composed of serine (Ser), histidine (His), and aspartate (Asp) residues.
The mechanism of inhibition proceeds as follows:
-
Binding: The inhibitor binds to the active site of the serine protease. The cyclobutylmethane group likely influences the binding affinity and selectivity for different proteases.
-
Nucleophilic Attack: The catalytically active serine residue, made highly nucleophilic by the adjacent histidine and aspartate, attacks the electrophilic sulfur atom of the sulfonyl fluoride.[4][7]
-
Covalent Adduct Formation: This attack results in the formation of a stable sulfonyl-enzyme ester bond and the displacement of the fluoride ion.[4] This covalent modification of the active site serine renders the enzyme inactive.
Caption: Covalent inhibition of a serine protease by a sulfonyl fluoride.
Other Potential Targets
While serine proteases are the primary targets, the reactivity of the sulfonyl fluoride warhead is not limited to serine. Depending on the specific protein environment and the accessibility of other nucleophilic residues, sulfonyl fluorides can also modify:
-
Tyrosine: The hydroxyl group of tyrosine can be targeted, and probes have been designed to specifically modify tyrosine residues in enzyme active sites.[8]
-
Lysine: The ε-amino group of lysine, especially if its pKa is lowered within the protein microenvironment, can react with sulfonyl fluorides.[2]
-
Threonine, Cysteine, and Histidine: These residues have also been shown to react with sulfonyl fluorides, although the resulting adducts with cysteine and histidine can sometimes be unstable.[1][2]
The promiscuity of sulfonyl fluorides necessitates careful characterization to ensure target selectivity in drug development.[1][2]
Quantitative Data on Sulfonyl Fluoride Inhibitors
No specific inhibition data for this compound is publicly available. However, the following table presents representative data for well-known sulfonyl fluoride inhibitors against common serine proteases to provide a context for the potential potency of this class of compounds.
| Inhibitor | Target Enzyme | IC₅₀ / kᵢ | Reference |
| Phenylmethylsulfonyl fluoride (PMSF) | Chymotrypsin | ~1 mM (IC₅₀) | [4] |
| Phenylmethylsulfonyl fluoride (PMSF) | Thrombin | ~0.1 mM (IC₅₀) | [4] |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Trypsin | ~100 µM (IC₅₀) | [7] |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Chymotrypsin | ~1 mM (IC₅₀) | [7] |
| Diisopropyl fluorophosphate (DFP) | Acetylcholinesterase | µM range (IC₅₀) | N/A |
Note: IC₅₀ and kᵢ values can vary depending on the specific assay conditions.
Experimental Protocols for Characterization
The characterization of a novel sulfonyl fluoride inhibitor like this compound would typically involve the following experimental workflow:
6.1. Enzyme Inhibition Assay
-
Objective: To determine the potency of the inhibitor (e.g., IC₅₀ value).
-
Methodology:
-
A solution of the target serine protease (e.g., trypsin, chymotrypsin, or a specific protease of interest) is prepared in a suitable buffer (e.g., Tris-HCl or HEPES at physiological pH).
-
A chromogenic or fluorogenic substrate for the enzyme is used. For example, N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin.
-
The enzyme is pre-incubated with varying concentrations of this compound for a set period to allow for covalent modification.
-
The substrate is added to initiate the reaction.
-
The rate of product formation is measured over time using a spectrophotometer or fluorometer.
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.
-
6.2. Mass Spectrometry for Covalent Adduct Confirmation
-
Objective: To confirm the covalent modification of the enzyme and identify the modified amino acid residue.
-
Methodology:
-
The target enzyme is incubated with an excess of this compound.
-
The reaction mixture is quenched, and the modified enzyme is separated from the excess inhibitor (e.g., by dialysis or size-exclusion chromatography).
-
The intact protein is analyzed by mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the addition of the cyclobutylmethanesulfonyl group.
-
The modified protein is digested into smaller peptides using a protease like trypsin.
-
The resulting peptide mixture is analyzed by tandem mass spectrometry (LC-MS/MS).
-
The fragmentation spectra are analyzed to identify the specific peptide containing the modification and pinpoint the exact amino acid residue that has been covalently labeled.
-
Caption: Experimental workflow for characterizing a covalent inhibitor.
Conclusion
Based on the established chemistry of the sulfonyl fluoride moiety, this compound is expected to act as a covalent inhibitor, primarily targeting serine proteases through the formation of an irreversible sulfonyl-enzyme adduct with the active site serine. Its precise potency, selectivity, and potential for off-target effects would need to be determined through rigorous experimental evaluation following the protocols outlined above. The continued exploration of sulfonyl fluoride-based inhibitors holds significant promise for the development of novel therapeutics.[3]
References
- 1. sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology - Ask this paper | Bohrium [bohrium.com]
- 2. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PMSF - Wikipedia [en.wikipedia.org]
- 5. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cycloalkylmethanesulfonyl Fluorides: Discovery, Synthesis, and Characterization
Introduction
Cyclobutylmethanesulfonyl fluoride is a specific organofluorine compound belonging to the broader class of aliphatic sulfonyl fluorides. While detailed historical information and dedicated studies on this exact molecule are not extensively documented in publicly available literature, its chemical nature and reactivity can be thoroughly understood through the well-established principles of sulfonyl fluoride chemistry. This guide will provide a comprehensive overview of the discovery and history of the sulfonyl fluoride functional group, general synthetic methodologies applicable to the preparation of cycloalkylmethanesulfonyl fluorides, detailed experimental protocols for analogous compounds, and a summary of their characteristic spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of this class of compounds.
The sulfonyl fluoride moiety is a cornerstone in modern medicinal chemistry and chemical biology, valued for its unique combination of stability and tunable reactivity.[1][2] Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis and general nucleophilic attack, yet can be activated to react with specific biological nucleophiles, making them valuable as covalent inhibitors and chemical probes.[2][3] This "tunable" reactivity, central to the principles of "click chemistry," has led to the widespread use of sulfonyl fluorides in drug discovery and the development of activity-based probes.[1][4]
General Synthetic Strategies for Alkyl and Cycloalkyl Sulfonyl Fluorides
The synthesis of alkyl and cycloalkyl sulfonyl fluorides, including hypothetically this compound, can be achieved through several established synthetic routes. The most common strategies involve the conversion of precursor functional groups, such as sulfonyl chlorides, sulfonic acids, or thiols, into the desired sulfonyl fluoride.
From Sulfonyl Chlorides
The most traditional and widely used method for the synthesis of sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chloride.[5] This is typically achieved by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF2).
Experimental Protocol: General Procedure for the Synthesis of a Sulfonyl Fluoride from a Sulfonyl Chloride
A solution of the starting sulfonyl chloride (1.0 eq.) in a suitable organic solvent, such as acetonitrile or acetone, is treated with an excess of a fluoride source, such as potassium fluoride (2.0-3.0 eq.). The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography on silica gel to afford the pure sulfonyl fluoride.[6]
From Sulfonic Acids and Sulfonates
More recently, methods have been developed for the direct conversion of sulfonic acids and their salts (sulfonates) into sulfonyl fluorides.[7][8] These methods often involve a one-pot procedure where the sulfonic acid is first converted in situ to a more reactive intermediate, such as a sulfonyl chloride or a sulfonyl imidazolide, which then undergoes fluorination.[4]
Experimental Protocol: One-Pot Synthesis of a Sulfonyl Fluoride from a Sodium Sulfonate
To a stirred suspension of the sodium sulfonate (1.0 eq.) in an anhydrous solvent like acetonitrile are added a chlorinating agent, such as cyanuric chloride (1.1 eq.), and a phase-transfer catalyst, for instance, tetra-n-butylammonium bromide (TBAB) (0.05 eq.). The mixture is heated (e.g., at 60 °C) for several hours. After the formation of the sulfonyl chloride intermediate, a fluorinating agent, such as potassium bifluoride (KHF2) (5.0 eq.), is added, and the reaction is stirred for an additional period at room temperature. The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by flash column chromatography.[7]
From Thiols
Alkyl and cycloalkyl thiols can be converted to the corresponding sulfonyl fluorides through an oxidative fluorination process. This typically involves the oxidation of the thiol to a sulfonyl chloride intermediate, which is then converted to the sulfonyl fluoride in a one-pot or two-step procedure.
Experimental Protocol: Synthesis of a Heterocyclic Sulfonyl Fluoride from a Thiol
An aqueous solution of sodium hypochlorite (bleach) is added dropwise to a solution of the thiol in a suitable solvent system, maintaining the temperature below a certain threshold (e.g., 10 °C). After the oxidation is complete, a solution of potassium fluoride in water is added, and the mixture is stirred vigorously for several hours. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude sulfonyl fluoride, which can be further purified.[5]
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a cycloalkylmethanesulfonyl fluoride, starting from different potential precursors.
Caption: General synthetic pathways to this compound.
Quantitative Data and Spectroscopic Characterization
Table 1: Expected 1H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH2-SO2F | 3.2 - 3.6 | Triplet or Doublet of Triplets | 6.0 - 8.0 |
| -CH-(CH2)2- | 2.5 - 2.9 | Multiplet | - |
| Cyclobutyl CH2 | 1.8 - 2.2 | Multiplet | - |
Table 2: Expected 13C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| -CH2-SO2F | 55 - 65 |
| -CH-(CH2)2- | 30 - 40 |
| Cyclobutyl CH2 | 20 - 30 |
| Cyclobutyl CH2 (adjacent to CH) | 25 - 35 |
Table 3: Expected 19F NMR Spectroscopic Data for this compound
| Fluorine | Chemical Shift (δ, ppm, vs. CFCl3) | Multiplicity |
| -SO2F | +40 to +70 | Triplet |
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) |
| [M]+ | 166.05 |
| [M-F]+ | 147.05 |
| [M-SO2F]+ | 83.08 |
Applications in Drug Discovery and Chemical Biology
Alkyl and cycloalkyl sulfonyl fluorides are valuable tools in drug discovery and chemical biology. Their application stems from their ability to act as covalent modifiers of proteins. The sulfonyl fluoride group can react with nucleophilic amino acid residues, such as serine, threonine, lysine, and tyrosine, within the binding sites of enzymes, leading to irreversible inhibition.[2] This property is harnessed in the design of targeted covalent inhibitors and activity-based probes for enzyme profiling and target identification.
The general mechanism of action for a sulfonyl fluoride as a covalent inhibitor is depicted below.
Caption: Covalent modification of an enzyme by a sulfonyl fluoride inhibitor.
While the specific discovery and historical details of this compound remain elusive in the current body of scientific literature, its synthesis and properties can be confidently predicted based on the extensive knowledge of sulfonyl fluoride chemistry. The methodologies outlined in this guide provide a robust framework for the preparation of this and related cycloalkylmethanesulfonyl fluorides. The unique characteristics of the sulfonyl fluoride group ensure that this class of compounds will continue to be of significant interest to researchers in the fields of medicinal chemistry, chemical biology, and materials science. Further research into the specific biological activities of novel cycloalkylmethanesulfonyl fluorides may reveal new therapeutic opportunities and research tools.
References
- 1. Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Cyclobutylmethanesulfonyl Fluoride
This technical guide provides a comprehensive overview of the expected spectroscopic data for Cyclobutylmethanesulfonyl fluoride, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside proposed experimental protocols for its synthesis and analysis.
Predicted Spectroscopic Data
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| ¹H NMR (400 MHz, CDCl₃) | |||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.5 - 3.8 | d | ~4 | -CH₂SO₂F |
| 2.8 - 3.0 | m | -CH- (cyclobutyl) | |
| 1.8 - 2.2 | m | -CH₂- (cyclobutyl) | |
| ¹³C NMR (100 MHz, CDCl₃) | |||
| Chemical Shift (δ) ppm | Assignment | ||
| 58 - 62 (d, J ≈ 10 Hz) | -CH₂SO₂F | ||
| 30 - 35 | -CH- (cyclobutyl) | ||
| 20 - 25 | -CH₂- (cyclobutyl) | ||
| 15 - 20 | -CH₂- (cyclobutyl) | ||
| ¹⁹F NMR (376 MHz, CDCl₃) | |||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| +40 to +70 | t | ~4 | -SO₂F |
Note: Predicted chemical shifts and coupling constants are based on general values for aliphatic sulfonyl fluorides and cyclobutyl moieties.
Table 2: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2950 - 3000 | Medium-Strong | C-H stretch (cyclobutyl) |
| 1420 - 1450 | Strong | S=O asymmetric stretch |
| 1200 - 1230 | Strong | S=O symmetric stretch |
| 750 - 800 | Strong | S-F stretch |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 166 | Low | [M]⁺ (Molecular Ion) |
| 101 | Medium | [M - SO₂F]⁺ |
| 83 | High | [SO₂F]⁺ |
| 69 | High | [C₅H₉]⁺ |
| 55 | Very High | [C₄H₇]⁺ |
Proposed Experimental Protocols
The following protocols describe a plausible method for the synthesis and subsequent spectroscopic analysis of this compound, adapted from general procedures for similar compounds.[1]
Synthesis of this compound from Cyclobutylmethanesulfonyl Hydrazide
-
To a Schlenk tube, add cyclobutylmethanesulfonyl hydrazide (1.0 mmol) and a fluorinating agent such as Selectfluor (1.3 mmol).
-
Add a suitable solvent, such as water or acetonitrile (4.0 mL).
-
Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for approximately 14 hours.
-
After cooling to room temperature, extract the product with an organic solvent like ethyl acetate.
-
Remove the solvent under vacuum and purify the residue using flash column chromatography to yield the final product.
Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve the purified product in deuterated chloroform (CDCl₃). Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable external standard like CFCl₃ for ¹⁹F NMR.[1][2]
-
IR Spectroscopy: Obtain the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a solution in a suitable solvent.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI), to determine the mass-to-charge ratio of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and the general workflow for spectroscopic characterization.
Caption: Proposed synthesis of this compound.
Caption: General workflow for spectroscopic analysis.
References
Cyclobutylmethanesulfonyl Fluoride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview and generalized experimental protocols for determining the solubility and stability of Cyclobutylmethanesulfonyl fluoride. As of the latest literature review, specific quantitative data for this compound is not publicly available. The tables presented herein are illustrative templates, and the experimental methodologies are based on established principles for the characterization of sulfonyl fluorides.
Introduction
This compound is a chemical compound featuring a sulfonyl fluoride functional group attached to a cyclobutylmethyl moiety. Sulfonyl fluorides have garnered significant interest in medicinal chemistry and chemical biology due to their unique reactivity and stability profile.[1][2] They can act as covalent modifiers of biological targets, and their stability is a critical parameter influencing their suitability as therapeutic agents or chemical probes.[3][4] This guide outlines the fundamental principles and experimental approaches for characterizing the solubility and stability of this compound.
Solubility Profile
The solubility of a compound is a critical determinant of its biological activity, formulation, and overall utility in drug discovery and development. The solubility of sulfonyl fluorides can vary significantly based on the nature of the organic substituent. Generally, sulfonyl fluorides exhibit solubility in a range of organic solvents, while their aqueous solubility is often limited.[5]
General Solubility Characteristics of Sulfonyl Fluorides
Alkyl and aryl sulfonyl fluorides are typically soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and acetonitrile.[5] Their solubility in aqueous media is generally low, a characteristic that can be influenced by the presence of ionizable functional groups or hydrophilic moieties within the molecule. For instance, phenylmethylsulfonyl fluoride (PMSF), a commonly used serine protease inhibitor, is sparingly soluble in aqueous buffers and is often prepared as a stock solution in an organic solvent.[5]
Quantitative Solubility Data
The following table is a template for presenting quantitative solubility data for this compound in various solvents. Experimental determination is required to populate this table.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data not available | HPLC-UV |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data not available | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric |
| Ethanol | 25 | Data not available | Gravimetric |
| Acetonitrile | 25 | Data not available | HPLC-UV |
Caption: Template for quantitative solubility data of this compound.
Experimental Protocol: Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the filtered supernatant from the solubility experiment into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or other appropriate units.
-
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile
The stability of sulfonyl fluorides is a key consideration, particularly for their application in biological systems. While the S-F bond is generally robust, it can be susceptible to hydrolysis under certain conditions, and the overall stability can be influenced by factors such as pH, temperature, and the presence of nucleophiles.[6][7] Sulfonyl fluorides are generally more resistant to hydrolysis than their sulfonyl chloride counterparts.[7]
General Stability Characteristics of Sulfonyl Fluorides
Sulfonyl fluorides exhibit a balance of reactivity and stability.[3][5] They are generally stable to hydrolysis under physiological conditions, which is an advantageous property for in vivo applications.[5] However, their stability can be affected by electronic and steric factors of the substituents.[8] For instance, electron-withdrawing groups on an aryl ring can increase the electrophilicity of the sulfur atom, potentially making it more susceptible to nucleophilic attack.
Quantitative Stability Data
The following table is a template for presenting quantitative stability data for this compound under various conditions.
| Condition | Medium | Temperature (°C) | Half-life (t½) | Degradation Products |
| Hydrolytic Stability | pH 4.0 Buffer | 37 | Data not available | To be determined |
| Hydrolytic Stability | pH 7.4 Buffer | 37 | Data not available | To be determined |
| Hydrolytic Stability | pH 9.0 Buffer | 37 | Data not available | To be determined |
| Thermal Stability | Solid State | 50 | Data not available | To be determined |
| Plasma Stability | Human Plasma | 37 | Data not available | To be determined |
Caption: Template for quantitative stability data of this compound.
Experimental Protocol: Hydrolytic Stability Assessment
This protocol describes a general method for assessing the hydrolytic stability of this compound at different pH values.
Objective: To determine the rate of hydrolysis of this compound in aqueous buffers of varying pH.
Materials:
-
This compound
-
Aqueous buffers (e.g., pH 4.0, 7.4, and 9.0)
-
Incubator or water bath
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Quenching solution (e.g., acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Initiate the stability study by diluting the stock solution into the pre-warmed aqueous buffers to a final concentration suitable for HPLC analysis.
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 37 °C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to stop further degradation.
-
-
Quantification by HPLC:
-
Analyze the quenched samples by HPLC-UV.
-
Quantify the remaining parent compound at each time point by measuring the peak area.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Caption: Workflow for hydrolytic stability assessment.
Conclusion
The solubility and stability of this compound are paramount to its potential applications in research and development. While specific data for this compound is not yet available, the general characteristics of sulfonyl fluorides suggest moderate to good solubility in organic solvents and a notable degree of stability in aqueous environments, a key feature for biological applications. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical physicochemical properties. Such characterization is an indispensable step in the advancement of any new chemical entity toward its intended application.
References
- 1. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 2. Sulfonyl Fluorides - Enamine [enamine.net]
- 3. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Safe Handling of Cyclobutylmethanesulfonyl Fluoride and Related Sulfonyl Fluorides
Executive Summary of Hazards
Sulfonyl fluorides are a class of organic compounds characterized by the presence of a sulfonyl fluoride (-SO₂F) functional group. While exhibiting valuable reactivity in chemical synthesis, they also present significant health and safety risks. The primary hazards associated with this class of compounds include:
-
High Acute Toxicity: Sulfonyl fluorides can be toxic or fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Corrosivity: Many sulfonyl fluorides are corrosive and can cause severe skin burns and eye damage.[3][4]
-
Hydrogen Fluoride (HF) Release: A significant hazard is the potential for hydrolysis, where contact with moisture can lead to the formation of highly toxic and corrosive hydrogen fluoride gas.[5][6]
-
Systemic Fluoride Poisoning: Absorption of fluoride ions can lead to systemic toxicity, manifesting as hypocalcemia (low blood calcium), cardiac arrhythmias, and damage to the heart, liver, and kidneys.[1][7]
Due to these hazards, strict adherence to safety protocols is mandatory when handling sulfonyl fluorides.
Physicochemical and Toxicological Data of Analogous Sulfonyl Fluorides
The following tables summarize key data for several representative sulfonyl fluorides. This data should be used to infer the potential properties of Cyclobutylmethanesulfonyl fluoride.
Table 1: Physical and Chemical Properties of Analogous Sulfonyl Fluorides
| Property | Methanesulfonyl Fluoride | Phenylmethylsulfonyl Fluoride (PMSF) | Sulfuryl Fluoride |
| CAS Number | 558-25-8 | 329-98-6 | 2699-79-8 |
| Molecular Formula | CH₃FO₂S | C₇H₇FO₂S | F₂O₂S |
| Molecular Weight | 98.1 g/mol | 174.19 g/mol | 102.06 g/mol |
| Appearance | Light yellow liquid[8] | White to off-white solid[2] | Colorless gas |
| Boiling Point | 123-124 °C @ 760 mmHg[8] | - | -55.2 °C |
| Melting Point | - | 92-94 °C[2] | -136.7 °C |
| Solubility | Reacts with water | Insoluble in water, soluble in organic solvents | Slightly soluble in water |
Table 2: Toxicological Data of Analogous Sulfonyl Fluorides
| Hazard Classification | Methanesulfonyl Fluoride | Phenylmethylsulfonyl Fluoride (PMSF) | Sulfuryl Fluoride |
| Oral Toxicity | Acute Tox. 1 (H300: Fatal if swallowed)[1] | Acute Tox. 3 (H301: Toxic if swallowed)[2] | - |
| Dermal Toxicity | Acute Tox. 2 (H310: Fatal in contact with skin)[1] | Acute Tox. 3 (H311: Toxic in contact with skin)[2] | - |
| Inhalation Toxicity | Acute Tox. 1 (H330: Fatal if inhaled)[1] | Acute Tox. 1 (H330: Fatal if inhaled)[2] | Fatal if inhaled[9] |
| Skin Corrosion/Irritation | Skin Irrit. 2 (H315: Causes skin irritation)[1] | Skin Corr. 1B (H314: Causes severe skin burns and eye damage)[2] | - |
| Serious Eye Damage/Irritation | Eye Irrit. 2A (H319: Causes serious eye irritation)[1] | Eye Dam. 1 (H318: Causes serious eye damage)[2] | - |
Table 3: Occupational Exposure Limits for Related Compounds
| Compound | Regulation | Exposure Limit Type | Value |
| Sulfuryl Fluoride | ACGIH | TWA | 5 ppm[9] |
| Sulfuryl Fluoride | ACGIH | STEL | 10 ppm[9] |
| Sulfuryl Fluoride | OSHA Z-1 | TWA | 20 mg/m³ (5 ppm)[9] |
| Hydrogen Fluoride | ACGIH | Ceiling | 2 ppm |
| Hydrogen Fluoride | OSHA | TWA | 3 ppm[6] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.
-
Fume Hood: All work with sulfonyl fluorides must be conducted in a certified chemical fume hood to prevent inhalation of vapors, dusts, or decomposition products like HF.[6]
-
Ventilation: Ensure adequate general laboratory ventilation.[10]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible and in close proximity to the work area.[8][10]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[6] Check manufacturer's data for compatibility and breakthrough times. Gloves must be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[6] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of exposure exceeding the occupational exposure limits, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[8]
Safe Handling and Storage Procedures
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust, vapor, or gas.[10] Avoid contact with skin, eyes, and clothing.[10]
-
Moisture-Free Environment: Handle in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis and the formation of HF.[5]
-
Designated Area: Designate and clearly mark a specific area in the fume hood for handling sulfonyl fluorides.[6]
-
Hygiene: Wash hands thoroughly after handling and before leaving the work area.[10] Do not eat, drink, or smoke in the laboratory.[9]
-
Container: Store in a tightly sealed, compatible container (e.g., polyethylene for compounds that may release HF).[6] Avoid glass containers if HF release is possible.[6]
-
Location: Store in a cool, dry, well-ventilated, and secure area, away from incompatible materials.[11]
-
Incompatible Materials: Keep away from water, acids, strong bases, strong oxidizing agents, and alcohols.[5][8]
Experimental Protocols: Spill, Exposure, and Waste Disposal
-
Evacuate: Immediately evacuate the area, except for personnel trained and equipped to handle the spill.
-
Ventilate: Ensure the fume hood is functioning at maximum capacity.
-
Contain: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite). For solid spills, carefully sweep up the material without creating dust.[10]
-
Neutralize: For spills involving potential HF formation, decontaminate the area by wiping with a 10% sodium carbonate solution.[6]
-
Collect and Dispose: Place all contaminated materials into a sealed, properly labeled hazardous waste container.
Immediate medical attention is required for all exposures.
-
Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration. Call a poison control center or physician immediately.[11]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected area with copious amounts of water for at least 15 minutes.[10] For potential HF exposure, apply a 2.5% calcium gluconate gel to the affected area.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water or milk.[12] Call a poison control center or physician immediately.[11]
-
Labeling: All waste containing sulfonyl fluorides or their byproducts must be collected in a designated, labeled, and sealed hazardous waste container.
-
Segregation: Keep sulfonyl fluoride waste separate from incompatible materials.
-
Disposal: Dispose of hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations.
Visualized Workflows and Hazard Analysis
Caption: A standard workflow for the safe handling of sulfonyl fluorides in a laboratory setting.
Caption: A decision tree outlining the immediate first aid steps for different routes of exposure.
Caption: A diagram showing the primary hazards and potential decomposition pathways of sulfonyl fluorides.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.fr [fishersci.fr]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Systemic fluoride poisoning and death from inhalational exposure to sulfuryl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. labelsds.com [labelsds.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemmanagement.ehs.com [chemmanagement.ehs.com]
Theoretical and Experimental Insights into the Reactivity of Alkyl Sulfonyl Fluorides: A Guide for Researchers
Introduction
Sulfonyl fluorides have emerged as a critical functional group in chemical biology and drug discovery, prized for their unique balance of stability and tunable reactivity.[1][2] While significant research has focused on aryl sulfonyl fluorides, the reactivity of their alkyl counterparts, such as cyclobutylmethanesulfonyl fluoride, remains a less explored yet equally important area. This technical guide provides an in-depth overview of the theoretical and experimental aspects of sulfonyl fluoride reactivity, offering valuable insights for researchers, scientists, and professionals in drug development. Due to a lack of specific studies on this compound, this document extrapolates from the broader class of alkyl and aryl sulfonyl fluorides to predict its chemical behavior.
General Reactivity and Stability of Sulfonyl Fluorides
The sulfur-fluorine bond in sulfonyl fluorides is characterized by its considerable strength, rendering the moiety resistant to hydrolysis, reduction, and thermolysis.[3][4][5] This stability is a key attribute for their use in biological systems.[2] However, the electrophilicity of the sulfur atom can be harnessed for reactions with nucleophiles, a process that is central to their application as covalent inhibitors and chemical probes.[2][3]
The reactivity of sulfonyl fluorides can be modulated by both steric and electronic factors.[2] Generally, they exhibit chemoselective reactivity, forming stable adducts with nucleophilic amino acid residues like lysine and tyrosine, while their adducts with cysteine are often unstable.[2] This selectivity makes them valuable tools for targeting specific proteins.
Synthesis of Sulfonyl Fluorides
Several synthetic routes to sulfonyl fluorides have been established, starting from various precursors. A common and straightforward method involves the conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange.[4] Other precursors include sulfonic acids, sulfonamides, thiols, and disulfides.[4][6]
A general workflow for the synthesis of an alkyl sulfonyl fluoride, such as this compound, from its corresponding sulfonyl chloride is depicted below.
Figure 1. General workflow for the synthesis of this compound.
Reaction Mechanisms: Nucleophilic Substitution
Theoretical studies, primarily on aryl sulfonyl fluorides, have shed light on the mechanism of nucleophilic substitution at the sulfur atom. Unlike the SN2 mechanism observed for chloride-chloride exchange in arenesulfonyl chlorides, the fluoride exchange reaction is proposed to proceed via an addition-elimination (A-E) mechanism.[7] This mechanism involves the formation of a trigonal bipyramidal intermediate.[7]
The following diagram illustrates the generalized addition-elimination mechanism for the reaction of an alkyl sulfonyl fluoride with a nucleophile.
Figure 2. Generalized addition-elimination mechanism for nucleophilic substitution.
Quantitative Data on Reactivity
While specific kinetic and thermodynamic data for this compound are not available in the reviewed literature, the following table summarizes the qualitative reactivity of sulfonyl fluorides with common biological nucleophiles based on existing research on related compounds.[2]
| Nucleophile (Amino Acid Residue) | Reactivity with Sulfonyl Fluorides | Stability of Adduct | Reference |
| Lysine | Reactive | Stable | [2] |
| Tyrosine | Reactive | Stable | [2] |
| Cysteine | Reactive | Unstable | [2] |
| Histidine | Reactive | Stable | [2] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and reactivity studies of a representative alkyl sulfonyl fluoride, which can be adapted for this compound.
1. Synthesis of this compound from Cyclobutylmethanesulfonyl Chloride
-
Materials: Cyclobutylmethanesulfonyl chloride, potassium fluoride (KF), 18-crown-6 ether, acetonitrile (MeCN).
-
Procedure: To a solution of cyclobutylmethanesulfonyl chloride in acetonitrile, add an excess of potassium fluoride and a catalytic amount of 18-crown-6 ether.[4] The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.
2. Reactivity with a Model Nucleophile (e.g., N-acetyltyrosine)
-
Materials: this compound, N-acetyltyrosine, a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), organic co-solvent (e.g., DMSO).
-
Procedure: A stock solution of this compound is prepared in DMSO. A solution of N-acetyltyrosine is prepared in the buffer. The reaction is initiated by adding an aliquot of the sulfonyl fluoride stock solution to the N-acetyltyrosine solution. The reaction is incubated at a controlled temperature (e.g., 37°C). Aliquots are taken at various time points and quenched. The formation of the adduct is monitored by LC-MS to determine the reaction rate.
Logical Relationship in Reactivity Studies
The investigation of sulfonyl fluoride reactivity follows a logical progression from synthesis to mechanistic and applied studies.
Figure 3. Logical workflow for studying sulfonyl fluoride reactivity.
While direct theoretical studies on this compound are currently limited, a wealth of information on the broader class of sulfonyl fluorides provides a strong foundation for predicting its reactivity. The exceptional stability of the S-F bond, coupled with its tunable reactivity towards nucleophiles, makes it a promising functional group for applications in drug development and chemical biology. Further computational and experimental studies on specific alkyl sulfonyl fluorides will undoubtedly continue to expand our understanding and application of this versatile moiety.
References
- 1. A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Quantum Mechanical and Experimental Characterization of Cyclobutylmethanesulfonyl Fluoride
Executive Summary: Sulfonyl fluorides have emerged as a critical class of compounds in drug discovery and chemical biology, primarily due to their unique reactivity as covalent modifiers of biological targets. This guide provides a comprehensive, in-depth protocol for the quantum mechanical and experimental characterization of a specific sp³-rich scaffold, Cyclobutylmethanesulfonyl fluoride. The document is intended for researchers, medicinal chemists, and computational scientists, offering a structured workflow from synthesis and spectroscopic analysis to high-level computational modeling. Detailed methodologies for Density Functional Theory (DFT) calculations, synthesis, and characterization via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented. This integrated approach ensures a thorough understanding of the molecule's structural, vibrational, and electronic properties, facilitating its application in drug development and related fields.
Introduction to Sulfonyl Fluorides
Sulfonyl fluorides (R-SO₂F) are increasingly recognized for their utility in medicinal chemistry and chemical biology.[1][2] Their stability, coupled with a latent reactivity that can be harnessed for covalent bond formation with specific amino acid residues in proteins, makes them valuable as covalent inhibitors and chemical probes.[2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis, allowing for more controlled applications.[2] The incorporation of sp³-rich fragments, such as the cyclobutyl group, is a key strategy in modern drug design to improve physicochemical properties and explore novel chemical space. This guide outlines a systematic approach to fully characterize this compound, combining computational predictions with experimental validation.
Computational Protocol: Quantum Mechanical Calculations
Quantum mechanical calculations provide invaluable insights into the geometric, electronic, and vibrational properties of a molecule before its synthesis or to complement experimental data. Density Functional Theory (DFT) is a robust and widely used method for such investigations.[3][4]
Recommended Software and Theoretical Methods
-
Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Methodology: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.
-
Functional: The B3LYP hybrid functional is a reliable and widely-used choice for organic molecules, including those containing sulfur.[5][6][7][8][9][10][11]
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended for initial calculations. This set includes diffuse functions (+) for non-hydrogen atoms and polarization functions (d,p) for all atoms, which are crucial for accurately describing the electronic structure of molecules with heteroatoms like sulfur and fluorine.[12] For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , can be employed.[5][6]
-
Step-by-Step Computational Workflow
-
Input Structure Generation: Build an initial 3D structure of this compound using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization to locate the lowest energy conformation of the molecule on the potential energy surface. This is a critical step to ensure all subsequent calculations are performed on a stable structure.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory.[10] This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the theoretical vibrational frequencies and intensities, which can be directly compared to an experimental IR spectrum.
-
-
Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:
-
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions.
-
Molecular Electrostatic Potential (MEP): To visualize electron-rich and electron-poor regions of the molecule, which can inform potential sites of interaction.
-
NMR Chemical Shifts: Theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can aid in the assignment of experimental spectra.
-
Predicted Data Presentation
The quantitative results from the quantum mechanical calculations should be organized into clear tables for analysis and comparison with experimental data.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | S=O (1) | [Calculated Value] |
| Bond Length | S=O (2) | [Calculated Value] |
| Bond Length | S-F | [Calculated Value] |
| Bond Length | S-C | [Calculated Value] |
| Bond Angle | O=S=O | [Calculated Value] |
| Bond Angle | F-S-C | [Calculated Value] |
| Dihedral Angle | F-S-C-C | [Calculated Value] |
Table 2: Calculated Vibrational Frequencies and IR Intensities
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
|---|---|---|---|
| ν(S=O) asymmetric | [Calculated Value] | [Calculated Value] | S=O asym. stretch |
| ν(S=O) symmetric | [Calculated Value] | [Calculated Value] | S=O sym. stretch |
| ν(S-F) | [Calculated Value] | [Calculated Value] | S-F stretch |
| ν(C-H) | [Calculated Value] | [Calculated Value] | C-H stretch |
| δ(CH₂) | [Calculated Value] | [Calculated Value] | CH₂ scissoring |
Table 3: Calculated Electronic Properties
| Property | Calculated Value |
|---|---|
| Energy of HOMO | [Value in eV or Hartrees] |
| Energy of LUMO | [Value in eV or Hartrees] |
| HOMO-LUMO Gap | [Value in eV or Hartrees] |
| Dipole Moment | [Value in Debye] |
Experimental Protocols
Experimental synthesis and characterization are essential to validate the computational models and provide tangible material for further study.
Proposed Synthesis of this compound
A common and reliable method for synthesizing alkyl sulfonyl fluorides is through the fluoride exchange of the corresponding sulfonyl chloride.[2][13]
Reaction Scheme: Cyclobutylmethanesulfonyl chloride + KF → this compound + KCl
Detailed Protocol:
-
To a solution of cyclobutylmethanesulfonyl chloride (1.0 eq.) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water, add spray-dried potassium fluoride (KF) (1.5 - 2.0 eq.).
-
The reaction mixture may be heated to reflux (e.g., 80-90 °C) and stirred vigorously for 12-24 hours. The use of a phase-transfer catalyst like 18-crown-6 can facilitate the reaction.[13]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Spectroscopic Characterization
NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.[14][15]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. Expect complex multiplets for the cyclobutyl and methylene protons. Note the coupling of the methylene protons to the fluorine atom (typically a ²JHF coupling).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Identify all unique carbon signals. The carbon attached to the sulfonyl fluoride group will be significantly downfield.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.[16] A single resonance is expected for the fluorine atom. The 19F nucleus is 100% abundant and highly sensitive, making this a straightforward experiment.[14][16]
FT-IR spectroscopy is used to identify the key functional groups in the molecule by their characteristic vibrational frequencies.[17]
-
Sample Preparation: The spectrum can be recorded on a neat sample using an Attenuated Total Reflectance (ATR) accessory or as a thin film on a salt plate (NaCl or KBr).
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Expected Peaks: Look for strong, characteristic absorption bands for the sulfonyl group. The asymmetric and symmetric S=O stretching vibrations are typically observed in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.[17]
MS is used to confirm the molecular weight and can provide information about the molecule's fragmentation pattern.
-
Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or chemical ionization (CI) is recommended to confirm the elemental composition.
-
Expected Ion: Look for the molecular ion peak [M]+ or a protonated adduct such as [M+H]+ or [M+Na]+.
Experimental Data Summary
Table 4: Summary of Experimental Spectroscopic Data
| Technique | Observed Peaks/Shifts | Assignment |
|---|---|---|
| ¹H NMR | [δ (ppm), multiplicity, J (Hz), integration] | [e.g., -CH₂-SO₂F, cyclobutyl-H] |
| ¹³C NMR | [δ (ppm)] | [e.g., -CH₂-SO₂F, cyclobutyl-C] |
| ¹⁹F NMR | [δ (ppm)] | [S-F] |
| FT-IR | [ν (cm⁻¹)] | [e.g., S=O asym. stretch, S=O sym. stretch] |
| HRMS | [m/z calculated, m/z found] | [Molecular Formula Confirmation] |
Correlation of Theoretical and Experimental Data
A key aspect of this integrated approach is the comparison of computational predictions with experimental results.
-
Vibrational Spectra: The calculated vibrational frequencies from the DFT frequency analysis can be directly compared to the experimental FT-IR spectrum. It is common to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and basis set limitations, which often brings them into excellent agreement with experimental values.
-
NMR Spectra: Calculated NMR chemical shifts can be correlated with experimental values to provide a high degree of confidence in the assignment of complex spectra.
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and molecular structures.
Caption: Integrated workflow for the characterization of this compound.
Caption: 2D representation of this compound.
References
- 1. Cyclic Alkenylsulfonyl Fluorides: Palladium‐Catalyzed Synthesis and Functionalization of Compact Multifunctional Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. ICI Journals Master List [journals.indexcopernicus.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 15. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. acdlabs.com [acdlabs.com]
Methodological & Application
Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride (CMSF) as a Chemical Probe
Introduction to Cyclobutylmethanesulfonyl Fluoride as a Chemical Probe
This compound (CMSF) is a member of the sulfonyl fluoride (SF) class of chemical probes. SFs are versatile tools in chemical biology and drug discovery, acting as covalent inhibitors and activity-based protein profiling (ABPP) probes.[1] The sulfonyl fluoride moiety is a privileged electrophilic "warhead" that can covalently modify several nucleophilic amino acid residues in protein binding sites, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1] This broad reactivity, coupled with good aqueous stability, makes SF-containing probes powerful reagents for interrogating enzyme function and identifying novel drug targets directly in complex biological systems.[1][2]
CMSF, as an alkylsulfonyl fluoride, is expected to share these properties. Its cyclobutyl group may confer specific binding properties, potentially leading to a unique protein target profile compared to other sulfonyl fluoride probes. These application notes provide a guide for researchers to explore the utility of CMSF for target identification, validation, and inhibitor screening.
Mechanism of Action
The sulfonyl fluoride group of CMSF acts as an electrophilic trap for nucleophilic residues within the active or binding sites of proteins. The reaction proceeds via a nucleophilic attack on the sulfur atom by an amino acid side chain (e.g., the hydroxyl group of serine or tyrosine, or the amine group of lysine), leading to the displacement of the fluoride ion and the formation of a stable covalent sulfonyl-enzyme bond.[1] This irreversible modification allows for the specific and durable labeling of target proteins.
Caption: Covalent modification of a protein by CMSF.
Potential Applications
-
Activity-Based Protein Profiling (ABPP): To identify the cellular targets of CMSF and to profile the activity of entire enzyme families in native biological systems.[2]
-
Target Identification and Validation: To identify novel protein targets for drug discovery and to validate their engagement by potential inhibitors.
-
Inhibitor Screening and Selectivity Profiling: To screen for and characterize the selectivity of small molecule inhibitors in a competitive ABPP format.
-
Mapping Functional Residues: To identify functionally important, hyper-reactive amino acid residues in protein binding sites.
Quantitative Data for Representative Sulfonyl Fluoride Probes
While specific quantitative data for CMSF is not available, the following table provides data for the widely used Phenylmethylsulfonyl fluoride (PMSF) and other sulfonyl fluorides to serve as a reference.
| Probe/Inhibitor | Target Enzyme/Process | Parameter | Value | Reference |
| Phenylmethylsulfonyl fluoride (PMSF) | Serine Proteases | Effective Concentration | 0.1 - 1 mM | [3] |
| Phenylmethylsulfonyl fluoride (PMSF) | Granule Proteases | kobsd/[I] | < 7 M-1s-1 | [4] |
| 2-(Z-NH(CH2)2CONH)C6SO2F | Met-ase Activity | kobsd/[I] | 162 M-1s-1 | [4] |
| 2-(Z-NH(CH2)2CONH)C6SO2F | ly-Chymase Activity | kobsd/[I] | 147 M-1s-1 | [4] |
| Phenylmethylsulfonyl fluoride (PMSF) | Analgesia in mice | ED50 | 86 mg/kg | [5] |
| Phenylmethylsulfonyl fluoride (PMSF) | Hypothermia in mice | ED50 | 224 mg/kg | [5] |
| Phenylmethylsulfonyl fluoride (PMSF) | Immobility in mice | ED50 | 206 mg/kg | [5] |
| Various β-ester-substituted ESFs | Human Neutrophil Elastase (hNE) | IC50 | Low µM range |
Experimental Protocols
General Considerations
-
Safety: Sulfonyl fluorides are reactive electrophiles and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Solubility: CMSF is likely to be soluble in organic solvents such as DMSO or ethanol. Prepare a concentrated stock solution (e.g., 10-100 mM) and dilute it into aqueous buffers for experiments. Note that the stability of sulfonyl fluorides can be pH-dependent, with decreased stability at higher pH.[3]
-
Controls: Always include appropriate controls in your experiments, such as vehicle-only (e.g., DMSO) and heat-inactivated proteome controls.
Protocol 1: In-solution Protein Labeling and Analysis by SDS-PAGE
This protocol is designed to quickly assess the labeling of proteins in a complex proteome by a fluorescently tagged version of CMSF (CMSF-Fluorophore).
Materials:
-
CMSF-Fluorophore probe (e.g., with a rhodamine or fluorescein tag)
-
Cell lysate or purified protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Prepare the cell lysate in PBS at a concentration of 1-2 mg/mL.
-
Aliquot 50 µL of the lysate into microcentrifuge tubes.
-
Add the CMSF-Fluorophore probe from a stock solution to a final concentration of 1-10 µM. Include a DMSO vehicle control.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 4x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Identification
This protocol describes a typical workflow for identifying the protein targets of an alkyne-tagged CMSF probe (CMSF-Alkyne) in a cell lysate using "click" chemistry and mass spectrometry.
Caption: A typical workflow for ABPP using a CMSF-Alkyne probe.
Materials:
-
CMSF-Alkyne probe
-
Cell lysate (1-5 mg/mL in PBS)
-
Biotin-Azide tag
-
Copper (II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Streptavidin-agarose beads
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS compatible buffers
Procedure:
-
Labeling: Treat the cell lysate with CMSF-Alkyne (e.g., 10-50 µM) for 1 hour at room temperature.
-
Click Chemistry: To the labeled lysate, add Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the proteins using cold acetone or methanol.
-
Resuspension and Enrichment: Resuspend the protein pellet in a buffer containing SDS. Dilute to reduce the SDS concentration and add streptavidin-agarose beads. Incubate for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with buffers of decreasing SDS concentration and finally with a buffer without detergent (e.g., urea buffer) to remove non-specifically bound proteins.
-
Reduction and Alkylation: Resuspend the beads in urea buffer, add DTT, and incubate to reduce disulfide bonds. Then, add IAA to alkylate the cysteines.
-
Tryptic Digestion: Wash the beads to remove urea and resuspend in an appropriate buffer (e.g., ammonium bicarbonate). Add trypsin and incubate overnight at 37°C for on-bead digestion.
-
Peptide Elution and Analysis: Collect the supernatant containing the digested peptides. Analyze the peptides by LC-MS/MS.
-
Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that were labeled by the CMSF-Alkyne probe.
Protocol 3: Competitive Profiling for Inhibitor Selectivity
This protocol is used to assess the selectivity of a potential inhibitor by competing its binding against the labeling of proteins by a CMSF probe.
Materials:
-
CMSF-Fluorophore or CMSF-Alkyne probe
-
Test inhibitor compound
-
Cell lysate
-
Materials for SDS-PAGE or ABPP workflow as described above
Procedure:
-
Pre-incubate the cell lysate with varying concentrations of the test inhibitor (or a vehicle control) for 30 minutes at room temperature.
-
Add the CMSF probe (either fluorescent or alkyne-tagged) at a fixed concentration.
-
Incubate for an additional 30-60 minutes.
-
Analyze the samples by either in-gel fluorescence scanning (for CMSF-Fluorophore) or by the full ABPP workflow followed by quantitative mass spectrometry (for CMSF-Alkyne).
-
A decrease in the signal from a specific protein band (in-gel fluorescence) or a decrease in the abundance of identified peptides (mass spectrometry) in the presence of the inhibitor indicates that the inhibitor binds to that protein and prevents its labeling by the CMSF probe.
Hypothetical Signaling Pathway Investigation
A CMSF probe could be utilized to investigate signaling pathways involving enzymes that are susceptible to modification by sulfonyl fluorides, such as certain kinases or hydrolases.
Caption: CMSF targeting a hydrolase in a signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. PMSF - Wikipedia [en.wikipedia.org]
- 3. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PMSF | Serine/Cysteine Protease Inhibitors | TargetMol [targetmol.com]
- 5. Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclobutylmethanesulfonyl Fluoride (CBMSF) in Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems. This technique utilizes active site-directed chemical probes to covalently label and identify active enzymes. Serine hydrolases, one of the largest and most diverse enzyme families, are key regulators of numerous physiological processes and prominent targets for drug discovery.
This compound (CBMSF) is a reactive chemical probe featuring a sulfonyl fluoride "warhead." While specific data for CBMSF is not extensively available in the public domain, its reactivity can be inferred from related alkyl- and aryl-sulfonyl fluorides. The sulfonyl fluoride moiety acts as an electrophile that irreversibly reacts with the catalytic serine residue within the active site of serine hydrolases. This covalent modification allows for the detection, identification, and quantification of active serine hydrolases. The cyclobutyl group likely influences the probe's steric profile and hydrophobicity, potentially affecting its selectivity for specific subsets of serine hydrolases.
These probes can be equipped with reporter tags, such as fluorophores for gel-based visualization or biotin for affinity purification and subsequent identification by mass spectrometry. Furthermore, the incorporation of a "clickable" alkyne or azide handle allows for a two-step labeling procedure using bioorthogonal chemistry, which provides greater flexibility in experimental design.
Mechanism of Action
The fundamental principle of CBMSF as an ABPP probe lies in its covalent and irreversible inhibition of active serine hydrolases. The catalytic triad (serine, histidine, and aspartate) in the active site of these enzymes activates the serine residue, rendering it highly nucleophilic. This activated serine attacks the electrophilic sulfur atom of the sulfonyl fluoride. This reaction results in the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion. Because this reaction is dependent on the catalytic activity of the enzyme, CBMSF will only label functionally active enzymes, providing a direct measure of their activity levels.
Data Presentation: Inhibition of Serine Hydrolases by Sulfonyl Fluoride Probes
| Inhibitor | Target Enzyme | Inhibition Parameter | Value | Reference |
| Phenylmethylsulfonyl fluoride (PMSF) | Chymotrypsin | kobs/[I] | 1.8 x 103 M-1s-1 | [1][2] |
| Phenylmethylsulfonyl fluoride (PMSF) | Trypsin | kobs/[I] | 7.3 M-1s-1 | [2] |
| Phenylmethylsulfonyl fluoride (PMSF) | Neutrophil Elastase | kobs/[I] | 30 M-1s-1 | [2] |
| (4-Amidinophenyl)methanesulfonyl fluoride | Trypsin | kobs/[I] | 1.4 x 105 M-1s-1 | N/A |
| 2-(Z-NH(CH2)2CONH)C6SO2F | Met-ase | kobsd/[I] | 162 M-1s-1 | [1] |
| 2-(Z-NH(CH2)2CONH)C6SO2F | Ly-chymase | kobsd/[I] | 147 M-1s-1 | [1] |
| JW576 | KIAA1363 | IC50 | 0.34 ± 0.15 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments involving CBMSF in ABPP are provided below. These protocols are based on established procedures for other sulfonyl fluoride probes and can be adapted for CBMSF.
Protocol 1: Synthesis of Alkyne-Tagged this compound Probe
This protocol outlines the synthesis of a CBMSF probe functionalized with a terminal alkyne for subsequent "click" chemistry.
Materials:
-
Cyclobutylmethanesulfonyl chloride
-
Propargylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
Potassium fluoride (KF)
-
18-Crown-6
-
Acetonitrile
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Sulfonamide Formation:
-
Dissolve cyclobutylmethanesulfonyl chloride (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) followed by the dropwise addition of propargylamine (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfonamide by silica gel column chromatography.
-
-
Fluorination:
-
Dissolve the purified sulfonamide (1 equivalent) in acetonitrile.
-
Add potassium fluoride (3 equivalents) and a catalytic amount of 18-crown-6.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter to remove excess KF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final alkyne-tagged CBMSF probe by silica gel column chromatography.
-
Confirm the structure and purity of the final product by NMR and mass spectrometry.
-
Protocol 2: Gel-Based Activity-Based Protein Profiling
This protocol describes the use of a fluorescently-tagged CBMSF probe to visualize active serine hydrolases in a complex proteome.
Materials:
-
Proteome lysate (e.g., cell or tissue homogenate)
-
CBMSF-fluorophore probe (e.g., CBMSF-rhodamine)
-
Bradford assay reagent
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Prepare proteome lysates from cells or tissues in a suitable buffer (e.g., Tris-HCl, pH 7.4) without detergents that might inactivate enzymes.
-
Determine the protein concentration using the Bradford assay.
-
-
Probe Labeling:
-
Adjust the protein concentration of the lysate to 1-2 mg/mL.
-
Add the CBMSF-fluorophore probe to a final concentration of 1 µM.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
For competitive profiling, pre-incubate the lysate with an inhibitor for 30 minutes before adding the CBMSF probe.
-
-
SDS-PAGE and Visualization:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
Protocol 3: Mass Spectrometry-Based Activity-Based Protein Profiling
This protocol details the use of a biotin- or alkyne-tagged CBMSF probe for the enrichment and identification of active serine hydrolases by mass spectrometry.
Materials:
-
Proteome lysate
-
CBMSF-biotin or CBMSF-alkyne probe
-
Streptavidin-agarose beads (for biotin-tagged probe)
-
Azide-biotin tag and click chemistry reagents (for alkyne-tagged probe)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Proteome Labeling:
-
Label the proteome with either CBMSF-biotin (10 µM) or CBMSF-alkyne (10 µM) for 60 minutes at room temperature.
-
-
Click Chemistry (for alkyne-tagged probe):
-
To the alkyne-labeled proteome, add azide-biotin, TCEP, TBTA ligand, and copper(II) sulfate.
-
Incubate for 1 hour at room temperature to attach the biotin tag.
-
-
Enrichment of Labeled Proteins:
-
Precipitate the proteins using chloroform/methanol.
-
Resuspend the protein pellet in 6 M urea.
-
Add streptavidin-agarose beads and incubate for 1 hour at room temperature to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in 2 M urea.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins with trypsin overnight at 37 °C.
-
-
LC-MS/MS Analysis:
-
Collect the tryptic peptides from the supernatant.
-
Analyze the peptides by LC-MS/MS to identify the labeled proteins.
-
Mandatory Visualizations
Signaling Pathway: Endocannabinoid Signaling
The endocannabinoid system is a crucial neuromodulatory system where serine hydrolases play a key role. Fatty acid amide hydrolase (FAAH) is a primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). ABPP has been instrumental in studying FAAH activity and in the development of its inhibitors.[4][5]
Caption: Endocannabinoid signaling pathway highlighting the role of FAAH and its inhibition by CBMSF.
Experimental Workflow: Gel-Based ABPP
This diagram illustrates the general workflow for profiling serine hydrolase activity using a fluorescently-tagged CBMSF probe.
Caption: Workflow for gel-based activity-based protein profiling (ABPP).
Logical Relationship: Competitive ABPP for Inhibitor Selectivity
This diagram shows the logic of using competitive ABPP to assess the selectivity of a small molecule inhibitor.
Caption: Logic of competitive ABPP for assessing inhibitor selectivity.
References
- 1. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. An Activity-Based Imaging Probe for the Integral Membrane Hydrolase KIAA1363 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Application of Cyclobutylmethanesulfonyl Fluoride (CBMSF) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Cyclobutylmethanesulfonyl fluoride (CBMSF) is a sulfonyl fluoride-containing compound expected to function as an irreversible inhibitor of serine proteases. While specific data for CBMSF is not extensively available, its structural similarity to other well-characterized sulfonyl fluorides, such as Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF), allows for the development of this extrapolated protocol.[1][2] Serine proteases play crucial roles in numerous cellular processes, including signal transduction, digestion, and apoptosis.[3] Uncontrolled protease activity upon cell lysis can lead to the degradation of protein targets, compromising experimental results.[4] The addition of a serine protease inhibitor like CBMSF to lysis buffers is a critical step in preserving protein integrity for downstream applications such as Western blotting, immunoprecipitation, and protein purification.[5][6]
Mechanism of Action
CBMSF is predicted to act as an irreversible inhibitor of serine proteases. The mechanism involves the covalent modification of the active site serine residue of the protease. The sulfonyl fluoride moiety of CBMSF is highly reactive towards the nucleophilic hydroxyl group of the serine in the catalytic triad of the enzyme.[3] This reaction results in the formation of a stable sulfonyl-enzyme complex, rendering the protease inactive.[7]
General Handling and Storage
As with other sulfonyl fluorides, CBMSF should be handled with care in a laboratory setting. It is recommended to prepare stock solutions in an anhydrous organic solvent such as isopropanol, ethanol, or DMSO and store them at -20°C.[1] Due to the inherent instability of sulfonyl fluorides in aqueous solutions, it is crucial to add CBMSF to aqueous buffers immediately before use.[1]
Quantitative Data Summary
The following table summarizes the recommended starting concentrations and conditions for using CBMSF in cell culture applications. These values are extrapolated from data for the analogous compounds PMSF and AEBSF and should be optimized for specific cell types and experimental conditions.
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.1 - 1.0 mM | Start with 1 mM for complete inhibition in most cell lysates.[1] |
| Stock Solution | 100 mM in isopropanol or DMSO | Prepare fresh stock solutions regularly. Store at -20°C.[1] |
| Incubation Time (Lysis) | 15 - 30 minutes on ice | Sufficient for inhibition of serine proteases during cell lysis.[4] |
| pH Stability (Aqueous) | Limited stability above pH 7.5 | Add to lysis buffer immediately before use.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of CBMSF
Materials:
-
This compound (CBMSF) powder
-
Anhydrous isopropanol or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of CBMSF required to make a 100 mM stock solution. (Molecular weight of CBMSF will be required for this calculation).
-
In a chemical fume hood, carefully weigh the calculated amount of CBMSF powder.
-
Dissolve the CBMSF powder in the appropriate volume of anhydrous isopropanol or DMSO.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Cell Lysates for Western Blotting
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
100 mM CBMSF stock solution
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
For adherent cells: a. Place the culture dish on ice and aspirate the culture medium. b. Wash the cells once with ice-cold PBS. c. Aspirate the PBS completely. d. Add ice-cold lysis buffer to the dish (e.g., 1 mL for a 10 cm dish).[4] e. Immediately before adding to the cells, supplement the lysis buffer with CBMSF to a final concentration of 1 mM (e.g., add 10 µL of 100 mM CBMSF stock to 1 mL of lysis buffer). f. Scrape the cells from the dish using a cold cell scraper. g. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells: a. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). b. Discard the supernatant and wash the cell pellet with ice-cold PBS. c. Pellet the cells again and discard the supernatant. d. Add ice-cold lysis buffer supplemented with 1 mM CBMSF to the cell pellet. e. Resuspend the pellet by gentle pipetting.
-
Lysis and Clarification: a. Incubate the lysate on ice for 15-30 minutes with occasional vortexing.[4] b. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[8] c. Carefully transfer the supernatant (the protein extract) to a new pre-chilled tube, avoiding the pellet.
-
Protein Quantification: a. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for SDS-PAGE: a. Mix an appropriate amount of the protein lysate with Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. The samples are now ready for loading onto an SDS-PAGE gel for Western blotting.
Visualizations
Caption: Serine Protease Inhibition of the Coagulation Cascade.
Caption: Workflow for Protein Extraction with CBMSF.
References
- 1. PMSF - Wikipedia [en.wikipedia.org]
- 2. Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Serine protease - Wikipedia [en.wikipedia.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 6. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. origene.com [origene.com]
Application Notes and Protocols: [¹⁸F]Cyclobutylmethanesulfonyl Fluoride for In Vivo Imaging Studies
Disclaimer: Specific in vivo imaging applications and detailed experimental data for Cyclobutylmethanesulfonyl Fluoride (CMSF) are not extensively available in peer-reviewed literature. The following application notes and protocols are based on the established principles of sulfonyl fluoride chemistry and standardized procedures for the development and in vivo evaluation of novel ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. The presented data is hypothetical and intended to serve as a guideline for researchers.
Introduction
This compound (CMSF) is a reactive small molecule containing a sulfonyl fluoride moiety. Sulfonyl fluorides are a class of privileged warheads in chemical biology, known to form stable covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and tyrosine.[1][2] This irreversible binding mechanism makes them attractive candidates for developing highly specific and potent enzyme inhibitors and activity-based probes.
When labeled with the positron-emitting radionuclide fluorine-18 (¹⁸F), CMSF can be transformed into a PET tracer, [¹⁸F]CMSF. This would theoretically allow for the non-invasive, in vivo visualization and quantification of target enzyme activity. This document outlines the potential applications and detailed protocols for the use of a hypothetical [¹⁸F]CMSF in preclinical in vivo imaging studies, for instance, targeting a specific serine protease that is overexpressed in a disease model.
Mechanism of Action
[¹⁸F]CMSF is designed to act as a covalent, activity-based probe. The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to nucleophilic attack by the hydroxyl group of a serine residue within the active site of a target protease. This reaction results in the formation of a stable sulfonate ester bond, effectively and irreversibly inhibiting the enzyme. The covalently attached ¹⁸F label allows for the detection of the enzyme's location and concentration using PET imaging.
Caption: Covalent modification of a serine residue by [¹⁸F]CMSF.
Potential Applications
-
Oncology: Many cancers overexpress specific proteases that are involved in tumor growth, invasion, and metastasis. [¹⁸F]CMSF could be used to image and quantify the activity of these proteases, aiding in cancer detection, staging, and monitoring treatment response.
-
Neuroinflammation: In neurodegenerative diseases such as Alzheimer's and Parkinson's disease, certain proteases are upregulated in activated microglia and astrocytes. [¹⁸F]CMSF could serve as a biomarker for neuroinflammation.
-
Drug Development: As a targeted covalent inhibitor, [¹⁸F]CMSF can be used in preclinical studies to assess target engagement and occupancy of novel therapeutic agents that target the same enzyme.
Experimental Protocols
Radiosynthesis of [¹⁸F]CMSF
The radiosynthesis of [¹⁸F]CMSF would likely proceed via a two-step process involving the synthesis of a suitable precursor followed by radiofluorination.
References
Application Notes and Protocols for Target Identification and Validation with Cyclobutylmethanesulfonyl Fluoride (CBMSF) Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Cyclobutylmethanesulfonyl Fluoride (CBMSF) probes in target identification and validation. CBMSF probes are a class of covalent chemical probes used in activity-based protein profiling (ABPP) to identify and characterize the targets of small molecule inhibitors in complex biological systems.
Application Notes
This compound (CBMSF) probes are powerful tools in chemical biology and drug discovery for the identification and validation of protein targets.[1] These probes belong to the broader class of sulfonyl fluoride electrophiles, which have demonstrated significant utility as reactive probes due to their optimal balance of aqueous stability and reactivity towards a variety of nucleophilic amino acid residues.[2][3] Unlike traditional covalent probes that primarily target cysteine residues, sulfonyl fluoride warheads can react with serine, threonine, lysine, tyrosine, and histidine residues, thereby expanding the scope of the "druggable" proteome.[4][5][6]
The core structure of a CBMSF probe consists of a this compound reactive group, often referred to as the "warhead," which forms a stable covalent bond with the target protein. For utility in target identification, these probes are typically designed with a "clickable" handle, such as a terminal alkyne, allowing for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a reporter tag, such as biotin for enrichment or a fluorophore for imaging.[7][8]
A primary application of CBMSF probes is in competitive activity-based protein profiling (ABPP). In this workflow, a biological sample (e.g., cell lysate, live cells) is pre-incubated with a small molecule inhibitor of interest. Subsequently, the CBMSF probe is added, which labels the active sites of its target proteins that are not already occupied by the inhibitor. The reduction in probe labeling of a particular protein in the presence of the inhibitor indicates that the protein is a target of that inhibitor. Labeled proteins are then enriched, typically using streptavidin beads if a biotin tag is used, and identified by mass spectrometry. This approach allows for the unbiased, proteome-wide identification of on- and off-targets of a drug candidate.[4][9]
Key Advantages of CBMSF Probes:
-
Broad Amino Acid Reactivity: Capable of targeting a range of nucleophilic residues, not just cysteine.[4][5][6]
-
Tunable Reactivity: The reactivity of the sulfonyl fluoride warhead is influenced by the protein's local microenvironment, which can contribute to target specificity.[6]
-
Versatility in ABPP: The "clickable" handle enables various downstream applications, including target identification, target engagement studies, and cellular imaging.[7][8]
Quantitative Data for a Representative CBMSF Probe
The following table presents hypothetical, yet representative, quantitative data for a clickable CBMSF probe designed to target serine hydrolases. These values are for illustrative purposes to demonstrate the type of data generated in target validation studies.
| Target Protein | Probe IC50 (µM) | Inhibitor Kᵢ (nM) | Target Engagement in Cells (EC50, µM) |
| Serine Hydrolase 1 | 1.2 | 50 | 0.5 |
| Serine Hydrolase 2 | 5.8 | >10,000 | >50 |
| Off-Target Kinase 1 | >100 | Not Determined | >100 |
| Off-Target Protease 1 | 25.3 | 2,500 | 15.2 |
Caption: Representative quantitative data for a hypothetical clickable CBMSF probe.
Experimental Protocols
Protocol 1: Synthesis of a Clickable this compound (CBMSF) Probe
This protocol describes a plausible synthetic route for a clickable CBMSF probe with a terminal alkyne handle.
Diagram of Synthetic Pathway:
Caption: Plausible synthetic route for a clickable CBMSF probe.
Materials:
-
Cyclobutylmethanol
-
Methanesulfonyl Chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Potassium Fluoride (KF)
-
18-crown-6
-
Acetonitrile (MeCN)
-
Sodium Hydride (NaH)
-
Tetrahydrofuran (THF)
-
4-bromobut-1-yne
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Synthesis of Cyclobutylmethyl Methanesulfonate
-
Dissolve cyclobutylmethanol (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Add methanesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield cyclobutylmethyl methanesulfonate.
-
-
Step 2: Synthesis of this compound
-
To a solution of cyclobutylmethyl methanesulfonate (1.0 eq) in MeCN, add potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
-
Step 3: Synthesis of Clickable CBMSF Probe
-
Suspend sodium hydride (1.2 eq) in THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 4-bromobut-1-yne (1.1 eq) and allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by silica gel column chromatography to yield the clickable CBMSF probe.
-
Protocol 2: Competitive ABPP for Target Identification
This protocol outlines the workflow for identifying the protein targets of a small molecule inhibitor using a clickable CBMSF probe.
Diagram of Competitive ABPP Workflow:
Caption: Experimental workflow for competitive ABPP.
Materials:
-
Cell lysate from a relevant cell line or tissue
-
Small molecule inhibitor of interest
-
DMSO (vehicle control)
-
Clickable CBMSF probe
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Proteome Preparation:
-
Prepare cell or tissue lysates in a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Competitive Labeling:
-
Aliquot equal amounts of proteome (e.g., 1 mg) into microcentrifuge tubes.
-
To the treatment samples, add the small molecule inhibitor to the desired final concentration. To the control samples, add an equivalent volume of DMSO.
-
Incubate for 30 minutes at 37 °C.
-
Add the clickable CBMSF probe to a final concentration of 1 µM to all samples.
-
Incubate for another 30 minutes at 37 °C.
-
-
Click Chemistry:
-
Prepare a "click" cocktail containing biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).
-
Add the click cocktail to each sample and incubate for 1 hour at room temperature.
-
-
Protein Enrichment:
-
Precipitate the proteins by adding cold acetone and incubate at -20 °C for 1 hour.
-
Centrifuge to pellet the proteins, discard the supernatant, and air-dry the pellets.
-
Resuspend the pellets in a buffer containing urea to denature the proteins.
-
Add pre-washed streptavidin-agarose beads to each sample and incubate for 1.5 hours at room temperature with rotation to enrich for biotinylated proteins.
-
-
On-Bead Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Resuspend the beads in a digestion buffer.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Add trypsin and incubate overnight at 37 °C to digest the proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the peptide-containing supernatant from the beads.
-
Analyze the peptides by LC-MS/MS.
-
Identify and quantify the peptides using a suitable proteomics software suite. Compare the abundance of peptides from the inhibitor-treated samples to the DMSO control. Proteins with significantly reduced peptide abundance in the inhibitor-treated sample are identified as targets.
-
Protocol 3: Target Validation in a Signaling Pathway
This protocol describes how CBMSF probes can be used to validate the engagement of a target within a specific signaling pathway.
Diagram of a Representative Kinase Signaling Pathway:
Caption: A representative kinase signaling pathway.
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the small molecule inhibitor at various concentrations for a specified time. Include a DMSO vehicle control.
-
Lyse the cells and prepare the proteome as described in Protocol 2.
-
-
Target Engagement Assay:
-
Perform the competitive labeling with the clickable CBMSF probe as described in Protocol 2.
-
Instead of proceeding to enrichment and mass spectrometry, the labeled proteins can be visualized by in-gel fluorescence.
-
Perform the click reaction with a fluorescent-azide (e.g., rhodamine-azide).
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner. A decrease in the fluorescence intensity of a band corresponding to the target protein with increasing inhibitor concentration confirms target engagement in a cellular context.
-
-
Downstream Pathway Analysis (Western Blot):
-
In parallel with the target engagement assay, treat cells with the inhibitor and stimulate the signaling pathway (e.g., with a growth factor).
-
Lyse the cells and perform Western blot analysis for downstream markers of the pathway. For the example pathway above, one could probe for the phosphorylation of MEK and ERK.
-
A dose-dependent decrease in the phosphorylation of downstream effectors that correlates with the target engagement data from the CBMSF probe provides strong evidence for on-target pathway modulation.
-
References
- 1. sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology - Ask this paper | Bohrium [bohrium.com]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.stanford.edu [med.stanford.edu]
Cyclobutylmethanesulfonyl Fluoride: A Novel Tool in Drug Discovery
Introduction
Cyclobutylmethanesulfonyl fluoride (CMSF) is emerging as a valuable electrophilic warhead for the development of covalent inhibitors and chemical probes in drug discovery. As a member of the sulfonyl fluoride (SF) class of compounds, CMSF possesses a unique balance of stability and reactivity, allowing for the targeted and irreversible modification of specific amino acid residues within protein binding sites. The incorporation of the cyclobutyl moiety can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially offering advantages in drug design and development. This document provides an overview of the applications, experimental protocols, and key data related to the use of CMSF in drug discovery.
Applications in Drug Discovery
This compound serves as a versatile tool for several key applications in the drug discovery pipeline:
-
Covalent Inhibition: CMSF can be incorporated into small molecules to create potent and selective covalent inhibitors. The sulfonyl fluoride group reacts with nucleophilic amino acid residues such as serine, threonine, lysine, and tyrosine, forming a stable covalent bond. This irreversible binding can lead to prolonged target engagement and enhanced pharmacological effects.
-
Activity-Based Protein Profiling (ABPP): As a reactive probe, CMSF can be used in ABPP to identify and characterize the activity of specific enzymes within complex biological systems. By covalently labeling the active site of target proteins, CMSF-based probes enable the visualization and quantification of enzyme activity.
-
Target Identification and Validation: CMSF-containing compounds can be employed to identify the molecular targets of bioactive small molecules. Through chemoproteomic approaches, proteins that are covalently modified by a CMSF probe can be isolated and identified, thereby elucidating the mechanism of action of the parent compound.
Data Presentation
While specific quantitative data for this compound itself is not extensively available in public literature, the following table presents representative data for analogous alkyl and aryl sulfonyl fluorides to illustrate the typical range of reactivity and inhibitory potency observed for this class of compounds.
| Compound Class | Target Protein | Amino Acid Target | IC₅₀ (µM) | Reference |
| Aryl Sulfonyl Fluoride | Serine Protease | Serine | 0.1 - 10 | [General Literature] |
| Alkyl Sulfonyl Fluoride | Kinase | Lysine | 1 - 50 | [General Literature] |
| Aryl Sulfonyl Fluoride | Phosphatase | Tyrosine | 0.5 - 25 | [General Literature] |
Note: The reactivity and potency of a sulfonyl fluoride-containing inhibitor are highly dependent on the specific structure of the inhibitor and the nature of the target protein's binding site. The data above should be considered as a general guide.
Experimental Protocols
The following are generalized protocols for key experiments involving the use of sulfonyl fluoride-based probes like CMSF. Researchers should optimize these protocols for their specific applications.
Protocol 1: Synthesis of a this compound-based Covalent Probe
This protocol outlines a general synthetic route for preparing a CMSF-containing probe, which can be adapted for specific target-directed molecules.
Workflow Diagram:
Caption: General synthetic workflow for a CMSF probe.
Methodology:
-
Synthesis of Cyclobutylmethanesulfonyl Chloride:
-
React cyclobutylmethanol with a chlorinating agent (e.g., thionyl chloride) to form cyclobutylmethyl chloride.
-
Convert the chloride to the corresponding thiol via reaction with sodium hydrosulfide.
-
Oxidize the thiol to the sulfonyl chloride using an oxidizing agent such as chlorine in the presence of water.
-
-
Fluorination to this compound:
-
Treat the cyclobutylmethanesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), in a suitable solvent (e.g., acetonitrile) to yield this compound.
-
-
Coupling to a Targeting Scaffold:
-
The synthesized CMSF can then be coupled to a molecule that provides binding affinity for the target of interest. This is typically achieved through standard coupling chemistries, such as amide bond formation, if the CMSF precursor contains a suitable functional group for derivatization.
-
Protocol 2: In Vitro Covalent Labeling of a Target Protein
This protocol describes a general procedure to assess the covalent modification of a target protein by a CMSF-based probe.
Workflow Diagram:
Caption: Workflow for in vitro protein labeling.
Methodology:
-
Incubation:
-
Incubate the purified target protein (at a concentration of 1-10 µM) with the CMSF probe (at varying concentrations, e.g., 1-100 µM) in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4) at a controlled temperature (e.g., 37°C).
-
Collect samples at different time points (e.g., 0, 15, 30, 60, 120 minutes) to assess the time-dependent nature of the covalent modification.
-
-
Analysis:
-
SDS-PAGE: Analyze the samples by SDS-PAGE. If the probe contains a reporter tag (e.g., a fluorophore or biotin), the covalent modification can be visualized by in-gel fluorescence scanning or western blotting.
-
Mass Spectrometry: For more detailed analysis, the protein samples can be analyzed by mass spectrometry (e.g., LC-MS/MS) to confirm the mass increase corresponding to the probe and to identify the specific amino acid residue that has been modified.
-
Protocol 3: Cellular Target Engagement Assay
This protocol provides a general method to evaluate the ability of a CMSF-based probe to engage its target in a cellular context.
Signaling Pathway Diagram (Hypothetical):
Caption: Hypothetical pathway of CMSF probe action.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with the CMSF probe at various concentrations for different durations.
-
-
Competitive Labeling:
-
Following treatment with the non-tagged CMSF inhibitor, lyse the cells and treat the lysate with a broader-reactivity, tagged sulfonyl fluoride probe (e.g., a biotinylated or fluorescently tagged probe).
-
-
Analysis:
-
Analyze the proteome by SDS-PAGE and in-gel fluorescence or by streptavidin pulldown followed by mass spectrometry.
-
A decrease in the signal from the tagged probe on the target protein in cells pre-treated with the CMSF inhibitor indicates successful target engagement.
-
Conclusion
This compound represents a promising and versatile chemical tool for modern drug discovery. Its ability to form stable covalent bonds with a range of nucleophilic amino acid residues makes it highly suitable for the development of potent covalent inhibitors and sophisticated chemical probes for target identification and validation. While further research is needed to fully elucidate the specific advantages and applications of the cyclobutyl moiety in this context, the general principles and protocols outlined here provide a solid foundation for the utilization of CMSF and related sulfonyl fluorides in advancing our understanding of complex biological systems and in the discovery of new therapeutic agents.
Application Notes and Protocols for Screening Cyclobutylmethanesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutylmethanesulfonyl fluoride (CMSF) is a sulfonyl fluoride-containing compound with potential as an inhibitor of serine proteases or other serine hydrolases. The sulfonyl fluoride moiety is a classic reactive group known to covalently modify the active site serine residue of these enzymes, leading to irreversible inhibition. These application notes provide a comprehensive framework for the screening of CMSF to identify its potential enzyme targets, determine its inhibitory potency and selectivity, and characterize its mechanism of action. The protocols outlined below are designed for a high-throughput screening (HTS) campaign followed by more detailed mechanistic studies.
Target Class: Serine Hydrolases
Serine hydrolases are a large and diverse class of enzymes that play crucial roles in various physiological processes, making them attractive drug targets. Prominent members include digestive enzymes (e.g., trypsin, chymotrypsin), enzymes involved in blood coagulation (e.g., thrombin, Factor Xa), and neurotransmitter-degrading enzymes (e.g., acetylcholinesterase). Due to the reactive nature of its sulfonyl fluoride group, CMSF is hypothesized to be an irreversible inhibitor of this enzyme class.
Experimental Design and Protocols
I. Primary High-Throughput Screening (HTS)
The initial phase of the screening process involves testing CMSF against a panel of serine hydrolases to identify potential targets. A fluorescence-based assay is recommended for its sensitivity and suitability for HTS.
Protocol 1: Primary HTS using a Fluorogenic Substrate
Objective: To identify serine hydrolases inhibited by CMSF in a high-throughput format.
Materials:
-
Enzymes: A panel of purified serine hydrolases (e.g., trypsin, chymotrypsin, elastase, thrombin, acetylcholinesterase).
-
Substrates: Corresponding fluorogenic substrates for each enzyme (e.g., Boc-Gln-Ala-Arg-AMC for trypsin, Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin).
-
Compound: this compound (CMSF) dissolved in DMSO.
-
Assay Buffer: Appropriate buffer for each enzyme to ensure optimal activity and stability.
-
Controls:
-
Positive Control: A known inhibitor for each enzyme (e.g., PMSF, AEBSF).
-
Negative Control: DMSO (vehicle).
-
-
Microplates: 384-well, black, flat-bottom plates.
-
Plate Reader: Fluorescence plate reader with appropriate excitation/emission filters for the chosen fluorophore (e.g., AMC: Ex/Em = 340-360 nm/440-460 nm).
Methodology:
-
Compound Plating: Dispense 1 µL of CMSF (at various concentrations, typically in a 10-point dose-response format starting from 100 µM) or control compounds into the wells of the 384-well plate.
-
Enzyme Addition: Add 20 µL of the enzyme solution (pre-diluted in assay buffer to a concentration that gives a linear reaction rate) to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow for potential covalent modification of the enzyme by CMSF.
-
Substrate Addition: Add 20 µL of the fluorogenic substrate solution (at a concentration around its Km value) to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition by comparing the rates in the presence of CMSF to the negative control (DMSO).
Data Presentation:
| Enzyme | CMSF IC50 (µM) | Positive Control IC50 (µM) |
| Trypsin | [Insert Value] | [Insert Value] |
| Chymotrypsin | [Insert Value] | [Insert Value] |
| Elastase | [Insert Value] | [Insert Value] |
| Thrombin | [Insert Value] | [Insert Value] |
| Acetylcholinesterase | [Insert Value] | [Insert Value] |
II. Secondary Assays and Hit Validation
Hits identified from the primary screen should be subjected to secondary assays to confirm their activity and rule out artifacts.
Protocol 2: Orthogonal Assay
Objective: To confirm the inhibitory activity of CMSF using a different assay format to eliminate false positives arising from assay-specific interference (e.g., fluorescence quenching).
Methodology:
-
Utilize a chromogenic substrate or a different detection method (e.g., FRET-based assay) for the hit enzymes.[1]
-
Repeat the dose-response experiment as described in Protocol 1, substituting the detection method.
-
A consistent IC50 value across different assay formats strengthens the validation of the hit.
Protocol 3: Irreversibility Assessment
Objective: To determine if CMSF is a reversible or irreversible inhibitor.
Methodology:
-
Pre-incubation: Incubate the target enzyme with a high concentration of CMSF (e.g., 10x IC50) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Dilution: After each incubation period, dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into a solution containing the fluorogenic substrate.
-
Activity Measurement: Immediately measure the residual enzyme activity.
-
Analysis: If CMSF is an irreversible inhibitor, the enzyme activity will not be regained upon dilution, and the degree of inhibition will increase with the pre-incubation time.
III. Selectivity Profiling
Objective: To assess the selectivity of CMSF against a broader panel of related enzymes.
Methodology:
-
Expand the panel of serine hydrolases to include closely related family members of the primary hit.
-
Perform dose-response experiments as in Protocol 1 for each enzyme.
-
A compound is considered selective if it exhibits significantly higher potency for one enzyme over others.
Data Presentation:
| Enzyme Family | Enzyme | CMSF IC50 (µM) |
| Trypsin-like | Trypsin | [Insert Value] |
| Thrombin | [Insert Value] | |
| Factor Xa | [Insert Value] | |
| Chymotrypsin-like | Chymotrypsin | [Insert Value] |
| Elastase | [Insert Value] | |
| Other | Acetylcholinesterase | [Insert Value] |
| Butyrylcholinesterase | [Insert Value] |
IV. Mechanism of Action Studies
Protocol 4: Determination of Kinetic Parameters (kinact/KI)
Objective: To quantify the potency of irreversible inhibition.
Methodology:
-
Incubate the target enzyme with multiple concentrations of CMSF.
-
At various time points, take aliquots and measure the remaining enzyme activity.
-
Plot the natural log of the percentage of remaining activity versus time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (kobs).
-
Plot kobs versus the inhibitor concentration. For a simple irreversible inhibitor, this should be a hyperbolic curve.
-
Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI). The ratio kinact/KI is the second-order rate constant that represents the efficiency of inhibition.
Visualizations
Caption: Experimental workflow for CMSF screening.
References
Application Notes and Protocols: Cyclobutylmethanesulfonyl Fluoride Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclobutylmethanesulfonyl fluoride and its derivatives as versatile reagents in click chemistry, particularly in the realm of bioconjugation and covalent inhibitor development. The unique properties of the cyclobutyl group, combined with the reactivity of the sulfonyl fluoride moiety, offer exciting opportunities for creating novel chemical probes, therapeutic agents, and functionalized materials.
Introduction to this compound in SuFEx Chemistry
This compound belongs to the class of aliphatic sulfonyl fluorides, which are valuable reagents in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] SuFEx is a powerful set of reactions that form stable covalent bonds between a sulfonyl fluoride and a nucleophile, such as the side chains of certain amino acids.
The cyclobutane motif is increasingly utilized in drug discovery to enhance the potency, selectivity, and pharmacokinetic profiles of molecules.[2][3] Its rigid, puckered conformation can provide favorable interactions within protein binding pockets.[2] When incorporated into a sulfonyl fluoride probe, the cyclobutyl group can impart improved metabolic stability and unique binding characteristics.
Aliphatic sulfonyl fluorides like this compound are excellent SuFEx agents due to their moderate reactivity and good stability in aqueous buffers, making them suitable for biological applications.[1] They can form covalent bonds with several nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine, enabling their use as covalent inhibitors and chemical probes for target identification and validation.[4]
Synthesis of this compound
This compound can be readily synthesized from the commercially available precursor, cyclobutylmethanesulfonyl chloride. The most common method involves a halogen exchange reaction using a fluoride salt.
Experimental Protocol: Synthesis of this compound from Cyclobutylmethanesulfonyl Chloride
Materials:
-
Cyclobutylmethanesulfonyl chloride
-
Potassium fluoride (KF) or Potassium bifluoride (KHF₂)
-
Acetonitrile (anhydrous)
-
Phase-transfer catalyst (e.g., 18-crown-6) - optional, but can improve reaction efficiency
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating plate
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutylmethanesulfonyl chloride (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add potassium fluoride (2.0-3.0 eq) and the phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the excess potassium fluoride and any precipitated salts.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Applications in Bioconjugation and Covalent Labeling
This compound derivatives are primarily used for the covalent modification of proteins and other biomolecules. This is achieved through the SuFEx reaction with nucleophilic amino acid residues on the protein surface.
Reactivity with Amino Acid Residues
Sulfonyl fluorides are known to react with several nucleophilic amino acid side chains. The reactivity is influenced by the local microenvironment within the protein, including the pKa of the residue and the presence of nearby hydrogen bond donors.[5] Generally, the order of reactivity for SuFEx with amino acids is Tyrosine > Lysine.[6]
Table 1: Relative Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acids
| Amino Acid | Relative Reactivity with Aryl Sulfonyl Fluorides | Stability of Adduct | Reference |
|---|---|---|---|
| Tyrosine | High | Stable sulfonate ester | [6] |
| Lysine | Moderate | Stable sulfonamide | [6] |
| Cysteine | High | Unstable thiosulfonate ester | [6] |
| Histidine | Low to negligible | - | [6] |
| Serine | Context-dependent | Stable sulfonate ester | [4] |
| Threonine | Context-dependent | Stable sulfonate ester |[4] |
Note: This table provides a general overview based on studies with aryl sulfonyl fluorides. The specific reactivity of this compound may vary but is expected to follow similar trends.
Stability of this compound Derivatives
The stability of the sulfonyl fluoride moiety is crucial for its application as a chemical probe. Generally, sulfonyl fluorides are more stable to hydrolysis than the corresponding sulfonyl chlorides.[7] The stability of the resulting covalent linkage is also important. Sulfonate esters formed with tyrosine and sulfonamides formed with lysine are generally stable under physiological conditions.[2]
Table 2: Hydrolytic Stability of Related Sulfonyl Compounds
| Compound Type | Conditions | Stability | Reference |
|---|---|---|---|
| Aryl Sulfonyl Fluorides | Aqueous buffer (pH 7.4) | Half-lives vary depending on substitution (minutes to hours) |
| Sulfonate Ester Linkage (from Tyrosine) | pH 4 and pH 9 (40 °C) | >90% intact after 24 hours |[2] |
Experimental Protocols
Protocol for Covalent Labeling of a Purified Protein
This protocol describes a general procedure for labeling a purified protein containing reactive lysine or tyrosine residues with a this compound probe.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.4-8.0)
-
This compound probe (dissolved in a minimal amount of a compatible organic solvent like DMSO)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE analysis reagents
-
Mass spectrometer (e.g., LC-MS) for analysis of protein modification
Procedure:
-
Prepare a stock solution of the this compound probe (e.g., 10-100 mM in DMSO).
-
In a microcentrifuge tube, add the purified protein to a final concentration of 1-10 µM in the reaction buffer.
-
Add the this compound probe to the protein solution to the desired final concentration (e.g., 10-100 µM). The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specific time (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.
-
Quench the reaction by adding a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Analyze the reaction products by SDS-PAGE to observe any shifts in molecular weight.
-
For detailed analysis of the modification site, the protein can be analyzed by LC-MS/MS after tryptic digestion.
Protocol for Cellular Target Engagement Assay
This protocol outlines a competitive profiling experiment to assess the engagement of a this compound-based inhibitor with its target protein in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
This compound-based inhibitor
-
A "clickable" version of the probe (e.g., containing a terminal alkyne or azide for subsequent ligation)
-
Cell lysis buffer
-
Biotin-azide or biotin-alkyne for click chemistry
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Inhibitor Treatment: Treat cultured cells with varying concentrations of the non-clickable this compound inhibitor for a specific duration. Include a vehicle control (e.g., DMSO).
-
Probe Labeling: Add the "clickable" this compound probe to the cells at a fixed concentration and incubate for a shorter period.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry: To the cell lysates, add the biotin-azide/alkyne and the click chemistry reagents. Incubate to ligate the biotin tag to the probe-labeled proteins.
-
Enrichment: Add streptavidin beads to the lysates to pull down the biotinylated proteins.
-
Analysis: Elute the captured proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody against the target protein. A decrease in the Western blot signal in the inhibitor-treated samples compared to the control indicates target engagement.
Visualizations
Logical Workflow for Target Identification using Chemoproteomics
The following diagram illustrates a typical workflow for identifying the protein targets of a novel this compound probe using a chemoproteomics approach.
Caption: Chemoproteomic workflow for target identification.
Mechanism of Covalent Inhibition
This diagram illustrates the two-step mechanism of covalent inhibition of a protein by a sulfonyl fluoride probe.
Caption: Two-step mechanism of covalent inhibition.
References
- 1. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 2. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclobutylmethanesulfonyl Fluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cyclobutylmethanesulfonyl Fluoride and improving its yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: the formation of Cyclobutylmethanesulfonyl chloride, followed by fluorination.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclobutylmethanesulfonyl Chloride (Step 1) | Incomplete conversion of the starting material (e.g., from cyclobutylmethyl bromide or cyclobutylmethanol). | - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or GC to ensure completion. A moderate increase in temperature or prolonged reaction time may be necessary. - Purity of Reagents: Ensure all reagents, especially the sulfur source (e.g., sodium sulfite) and chlorinating agent (e.g., sulfuryl chloride), are of high purity and anhydrous where required. - Inefficient Extraction: The product may be partially soluble in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, diethyl ether) to maximize recovery. |
| Side reactions, such as the formation of dialkyl sulfites or sulfates. | - Control Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. An excess of the sulfur source can sometimes lead to byproducts. - Maintain Anhydrous Conditions: Moisture can lead to the hydrolysis of intermediates and the final product. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Yield of this compound (Step 2) | Incomplete fluorination of the sulfonyl chloride. | - Choice of Fluorinating Agent: Potassium fluoride (KF) and potassium bifluoride (KHF2) are common choices. KHF2 can be more effective in some cases.[1][2] The use of a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) can significantly improve the reaction rate and yield, especially with KF.[3] - Reaction Conditions: Ensure the reaction is sufficiently heated, as the C-F bond formation can be sluggish. Acetonitrile is a common solvent for this step.[3] Monitor the reaction to completion. |
| Hydrolysis of the sulfonyl chloride or sulfonyl fluoride. | - Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware. The presence of water will lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired product.[4] - Work-up Procedure: Perform the aqueous work-up quickly and at a low temperature to minimize hydrolysis. | |
| Elimination side reactions. | - Control Reaction Temperature: For alkyl sulfonyl fluorides, elevated temperatures can promote elimination reactions, especially if a strong, non-nucleophilic base is present. Maintain the recommended temperature throughout the reaction. | |
| Product is Contaminated with Starting Material or Byproducts | Incomplete reaction or side reactions. | - Reaction Monitoring: Use TLC, GC, or NMR to monitor the reaction until the starting material is consumed. - Optimize Reaction Conditions: Adjust temperature, reaction time, or reagent stoichiometry to favor the formation of the desired product. |
| Inefficient purification. | - Purification Method: this compound is likely a volatile liquid. Distillation under reduced pressure is a suitable purification method. Care must be taken to avoid high temperatures that could cause decomposition. - Column Chromatography: If distillation is not effective, flash column chromatography on silica gel can be used. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically appropriate. | |
| Difficulty in Handling Reagents | Hygroscopic or reactive reagents (e.g., sulfuryl chloride, fluorinating agents). | - Proper Handling Techniques: Handle moisture-sensitive reagents under an inert atmosphere in a fume hood. Use dry syringes and needles for transfers. - Storage: Store reactive reagents in a desiccator or under an inert atmosphere according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method involves a two-step synthesis. The first step is the preparation of Cyclobutylmethanesulfonyl chloride from a suitable starting material like cyclobutylmethyl bromide or cyclobutylmethanol. The second step is a halogen exchange (halex) reaction where the sulfonyl chloride is treated with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), to yield the final sulfonyl fluoride.[1][3]
Q2: What are the critical parameters for achieving a high yield in the fluorination step?
A2: The critical parameters for a successful fluorination are:
-
Anhydrous Conditions: The presence of water will lead to the hydrolysis of both the starting sulfonyl chloride and the product sulfonyl fluoride to the corresponding sulfonic acid.[4]
-
Effective Fluoride Source: While KF is commonly used, KHF₂ can sometimes provide better yields.[1][2]
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as 18-crown-6 or a quaternary ammonium salt, can significantly enhance the rate and yield of the reaction, particularly when using KF in aprotic polar solvents like acetonitrile.[3]
-
Temperature Control: The reaction often requires heating to proceed at a reasonable rate, but excessive temperatures should be avoided to prevent potential elimination side reactions common with alkyl sulfonyl halides.
Q3: My NMR spectrum shows impurities. What are the likely side products?
A3: Common impurities can include:
-
Unreacted Cyclobutylmethanesulfonyl chloride: This indicates an incomplete reaction. Consider extending the reaction time or increasing the temperature slightly.
-
Cyclobutylmethanesulfonic acid: This is a result of hydrolysis of either the sulfonyl chloride or the sulfonyl fluoride. This highlights the need for stringent anhydrous conditions.
-
Elimination products: Depending on the reaction conditions, you might observe products resulting from the elimination of the sulfonyl fluoride group.
Q4: How can I effectively purify the final product?
A4: this compound is expected to be a relatively volatile liquid. The recommended purification methods are:
-
Vacuum Distillation: This is often the most effective method for purifying volatile, non-solid sulfonyl fluorides. It allows for separation from non-volatile impurities and the solvent.
-
Flash Column Chromatography: If distillation is not feasible or does not provide sufficient purity, chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.
Q5: Are there any one-pot methods available to synthesize this compound directly from the corresponding alcohol or halide?
A5: Yes, modern methods are emerging for the direct synthesis of alkyl sulfonyl fluorides. For instance, photoredox catalysis can be used to convert alkyl bromides or alcohols directly to the corresponding sulfonyl fluorides in a one-pot process involving SO₂ capture and fluorination.[5][6] These methods can offer milder reaction conditions and avoid the isolation of the often-unstable sulfonyl chloride intermediate.
Data Presentation
Table 1: Representative Yields for the Synthesis of Alkylsulfonyl Fluorides (Analogous Systems)
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Pentanesulfonic acid | 1-Pentanesulfonyl fluoride | Thionyl fluoride, BF₃·OEt₂ | DMF | 130 | 92 | [7] |
| Sodium 1-pentanesulfonate | 1-Pentanesulfonyl fluoride | Cyanuric chloride, TBAB, KHF₂ | Acetonitrile/Acetone | 60 then RT | 65 | [1] |
| 1-Bromopentane | 1-Pentanesulfonyl fluoride | Photoredox catalysis, SO₂, NFSI | MeCN | RT | 75 | (Analogous to reported methods)[5] |
| Cyclohexylmethanesulfonyl chloride | Cyclohexylmethanesulfonyl fluoride | KF, 18-crown-6 | Acetonitrile | 80 | 85-95 | (Estimated from similar reactions)[3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via the Sulfonyl Chloride
Step 1: Synthesis of Cyclobutylmethanesulfonyl Chloride
This protocol is a representative procedure based on the oxidative chlorination of a thiol precursor, which can be generated in situ from cyclobutylmethyl bromide.
Materials:
-
Cyclobutylmethyl bromide
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Chlorine gas or Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the S-alkylisothiouronium salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclobutylmethyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting bromide is consumed.
-
Hydrolysis to the thiol: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (2.5 eq) in water. Heat the mixture to reflux for 2-3 hours.
-
Acidification: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1.
-
Extraction of the thiol: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude cyclobutylmethanethiol is used in the next step without further purification.
-
Oxidative Chlorination: Dissolve the crude cyclobutylmethanethiol in a mixture of dichloromethane and water at 0 °C. Bubble chlorine gas through the solution or add sulfuryl chloride (2.2 eq) dropwise while maintaining the temperature at 0-5 °C.
-
Work-up: After the reaction is complete (monitored by GC or TLC), separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Cyclobutylmethanesulfonyl chloride.
Step 2: Synthesis of this compound
This protocol is based on the halogen exchange reaction of the corresponding sulfonyl chloride.
Materials:
-
Crude Cyclobutylmethanesulfonyl chloride from Step 1
-
Potassium fluoride (KF), spray-dried
-
18-crown-6
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (N₂ or Ar), add spray-dried potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq) to anhydrous acetonitrile.
-
Addition of Sulfonyl Chloride: Add a solution of crude Cyclobutylmethanesulfonyl chloride (1.0 eq) in anhydrous acetonitrile to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by GC or ¹⁹F NMR.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with diethyl ether.
-
Extraction: Combine the filtrate and washings and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
References
- 1. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 6. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
- 7. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with Cyclobutylmethanesulfonyl fluoride
Welcome to the technical support center for Cyclobutylmethanesulfonyl fluoride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound, with a particular focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a reactive chemical compound containing a sulfonyl fluoride moiety. Sulfonyl fluorides are known to act as covalent probes that can react with nucleophilic amino acid residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine.[1][2][3] This reactivity makes them valuable tools in chemical biology and drug discovery for applications like enzyme inhibition, target identification, and mapping protein binding sites.[3][4]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this normal?
Yes, it is common for sulfonyl fluorides and other small organic molecules to have limited solubility in aqueous solutions.[5] Like many organic compounds, this compound is expected to be sparingly soluble in water and aqueous buffers.
Q3: What solvents are recommended for dissolving this compound?
This compound should first be dissolved in a water-miscible organic solvent to create a stock solution. Commonly used solvents for similar compounds include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[5]
Q4: How should I prepare a working solution of this compound for my experiment?
To prepare a working solution, you should first dissolve the compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental buffer to the desired final concentration. It is crucial to add the stock solution to the buffer slowly and with gentle mixing to avoid precipitation.
Q5: What is the stability of this compound in aqueous solutions?
While sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts, they can still hydrolyze in aqueous environments.[6][7] The rate of hydrolysis can be influenced by pH and temperature. It is recommended to prepare fresh working solutions from your organic stock solution immediately before use and not to store aqueous solutions for extended periods.[5]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered with this compound.
Detailed Troubleshooting Steps
Issue: Precipitation or cloudiness is observed when preparing the working solution.
-
Verify the integrity of your stock solution.
-
Problem: The compound may not be fully dissolved in the organic stock solvent.
-
Solution: Visually inspect your stock solution. If you see any solid particles, try gentle warming (be cautious and refer to the compound's stability data if available) or sonication to aid dissolution. Ensure your organic solvent is anhydrous, as moisture can affect the stability and solubility of sulfonyl fluorides.[8]
-
-
Optimize the dilution procedure.
-
Problem: Adding the aqueous buffer directly to the concentrated organic stock solution can cause the compound to precipitate out.
-
Solution: Always add the stock solution to the aqueous buffer, not the other way around. Add the stock solution dropwise while gently vortexing or stirring the buffer. This allows for a more gradual dilution and can prevent localized high concentrations that lead to precipitation.
-
-
Adjust the final concentration.
-
Problem: The desired final concentration may exceed the solubility limit of this compound in the final buffer system.
-
Solution: Try preparing a dilution series to determine the maximum soluble concentration in your specific buffer. It may be necessary to work at a lower concentration.
-
-
Modify the buffer composition.
-
Problem: The aqueous buffer may not be sufficiently "organic-like" to keep the compound in solution.
-
Solution: If your experimental conditions allow, you can increase the percentage of the organic solvent in your final working solution. For example, you can try increasing the DMSO concentration to 5%, 10%, or even up to 20%.[9] However, it is crucial to first verify the tolerance of your biological system (e.g., cells, proteins) to the increased organic solvent concentration.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Precision balance
-
Vortex mixer
Procedure:
-
Tare a clean, dry microcentrifuge tube or vial on a precision balance.
-
Carefully weigh out a desired amount of this compound (e.g., 1.78 mg for a 100 mM solution in 100 µL).
-
Calculate the required volume of anhydrous DMSO to achieve a 100 mM concentration. (Molecular weight of this compound: 178.21 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C in a desiccated container to protect it from moisture.[5]
Protocol 2: Preparation of a Working Solution for Protein Labeling
This protocol provides a general method for diluting the stock solution into an aqueous buffer for a typical protein labeling experiment.
Materials:
-
100 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, HEPES, Tris; pH 7.2-8.0)
-
Protein sample in the same aqueous buffer
-
Microcentrifuge tubes
Procedure:
-
Bring the 100 mM stock solution of this compound to room temperature.
-
In a microcentrifuge tube, pipette the required volume of the aqueous buffer for your experiment.
-
While gently vortexing the buffer, add the required volume of the stock solution dropwise to achieve the desired final concentration (e.g., for a 100 µM final concentration in 1 mL, add 1 µL of the 100 mM stock).
-
Continue to mix for a few seconds to ensure homogeneity.
-
Use this freshly prepared working solution immediately for your protein labeling experiment by adding it to your protein sample.
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Abbreviation | Typical Starting Concentration | Notes |
| Dimethyl sulfoxide | DMSO | 10-100 mM | High polarity, water-miscible. A common choice for preparing stock solutions of hydrophobic compounds. |
| Dimethylformamide | DMF | 10-100 mM | High polarity, water-miscible. An alternative to DMSO. |
| Ethanol | EtOH | 10-50 mM | Less polar than DMSO or DMF. May be suitable for some applications. |
Table 2: Troubleshooting Summary for Solubility Issues
| Symptom | Possible Cause | Recommended Action |
| Solid particles in stock solution | Incomplete dissolution | Vortex, gently warm, or sonicate. Ensure solvent is anhydrous. |
| Precipitation upon dilution | Improper dilution technique | Add stock solution to buffer dropwise with mixing. |
| Cloudiness in working solution | Concentration exceeds solubility limit | Reduce the final concentration of the compound. |
| Persistent precipitation | Insufficient solvent polarity | Increase the percentage of organic co-solvent (e.g., DMSO) in the final buffer. |
Visualizations
References
- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - AL [thermofisher.com]
Optimizing reaction conditions for Cyclobutylmethanesulfonyl fluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Cyclobutylmethanesulfonyl Fluoride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and practical method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor, Cyclobutylmethanesulfonyl chloride. The second step is a halogen exchange reaction where the chloride is displaced by fluoride using a suitable fluoride source.
Q2: What are the recommended starting materials for the synthesis of Cyclobutylmethanesulfonyl chloride?
A2: A common and effective starting material is cyclobutylmethanethiol. This thiol can be oxidized and chlorinated in a one-pot reaction to yield the desired sulfonyl chloride.[1][2][3]
Q3: Which fluorinating agents are suitable for converting Cyclobutylmethanesulfonyl chloride to the corresponding fluoride?
A3: Alkali metal fluorides such as potassium fluoride (KF) or potassium bifluoride (KHF2) are commonly used and effective for this transformation. The choice between them may depend on the specific reaction conditions and the desired reactivity.
Q4: How can I monitor the progress of the fluorination reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) if the starting material and product have different polarities. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. Specifically, 19F NMR is highly effective for detecting the formation of the sulfonyl fluoride product.[4][5]
Q5: What are the typical physical properties of this compound?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of Cyclobutylmethanesulfonyl chloride to the fluoride | 1. Inactive fluorinating agent. 2. Insufficient reaction temperature. 3. Poor solubility of the fluorinating agent. | 1. Use freshly dried potassium fluoride or potassium bifluoride. The presence of moisture can deactivate the fluoride source. 2. Gradually increase the reaction temperature. For less reactive chlorides, heating may be necessary. 3. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the fluoride salt in organic solvents. |
| Formation of sulfonic acid byproduct | Hydrolysis of the sulfonyl chloride or sulfonyl fluoride due to the presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Elimination side products observed | The reaction conditions (e.g., high temperature, strong base) may favor elimination over substitution. | Use a milder base if one is required for the reaction. Employ a more nucleophilic, less basic fluoride source like KHF2. Optimize the reaction temperature to the lowest effective level. |
| Difficulty in purifying the final product | 1. Co-elution with starting material or byproducts during chromatography. 2. Thermal decomposition during distillation. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. If the product is thermally sensitive, consider purification by column chromatography instead of distillation. If distillation is necessary, use a high-vacuum setup to lower the boiling point. |
| Product decomposes upon storage | Sulfonyl fluorides can be sensitive to moisture and elevated temperatures over time. | Store the purified this compound in a tightly sealed container under an inert atmosphere at low temperature (e.g., in a refrigerator or freezer). |
Experimental Protocols
Protocol 1: Synthesis of Cyclobutylmethanesulfonyl Chloride from Cyclobutylmethanethiol
This protocol is adapted from general procedures for the oxidative chlorination of aliphatic thiols.[1][2][3]
Materials:
-
Cyclobutylmethanethiol
-
Thionyl chloride (SOCl₂)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve Cyclobutylmethanethiol (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) to the solution.
-
To this mixture, add hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, quench it by carefully adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Cyclobutylmethanesulfonyl chloride.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the fluorination of sulfonyl chlorides.
Materials:
-
Cyclobutylmethanesulfonyl chloride
-
Potassium fluoride (spray-dried) or Potassium bifluoride
-
Acetonitrile or Sulfolane (anhydrous)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add Cyclobutylmethanesulfonyl chloride (1.0 eq) and anhydrous acetonitrile.
-
Add spray-dried potassium fluoride (2.0-3.0 eq). If using, add the phase-transfer catalyst (0.1 eq).
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction by TLC, GC-MS, or 19F NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid salts and wash them with anhydrous acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
- 2. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. biophysics.org [biophysics.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Preventing degradation of Cyclobutylmethanesulfonyl fluoride in solution
Technical Support Center: Cyclobutylmethanesulfonyl fluoride
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you prevent its degradation in solution, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary degradation pathways for this compound, like other sulfonyl fluorides, are reaction with nucleophiles and hydrolysis.[1] While generally more stable than corresponding sulfonyl chlorides, the sulfur-fluorine bond is susceptible to attack by water (hydrolysis), especially under basic (high pH) conditions, and by other nucleophilic species present in the solution.[2] The product of hydrolysis is the corresponding cyclobutylmethanesulfonic acid.
Q2: Which solvents are recommended for preparing and storing stock solutions of this compound?
A2: To ensure maximum stability, high-purity, anhydrous aprotic solvents are strongly recommended. These solvents do not have reactive protons and minimize the risk of hydrolysis. Suitable options include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF). Always use a fresh bottle or a properly stored anhydrous grade of the solvent.
Q3: What types of solvents, buffers, or additives should I avoid?
A3: You should avoid:
-
Protic Solvents: Water, methanol, ethanol, and other alcohols can act as nucleophiles and lead to degradation.
-
Aqueous Buffers: While many experiments require aqueous conditions, be aware that water will cause hydrolysis. The rate of degradation is often pH-dependent, with significantly faster degradation at basic pH.[2] Phenylmethylsulfonyl fluoride (PMSF), a related compound, degrades rapidly in aqueous solutions with a half-life of about 35 minutes at pH 8.[2]
-
Nucleophilic Additives: Reagents containing primary or secondary amines, thiols, or high concentrations of hydroxide ions will react with and consume your compound.
Q4: How can I minimize degradation if my experiment must be performed in an aqueous buffer?
A4: If aqueous buffers are necessary, follow these steps to mitigate degradation:
-
Prepare Fresh: Add the this compound stock solution to the aqueous buffer immediately before starting the experiment. Do not store the compound in an aqueous buffer.
-
Control pH: If your experimental design allows, use a buffer with a neutral or slightly acidic pH (pH < 7.5) to slow the rate of hydrolysis.
-
Maintain Low Temperature: Perform the experiment at the lowest temperature compatible with your assay (e.g., on ice or at 4°C) to reduce the degradation rate.
-
Minimize Time: Reduce the incubation time in the aqueous buffer as much as possible.
Q5: How can I determine if my this compound solution has degraded?
A5: Degradation can be monitored by several analytical techniques that detect the disappearance of the starting material and the appearance of its degradation products, such as cyclobutylmethanesulfonic acid. Common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Q6: What are the optimal long-term storage conditions?
A6:
-
Solid Form: Store solid this compound at -20°C or below, in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Stock Solutions: Store stock solutions prepared in a recommended anhydrous aprotic solvent (see Table 1) at -20°C or -80°C. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric water. Samples stored in charcoal tubes at 0-5°C have shown high stability over 12 days.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or complete loss of compound activity. | The stock solution has degraded due to improper storage (e.g., moisture contamination, extended storage at room temperature). | 1. Prepare a fresh stock solution from solid material using anhydrous aprotic solvent. 2. Verify the integrity of the new stock solution using an analytical method like HPLC or LC-MS before use. 3. Always store stock solutions in small, single-use aliquots at -20°C or -80°C. |
| The compound is rapidly degrading in the aqueous experimental buffer. | 1. Review the "Working in Aqueous Buffers" FAQ (Q4). 2. Perform a time-course experiment to measure the compound's half-life in your specific buffer. 3. If degradation is too rapid, consider modifying the experimental protocol (lower pH, lower temperature) or exploring buffer additives that may enhance stability (if compatible with the assay). | |
| An unexpected peak appears in my HPLC/LC-MS analysis over time. | This is likely the hydrolysis product, cyclobutylmethanesulfonic acid. | 1. Confirm the identity of the new peak by comparing its mass with the expected mass of the sulfonic acid hydrolysis product. 2. Use the peak area to quantify the extent of degradation over time. 3. Implement the handling and storage recommendations to prevent further degradation. |
| The compound seems to have low solubility in the recommended aprotic solvent. | The solvent may be of insufficient quality, or the concentration may be too high. | 1. Ensure you are using a high-purity, anhydrous grade solvent. 2. Gently warm the solution or use sonication to aid dissolution. 3. If solubility issues persist, try a different recommended aprotic solvent (e.g., switch from Acetonitrile to DMSO). |
Data & Recommendations
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Type | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Excellent solvating power. Hygroscopic; use anhydrous grade and store properly. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Good solvating power. Can decompose at high temperatures or in the presence of acid/base. Use high-purity grade. |
| Acetonitrile (ACN) | Aprotic, Polar | Lower boiling point, easier to remove. Ensure anhydrous grade is used. |
| Tetrahydrofuran (THF) | Aprotic, Nonpolar | Can form peroxides over time. Use a freshly opened bottle or peroxide-free grade. |
Table 2: Incompatible Reagents and Conditions
| Reagent / Condition | Type | Reason for Incompatibility / Degradation |
| Water / Aqueous Buffers | Protic Solvent | Causes hydrolysis of the sulfonyl fluoride to sulfonic acid.[3] |
| Basic pH (> 7.5) | Condition | Catalyzes the rate of hydrolysis significantly.[2] |
| Alcohols (Methanol, Ethanol) | Protic Solvent | Can act as nucleophiles, leading to solvolysis. |
| Primary & Secondary Amines | Nucleophile | Reacts readily with the sulfonyl fluoride to form sulfonamides. |
| Thiols | Nucleophile | Reacts with the sulfonyl fluoride to form thioesters. |
| Strong Acids/Bases | Catalyst | Can promote various decomposition pathways. |
Table 3: Analytical Techniques for Degradation Monitoring
| Technique | What It Detects | Key Advantages |
| HPLC / LC-MS | Disappearance of parent compound; Appearance of hydrolysis product. | Provides quantitative data on stability over time. MS confirms the identity of degradants.[3][6] |
| GC / GC-MS | Purity of the parent compound. | Sulfonyl fluorides are generally stable to GC analysis, unlike sulfonyl chlorides. Good for purity checks.[4] |
| ¹H or ¹⁹F NMR | Changes in the chemical structure over time. | Provides structural confirmation of the compound and its degradants without separation.[3] |
| Ion Chromatography | Release of fluoride anion (F⁻). | Directly measures a product of the hydrolysis reaction.[5] |
Visualized Workflows and Pathways
Caption: Primary degradation pathway of this compound.
Caption: Workflow for evaluating compound stability in a given solution.
Caption: Troubleshooting logic for experiments involving the compound.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution (10 mM)
Objective: To prepare a stable stock solution of this compound for long-term storage and experimental use.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, <50 ppm water)
-
Inert gas (Argon or Nitrogen)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Analytical balance and appropriate weighing tools
-
Volumetric flasks and pipettes
Procedure:
-
Pre-calculation: Calculate the mass of this compound required to make the desired volume and concentration (e.g., for 1 mL of a 10 mM solution, with a MW of 166.21 g/mol , you need 1.66 mg).
-
Weighing: Carefully weigh the solid compound in a fume hood. For small quantities, weighing directly into a tared microcentrifuge tube is recommended to minimize transfer loss.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the solid.
-
Dissolution: Vortex the tube thoroughly until the solid is completely dissolved. If needed, gentle warming (to 30-37°C) can be applied, but avoid overheating.
-
Inert Gas Purge: Briefly flush the headspace of the tube with a gentle stream of inert gas (argon or nitrogen) to displace air and moisture. This minimizes hydrolysis during storage.
-
Aliquoting: Immediately dispense the stock solution into single-use, airtight cryovials or microcentrifuge tubes. This prevents contamination and degradation of the main stock from repeated use.
-
Storage: Tightly cap the aliquots, label them clearly (Compound Name, Concentration, Date, Solvent), and store them at -20°C or -80°C, protected from light.
Protocol 2: Assessing Solution Stability via HPLC
Objective: To quantify the degradation rate of this compound in a specific aqueous buffer over time.
Materials:
-
10 mM stock solution of this compound in anhydrous DMSO (from Protocol 1)
-
Experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., Acetonitrile with 0.1% formic acid)
-
Thermostatic incubator or water bath
-
HPLC system with a UV detector and a C18 column
Procedure:
-
System Setup: Equilibrate the HPLC system with your chosen mobile phase. A typical starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Preparation of Test Solution: In a larger vial, prepare the test solution by diluting the 10 mM stock solution into your pre-warmed experimental buffer to the final desired concentration (e.g., 10 µL of stock into 990 µL of buffer for a 100 µM solution). Mix well.
-
T=0 Sample: Immediately after mixing, withdraw an aliquot (e.g., 50 µL) and add it to a vial containing a larger volume of quenching solution (e.g., 450 µL). This stops the degradation reaction. Label this as your "T=0" sample.
-
Incubation: Place the remaining test solution in a thermostatic incubator set to the desired experimental temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw identical aliquots from the incubating solution and quench them in the same manner as the T=0 sample.
-
HPLC Analysis:
-
Inject the T=0 sample to establish the initial peak area of the intact this compound.
-
Inject all subsequent time-point samples.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the compound remaining by normalizing its peak area to the peak area at T=0: % Remaining = (Area_t / Area_t0) * 100.
-
Plot % Remaining versus time. From this plot, you can determine the half-life (t½) of the compound in your specific buffer and conditions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdc.gov [cdc.gov]
- 6. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Cyclobutylmethanesulfonyl Fluoride (CBMSF)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects while working with the covalent inhibitor, Cyclobutylmethanesulfonyl Fluoride (CBMSF). The information provided is based on general principles of covalent inhibitors and sulfonyl fluorides, as specific data for CBMSF is not publicly available.
Frequently Asked Questions (FAQs)
Q1: My experimental results show unexpected phenotypic changes in cells treated with CBMSF that are inconsistent with the inhibition of its intended target. What could be the cause?
A1: Unexpected phenotypic changes are often indicative of off-target effects. CBMSF, as a sulfonyl fluoride, is a reactive compound that can potentially bind to other proteins besides its intended target. These off-target interactions can trigger unintended signaling pathways, leading to unforeseen cellular responses. It is crucial to perform comprehensive selectivity profiling to identify these off-target binders.
Q2: I am observing significant cell toxicity at concentrations where the intended target should be inhibited. How can I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target toxicity is a common challenge. One approach is to use a structurally related but inactive control compound. If this control compound does not produce the same toxicity, the effect is likely on-target. Additionally, you can attempt to rescue the toxic phenotype by overexpressing a downstream component of the intended target's signaling pathway. If the toxicity persists, it is likely due to off-target effects.
Q3: How can I identify the specific off-target proteins that are interacting with CBMSF in my experimental system?
A3: A powerful technique for identifying the targets of covalent inhibitors is competitive activity-based protein profiling (ABPP). In this method, a cell lysate or live cells are treated with CBMSF, followed by a broad-spectrum probe that labels a specific class of enzymes (e.g., serine hydrolases). The targets of CBMSF will show reduced labeling by the probe, which can be quantified by mass spectrometry.
Q4: What are some common classes of off-target proteins for sulfonyl fluoride-based inhibitors?
A4: Sulfonyl fluorides are known to react with nucleophilic amino acid residues, primarily serine, but also potentially threonine and tyrosine. Therefore, common off-target classes include serine proteases, esterases, lipases, and some kinases and phosphatases that have a reactive serine in their active site.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for CBMSF against its intended target and a panel of potential off-target enzymes. This data is for illustrative purposes and should be experimentally determined for your specific system.
| Target | Protein Class | IC50 (nM) | Notes |
| Intended Target X | Serine Protease | 50 | High potency against the desired target. |
| Off-Target A | Serine Hydrolase | 500 | 10-fold less potent than against the intended target. |
| Off-Target B | Kinase | 1500 | Potential for off-target effects at higher concentrations. |
| Off-Target C | Esterase | 5000 | Unlikely to be a significant off-target at therapeutic doses. |
| Off-Target D | Non-specific Binding | >10000 | Minimal interaction observed. |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
This protocol outlines a general workflow for identifying the targets of CBMSF in a cellular context.
Materials:
-
Cells of interest
-
This compound (CBMSF)
-
Broad-spectrum covalent probe (e.g., a fluorophosphonate probe for serine hydrolases)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE gels and buffers
-
In-gel fluorescence scanner
-
Mass spectrometer for protein identification
Procedure:
-
Treatment: Treat your cells with varying concentrations of CBMSF for a specified time. Include a vehicle control (e.g., DMSO).
-
Lysis: Harvest the cells and prepare a cell lysate using an appropriate lysis buffer.
-
Protein Quantitation: Determine the protein concentration of each lysate.
-
Probe Labeling: Incubate the lysates with the broad-spectrum probe to label the active enzymes.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Visualization: Visualize the labeled proteins using an in-gel fluorescence scanner. Proteins that are targets of CBMSF will show a decrease in fluorescence intensity compared to the vehicle control.
-
Mass Spectrometry: Excise the bands of interest from the gel and identify the proteins by mass spectrometry.
Visualizations
Caption: A flowchart for troubleshooting unexpected effects of CBMSF.
Technical Support Center: Enhancing the Selectivity of Cyclobutylmethanesulfonyl Fluoride (CMSF) Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of cyclobutylmethanesulfonyl fluoride (CMSF) and related alkyl-sulfonyl fluoride probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of this compound (CMSF) probes?
A1: The primary targets for CMSF probes, like other sulfonyl fluoride probes, are nucleophilic amino acid residues. While they are often designed to target the catalytic serine in serine hydrolases, they can also react with other residues such as tyrosine, lysine, cysteine, and histidine, which can lead to off-target labeling.[1][2]
Q2: How can I improve the on-target selectivity of my CMSF probe?
A2: Enhancing selectivity is a critical aspect of working with covalent probes. Strategies include:
-
Optimizing Probe Concentration: Using the lowest effective concentration of the CMSF probe can minimize off-target labeling.
-
Adjusting Incubation Time: Shorter incubation times can favor the labeling of more reactive or higher-affinity targets.
-
Modifying the Recognition Element: While the cyclobutyl group is a key part of your probe, further modifications to the scaffold can improve target recognition and binding affinity, thereby increasing selectivity.
-
Competition Experiments: Including a known selective inhibitor for your target of interest can help to confirm on-target labeling and distinguish it from background.
Q3: What are the common off-targets for sulfonyl fluoride probes?
A3: Common off-targets for sulfonyl fluoride probes include other highly reactive nucleophilic residues on abundant proteins. For example, functional tyrosine residues in glutathione transferases (GSTs) have been identified as off-targets for some sulfonyl fluoride probes.[3][4][5] Careful proteomic analysis is necessary to identify potential off-target interactions.
Q4: How can I validate that my CMSF probe is binding to the intended target?
A4: Target engagement and validation are crucial steps.[6] Recommended approaches include:
-
Competitive Profiling: Pre-incubating your sample with a known inhibitor of the target protein before adding the CMSF probe. A decrease in probe labeling of the target confirms engagement.
-
Western Blotting: Using an antibody specific to your target protein to confirm that the probe is labeling a protein of the correct molecular weight.
-
Mass Spectrometry-based Proteomics: This is the most comprehensive method to identify the specific proteins and even the exact amino acid residues labeled by your probe.[7]
Q5: What is the optimal buffer composition for CMSF probe labeling experiments?
A5: The optimal buffer will be system-dependent. However, a good starting point is a phosphate-buffered saline (PBS) at pH 7.4. It is important to avoid buffers containing nucleophiles (e.g., Tris) that can react with the sulfonyl fluoride warhead and quench your probe.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with CMSF probes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background or non-specific labeling in gels | Probe concentration is too high.Incubation time is too long.Probe is degrading or aggregating. | Perform a dose-response titration to determine the optimal probe concentration.Optimize the incubation time by performing a time-course experiment.Prepare fresh probe solutions and consider using a mild non-ionic detergent (e.g., 0.01% Triton X-100) to reduce aggregation. |
| No or weak labeling of the target protein | Probe concentration is too low.The target protein is not active or present in the sample.The experimental conditions (pH, temperature) are not optimal for the target enzyme's activity.The probe has hydrolyzed. | Increase the probe concentration in a stepwise manner.Confirm the presence and activity of your target protein using an orthogonal method (e.g., an activity assay with a fluorogenic substrate).Ensure the labeling buffer and conditions are compatible with your target's optimal activity range.Always use freshly prepared probe solutions. Sulfonyl fluorides can hydrolyze in aqueous solutions. |
| Probe labels multiple proteins (poor selectivity) | The inherent reactivity of the sulfonyl fluoride warhead with multiple nucleophilic residues.The recognition element of the probe is not specific enough. | Use a lower probe concentration and shorter incubation time to favor labeling of the highest affinity target.Employ a competitive profiling strategy with a known selective inhibitor to identify the specific target.If possible, redesign the probe with a more specific recognition element to improve target affinity. |
| Difficulty in identifying labeled peptides by mass spectrometry | The probe-modified peptide is too large, hydrophobic, or has an altered charge state, leading to poor ionization or fragmentation.[7] | Optimize your mass spectrometry parameters, including fragmentation energy and acquisition methods, for large, modified peptides.Use different proteases during sample preparation to generate different sets of peptides.Consider using a probe with a "clickable" handle for enrichment of labeled proteins/peptides prior to MS analysis, which can improve detection. |
Experimental Protocols
Below are detailed methodologies for key experiments involving sulfonyl fluoride probes. These should be adapted and optimized for your specific CMSF probe and experimental system.
Protocol 1: General Activity-Based Protein Profiling (ABPP) in Cell Lysate
-
Proteome Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4) without detergents that may interfere with subsequent analysis.
-
Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same protein concentration (typically 1-2 mg/mL).
-
-
Probe Labeling:
-
To 50 µL of the normalized proteome, add the CMSF probe (from a freshly prepared stock in DMSO) to the desired final concentration (e.g., start with a range of 100 nM to 10 µM).
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Sample Preparation for Analysis:
-
For Gel-Based Analysis: Quench the reaction by adding 4x SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.
-
For Mass Spectrometry (with a "clickable" probe): Proceed with click chemistry to attach a biotin tag for enrichment.
-
-
Analysis:
-
Gel-Based: Separate the labeled proteins by SDS-PAGE. Visualize the labeled proteins by in-gel fluorescence scanning (if the probe has a fluorescent tag) or by streptavidin-HRP blotting (if the probe is biotinylated).
-
Mass Spectrometry: Enrich the biotinylated proteins using streptavidin beads, perform on-bead digestion, and analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.
-
Protocol 2: Target Engagement Assay in Live Cells
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Pre-treat the cells with a range of concentrations of your test compound (a potential inhibitor) or vehicle control (DMSO) for 1-2 hours in serum-free media.
-
-
Probe Labeling:
-
Add the CMSF probe (with a clickable handle) to the media to a final concentration optimized for cell permeability and target labeling.
-
Incubate for the desired time (e.g., 30-60 minutes).
-
-
Cell Lysis and Click Chemistry:
-
Wash the cells with cold PBS to remove excess probe.
-
Lyse the cells as described in Protocol 1.
-
Perform a click reaction to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) to the alkyne or azide handle on the probe.
-
-
Analysis:
-
Analyze the samples by gel-based methods or mass spectrometry as described in Protocol 1 to quantify the extent of probe labeling in the presence of the competing compound. A decrease in probe signal for a specific protein indicates target engagement by the test compound.[8]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for activity-based protein profiling with CMSF probes.
Caption: Workflow for cellular target engagement assays using CMSF probes.
Caption: Key factors influencing the selectivity of CMSF probes.
References
- 1. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 3. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 7. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cyclobutylmethanesulfonyl fluoride probe stability in complex biological samples
Welcome to the technical support center for Cyclobutylmethanesulfonyl Fluoride (CMSF) probes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of CMSF probes in complex biological samples and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for CMSF probes in biological samples?
A1: The primary stability concerns for CMSF and other sulfonyl fluoride (SF) probes in biological samples are hydrolysis and enzymatic degradation. The sulfonyl fluoride functional group is an electrophilic "warhead" susceptible to nucleophilic attack by water, leading to the corresponding sulfonic acid.[1][2] Additionally, enzymes present in complex samples like plasma or cell lysates can catalyze this degradation.[3] The stability of the S-F bond is influenced by both electronic and steric factors of the entire probe molecule.
Q2: How does the stability of a CMSF probe affect its performance?
A2: The stability of a CMSF probe is critical as it needs to persist long enough in a biological system to covalently bind to its intended target.[2] A probe that degrades too quickly will have a short half-life, reducing its effective concentration and potentially leading to failed or misleading results in target engagement and downstream proteomics experiments. Conversely, a probe that is too stable may not be reactive enough to label its target efficiently.[4]
Q3: What are the expected degradation products of a CMSF probe?
A3: The primary degradation product of a CMSF probe via hydrolysis is the corresponding cyclobutylmethanesulfonic acid. This occurs when the sulfonyl fluoride group reacts with water, displacing the fluoride ion. In the presence of protein nucleophiles (like lysine, tyrosine, serine, or histidine), the probe will form a stable covalent sulfonyl-protein adduct.[4][5]
Q4: Can I store my CMSF probe stock solution in an aqueous buffer?
A4: It is not recommended to store CMSF or other sulfonyl fluoride probes in aqueous buffers for extended periods, as this can lead to hydrolysis. Stock solutions should be prepared in an anhydrous organic solvent such as DMSO or DMF and stored at -20°C or -80°C. Dilutions into aqueous experimental buffers should be done immediately before use.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with CMSF probes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Target Labeling | 1. Probe Instability: The CMSF probe is degrading too quickly in the experimental medium.2. Low Probe Reactivity: The probe is stable but not sufficiently reactive to label the target under the experimental conditions.3. Inaccessible Target Residue: The target nucleophile (e.g., Lys, Tyr) is not accessible on the protein surface.4. Interfering Buffer Components: Buffers containing nucleophiles (e.g., Tris, glycine) can react with and quench the probe.[6] | 1. Assess Probe Stability: Perform a stability assay (see Experimental Protocols) to determine the probe's half-life in your specific biological matrix. Minimize incubation times if stability is low.2. Optimize Reaction Conditions: Increase incubation temperature (e.g., to 37°C) or pH (e.g., to 8.0) to enhance reactivity, but be mindful that this can also increase the rate of hydrolysis.[7]3. Confirm Target Accessibility: Use structural data (if available) or perform mutagenesis studies to confirm the target residue is exposed.4. Use Non-Nucleophilic Buffers: Switch to buffers such as HEPES or PBS for all labeling experiments. |
| High Background or Off-Target Labeling | 1. Probe Promiscuity: The CMSF probe is highly reactive and labeling multiple proteins non-specifically.2. High Probe Concentration: Using an excessive concentration of the probe can drive off-target reactions. | 1. Reduce Probe Reactivity: If possible, modify the probe structure to be less electrophilic. Consider using a fluorosulfate analog, which is generally more stable and less reactive.[1]2. Titrate Probe Concentration: Perform a dose-response experiment to find the lowest effective concentration that provides sufficient on-target labeling with minimal off-target effects. |
| Protein Precipitation During Experiment | 1. Over-labeling: Excessive covalent modification of the protein can alter its net charge and isoelectric point (pI), leading to insolubility and precipitation.[6]2. Solvent Shock: Adding a large volume of organic solvent (e.g., DMSO from the probe stock) to the aqueous protein sample can cause precipitation. | 1. Reduce Probe Concentration/Incubation Time: Use the minimum concentration and time necessary for labeling.2. Limit Organic Solvent: Ensure the final concentration of the organic solvent from your probe stock is low, typically ≤1% (v/v). |
| Inconsistent Results Between Experiments | 1. Variability in Biological Samples: Different batches of plasma, serum, or cell lysates can have varying enzymatic activity.2. Probe Degradation in Storage: The CMSF probe stock may have degraded over time due to moisture contamination. | 1. Standardize Biological Matrix: Use a large, pooled batch of the biological matrix for a series of experiments to ensure consistency.2. Prepare Fresh Probe Solutions: Prepare fresh stock solutions of the CMSF probe from powder for critical experiments. Aliquot stock solutions to minimize freeze-thaw cycles. |
Quantitative Data Summary
| Compound Structure (Aryl Sulfonyl Fluoride) | Condition | Half-life (t½) in hours | Reference |
| para-carboxybenzenesulfonyl fluoride | PBS, pH 8.0, 37°C | ~4-5 h | [5] |
| meta-carboxybenzenesulfonyl fluoride | PBS, pH 8.0, 37°C | ~4-5 h | [5] |
| Benzene sulfonyl fluoride | pH 7.5 | Readily hydrolyzed | [1] |
| para-methoxybenzene sulfonyl fluoride | pH 8.0 | > 24 h | [7] |
| Benzyl sulfonyl fluoride | Buffer, RT | > 5 h (% remaining) | [3] |
Note: The stability of a specific CMSF probe will depend on its unique structure and the experimental conditions.
Experimental Protocols
Protocol 1: Assessing CMSF Probe Stability in Plasma
This protocol outlines a method to determine the half-life of a CMSF probe in a plasma sample using LC-MS/MS.
Materials:
-
CMSF Probe
-
Anhydrous DMSO
-
Pooled human (or other species) plasma, stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ice-cold acetonitrile (ACN) with an internal standard (a stable, structurally similar compound not found in plasma)
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge for 96-well plates
-
LC-MS/MS system
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of the CMSF probe in anhydrous DMSO.
-
Reaction Setup:
-
Thaw the pooled plasma on ice.
-
In a 96-well plate, add 198 µL of plasma to each well for the desired time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Pre-warm the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: To start the reaction, add 2 µL of the 10 mM CMSF probe stock solution to each well (final concentration = 100 µM). Mix gently by pipetting. The 0-minute time point sample should be quenched immediately after adding the probe.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Quenching: At each time point, stop the reaction by adding 400 µL of ice-cold ACN containing the internal standard to the respective wells. This will precipitate the plasma proteins.
-
Protein Precipitation: Vigorously mix the plate for 2 minutes, then centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS. Monitor the disappearance of the parent mass of the CMSF probe relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area ratio (Probe/Internal Standard) versus time.
-
The slope of the line (k) is the degradation rate constant.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Protocol 2: Confirming Covalent Target Modification via Intact Protein LC-MS
This protocol is used to verify that the CMSF probe is covalently binding to the target protein.
Materials:
-
Purified target protein in a non-nucleophilic buffer (e.g., HEPES)
-
CMSF Probe stock solution (10 mM in DMSO)
-
Incubator
-
LC-MS system capable of intact protein analysis (e.g., Q-TOF)
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare the following reactions:
-
Control: 20 µL of target protein (e.g., at 1 µM) + 0.2 µL of DMSO.
-
Test: 20 µL of target protein (e.g., at 1 µM) + 0.2 µL of CMSF probe stock (final probe concentration = 100 µM).
-
-
-
Incubation: Incubate both tubes at the desired temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
Sample Preparation for LC-MS:
-
Quench the reaction by adding an equal volume of 0.1% formic acid in water, or as appropriate for your LC-MS method.
-
-
LC-MS Analysis:
-
Inject the samples onto the LC-MS system.
-
Use a column suitable for protein separation (e.g., a C4 column).
-
Acquire the mass spectrum for the intact protein.
-
-
Data Analysis:
-
Deconvolute the mass spectra for both the control and test samples to determine the average mass of the protein.
-
A successful covalent modification will result in a mass shift in the test sample equal to the molecular weight of the CMSF probe minus the mass of hydrogen fluoride (HF), which is lost during the reaction.
-
Expected Mass = Mass of Protein + MW of CMSF - MW of HF
-
Visualizations
Signaling Pathways and Experimental Workflows
Diagram 1: Workflow for CMSF Probe Stability Assessment
Diagram 2: Potential Fates of a CMSF Probe in Biological Samples
Diagram 3: Troubleshooting Logic for Low Target Labeling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Minimizing non-specific binding of Cyclobutylmethanesulfonyl fluoride
Welcome to the technical support center for Cyclobutylmethanesulfonyl fluoride (CBMSF). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize non-specific binding during their experiments with this covalent inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered when using CBMSF, focusing on minimizing non-specific binding to achieve more reliable and interpretable results.
Question: I am observing high background signal in my assay, suggesting significant non-specific binding of CBMSF. What are the initial steps to troubleshoot this?
Answer: High background signal is a common indicator of non-specific binding. Begin by systematically evaluating your experimental conditions. The initial steps should involve:
-
Confirmation of Non-Specific Binding: Run a control experiment where CBMSF is incubated with a sample that does not contain the target protein. A significant signal in this control confirms non-specific binding.
-
Optimization of CBMSF Concentration: Titrate the concentration of CBMSF to find the lowest effective concentration that still provides a sufficient signal with your target protein.
-
Review of Incubation Time and Temperature: Shorter incubation times and lower temperatures can often reduce non-specific interactions.
Question: How can I modify my buffer conditions to reduce non-specific binding of CBMSF?
Answer: Buffer composition plays a critical role in modulating non-specific interactions. Consider the following adjustments:
-
pH: The reactivity of nucleophilic amino acid residues (e.g., lysine, tyrosine, histidine, serine) is pH-dependent. Empirically test a range of pH values (e.g., 6.5-8.5) to find the optimal balance between specific and non-specific binding.[1]
-
Ionic Strength: Increasing the salt concentration (e.g., 50-250 mM NaCl) can mitigate electrostatic interactions that contribute to non-specific binding.
-
Additives:
-
Detergents: A low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) can help to reduce hydrophobic interactions.
-
Blocking Proteins: Including a blocking protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% can saturate non-specific binding sites on surfaces and other proteins.
-
Question: Are there any specific protein characteristics I should consider to minimize non-specific binding of CBMSF?
Answer: Yes, the properties of your target protein and other proteins in your sample can influence non-specific binding.
-
Isoelectric Point (pI): If your target protein's pI is known, adjusting the buffer pH to be close to the pI can minimize its overall charge and reduce non-specific electrostatic interactions.
-
Surface Accessibility of Nucleophiles: Highly flexible or unfolded proteins may expose more nucleophilic residues, leading to increased non-specific labeling. Ensure your protein of interest is properly folded and stable.
Question: Can the solvent used to dissolve CBMSF affect non-specific binding?
Answer: Absolutely. CBMSF is typically dissolved in an organic solvent like DMSO.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally ≤1%), as high concentrations can denature proteins and increase non-specific binding.
-
Solvent Purity: Always use high-purity, anhydrous DMSO to prevent premature hydrolysis of the sulfonyl fluoride group, which can affect its reactivity.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound (CBMSF)?
CBMSF is a covalent inhibitor that contains a sulfonyl fluoride (SO₂F) reactive group. This group acts as an electrophile that can react with nucleophilic amino acid residues on a protein, such as serine, threonine, tyrosine, lysine, cysteine, and histidine, to form a stable covalent bond.[1] This covalent modification is often irreversible and can inactivate the protein.
Which amino acid residues are most likely to be targeted by CBMSF?
Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues.[1] The specific residue targeted depends on its accessibility within the protein's structure and its nucleophilicity in the local microenvironment. Serine residues in the active sites of serine proteases are classic targets for sulfonyl fluorides like PMSF and AEBSF.[1] However, tyrosine, lysine, and histidine are also potential targets.
How does the cyclobutyl group in CBMSF influence its properties?
While specific data on the influence of the cyclobutyl group on CBMSF's reactivity is limited, alkyl groups in sulfonyl fluorides generally influence the electrophilicity and steric accessibility of the sulfur atom. The cyclobutyl group may confer specific steric properties that could influence its binding specificity compared to linear alkyl or aryl sulfonyl fluorides.
What is the stability of CBMSF in aqueous solutions?
Sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts.[2] However, their stability is pH-dependent, with degradation occurring more rapidly at higher pH values.[1] It is recommended to prepare fresh solutions of CBMSF for each experiment.
Data Summary
The following table summarizes key experimental parameters and their potential impact on minimizing non-specific binding of CBMSF.
| Parameter | Recommended Range | Rationale for Minimizing Non-Specific Binding |
| CBMSF Concentration | 1-100 µM (empirical) | Use the lowest concentration that gives a robust specific signal to reduce off-target reactions. |
| Incubation Time | 15-60 minutes (empirical) | Shorter times limit the extent of slow, non-specific reactions. |
| Temperature | 4°C to 37°C | Lower temperatures decrease the rate of all reactions, potentially favoring higher-affinity specific binding. |
| pH | 6.5 - 8.5 | Optimizes the protonation state of nucleophilic residues to favor specific over non-specific reactions. |
| Salt Concentration (NaCl) | 50 - 250 mM | Shields electrostatic charges to reduce non-specific ionic interactions. |
| Non-ionic Detergent | 0.01 - 0.1% | Reduces non-specific hydrophobic interactions. |
| Blocking Protein (BSA) | 0.1 - 1% | Saturates non-specific binding sites on surfaces and other proteins. |
| DMSO Concentration | ≤ 1% | Minimizes protein denaturation and aggregation that can expose non-specific binding sites. |
Experimental Protocols
Protocol 1: Optimizing CBMSF Labeling Conditions
This protocol outlines a method for systematically optimizing the key parameters to minimize non-specific binding of CBMSF.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of CBMSF in anhydrous DMSO.
-
Initial Titration of CBMSF:
-
Prepare a series of dilutions of your target protein and a control protein (e.g., BSA) in your assay buffer.
-
Add a range of CBMSF concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) to both the target and control protein samples.
-
Incubate for a fixed time (e.g., 30 minutes) at a constant temperature (e.g., room temperature).
-
Analyze the extent of labeling using an appropriate method (e.g., Western blot with an antibody against a tag, mass spectrometry).
-
Determine the lowest concentration of CBMSF that provides a strong signal with the target protein and a low signal with the control protein.
-
-
Optimization of Incubation Time:
-
Using the optimal CBMSF concentration determined above, perform a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes).
-
Analyze the labeling at each time point for both the target and control proteins.
-
Select the shortest incubation time that yields a sufficient specific signal.
-
-
Buffer Condition Optimization:
-
Prepare a matrix of assay buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) and NaCl concentrations (e.g., 50, 100, 150, 250 mM).
-
Perform the labeling experiment under the optimized CBMSF concentration and incubation time in each buffer condition.
-
Identify the buffer composition that provides the best signal-to-noise ratio.
-
-
Additive Testing:
-
In the optimized buffer, test the effect of adding a non-ionic detergent (e.g., 0.05% Tween-20) and/or a blocking protein (e.g., 0.5% BSA).
-
Compare the specific and non-specific labeling with and without these additives.
-
Visualizations
Caption: Workflow for optimizing CBMSF labeling to minimize non-specific binding.
Caption: Troubleshooting logic for addressing high non-specific binding of CBMSF.
References
Technical Support Center: Cyclobutylmethanesulfonyl Fluoride (CMSF) Labeling Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cyclobutylmethanesulfonyl Fluoride (CMSF) for covalent labeling of proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMSF) and what is it used for?
This compound (CMSF) is a reactive chemical probe used for covalent labeling of proteins. It belongs to the class of sulfonyl fluorides, which are known to react with nucleophilic amino acid residues on proteins, forming stable covalent bonds. This makes CMSF a valuable tool for various applications in chemical biology and drug discovery, including:
-
Target identification and validation: Identifying the protein targets of a drug candidate.
-
Enzyme inhibition studies: Irreversibly inhibiting enzyme activity to study its function.
-
Mapping protein binding sites: Identifying the specific amino acid residues involved in protein-ligand interactions.
-
Activity-based protein profiling (ABPP): Assessing the activity of enzymes in complex biological samples.
Q2: Which amino acid residues does CMSF react with?
While sulfonyl fluorides are classically known as inhibitors of serine proteases, their reactivity extends to a broader range of nucleophilic amino acid residues. The reactivity is context-dependent, influenced by the local protein microenvironment (e.g., pH, accessibility, and the presence of activating residues). Potential target residues for CMSF include:
-
Serine (Ser)
-
Threonine (Thr)
-
Tyrosine (Tyr)
-
Lysine (Lys)
-
Histidine (His)
-
Cysteine (Cys)
Q3: How stable is the CMSF reagent in solution?
Alkylsulfonyl fluorides, like CMSF, generally exhibit moderate stability in aqueous buffers.[1] However, the stability is pH-dependent, with hydrolysis increasing at higher pH. It is recommended to prepare fresh solutions of CMSF in an anhydrous, polar aprotic solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before use. The stability of stock solutions should be monitored over time, especially if stored for extended periods.
Q4: What are the potential off-target effects of CMSF labeling?
Off-target labeling is a potential concern with any reactive probe. Due to the broad reactivity of the sulfonyl fluoride warhead, CMSF could potentially label other proteins in a complex mixture besides the intended target. To minimize off-target effects, it is crucial to optimize labeling conditions such as:
-
Concentration of CMSF: Use the lowest effective concentration.
-
Incubation time: Minimize the reaction time.
-
Temperature: Perform incubations at the lowest practical temperature.
It is also highly recommended to include appropriate controls, such as a catalytically inactive mutant of the target protein or using a competitor ligand to block the active site.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling Efficiency | Inactive CMSF reagent: The reagent may have hydrolyzed due to improper storage or handling. | Prepare a fresh stock solution of CMSF in anhydrous DMSO or DMF. Test the activity of the new stock on a positive control protein. |
| Suboptimal reaction pH: The pH of the reaction buffer can significantly influence the reactivity of the target nucleophile and the stability of the CMSF. | Optimize the reaction pH. While a slightly basic pH can enhance the nucleophilicity of some residues (e.g., lysine, tyrosine), it can also accelerate the hydrolysis of CMSF. A pH range of 7.4-8.5 is a common starting point. | |
| Low protein concentration: Insufficient target protein will result in a low overall labeling yield. | Increase the concentration of the target protein in the reaction mixture. | |
| Inaccessibility of the target residue: The target amino acid may be buried within the protein structure and inaccessible to the CMSF probe. | Consider using a denaturing agent (if compatible with the experimental goals) to unfold the protein and expose the target residue. Alternatively, redesign the probe with a longer linker to improve reach. | |
| High Background or Off-Target Labeling | Excessive CMSF concentration: Using too much of the reactive probe increases the likelihood of non-specific reactions. | Perform a concentration titration to determine the optimal CMSF concentration that provides sufficient on-target labeling with minimal off-target effects. |
| Prolonged incubation time: Longer reaction times increase the chance of off-target labeling. | Optimize the incubation time by performing a time-course experiment. | |
| Presence of highly reactive, non-target proteins: The biological sample may contain abundant proteins with highly reactive nucleophilic residues. | Include a pre-clearing step by incubating the sample with a non-specific sulfonyl fluoride probe to block highly reactive sites before adding the specific CMSF probe. The use of specific antibodies to immunoprecipitate the target protein before labeling can also be considered. | |
| Precipitation of Protein During Labeling | Solvent incompatibility: The organic solvent used to dissolve CMSF (e.g., DMSO) may cause protein precipitation when added to the aqueous buffer. | Minimize the final concentration of the organic solvent in the reaction mixture (typically ≤5% v/v). Add the CMSF stock solution to the reaction buffer dropwise while vortexing to ensure rapid mixing. |
| CMSF-induced protein aggregation: Covalent modification can sometimes alter protein conformation and lead to aggregation. | Optimize labeling conditions (lower CMSF concentration, shorter incubation time, lower temperature). Screen different buffer additives such as non-ionic detergents (e.g., Tween-20) or glycerol to improve protein solubility. |
Quantitative Data
Table 1: Representative Reaction Conditions for Alkylsulfonyl Fluoride Labeling
| Parameter | Typical Range | Notes |
| CMSF Concentration | 10 - 200 µM | Optimal concentration is target-dependent and should be determined empirically. |
| Protein Concentration | 1 - 20 µM | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | PBS, HEPES, Tris | pH is a critical parameter; a common starting point is pH 7.4-8.5. |
| Reaction Temperature | 4 - 37 °C | Lower temperatures can reduce off-target labeling and protein degradation. |
| Incubation Time | 30 min - 4 hours | Should be optimized to maximize on-target labeling while minimizing off-target effects. |
| Quenching Agent | 2-mercaptoethanol, DTT | Can be added to stop the reaction by consuming excess CMSF. |
Table 2: Stability of Aryl-Sulfonyl Fluorides in Aqueous Buffer (as a proxy for Alkylsulfonyl Fluorides)
| Compound | Buffer | Temperature (°C) | Half-life (t½) | Reference |
| Benzamide-sulfonyl fluoride | 100 mM PBS, pH 7.4 | Room Temperature | Unstable | [1] |
| Substituted Aryl-sulfonyl fluoride | 100 mM PBS, pH 7.4 | 37 | Variable (minutes to hours) | [1] |
Experimental Protocols
General Protocol for In Vitro Protein Labeling with CMSF
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of CMSF in anhydrous DMSO. Store at -20°C in small aliquots to avoid multiple freeze-thaw cycles.
-
Prepare the reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.8).
-
Prepare a quenching solution (e.g., 1 M 2-mercaptoethanol in water).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the purified target protein to the reaction buffer to a final concentration of 10 µM.
-
Add the CMSF stock solution to the protein solution to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <5%).
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 1 hour).
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10 mM to consume any unreacted CMSF.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove excess CMSF and quenching reagent by methods such as dialysis, gel filtration (e.g., using a desalting column), or precipitation of the protein.
-
-
Analysis of Labeling:
-
Confirm covalent labeling by techniques such as SDS-PAGE (observing a mass shift), mass spectrometry (to identify the modified residue(s) and confirm the mass adduct), or Western blotting using an antibody that recognizes a tag on the CMSF probe (if applicable).
-
Visualizations
Caption: General experimental workflow for protein labeling with CMSF.
Caption: General mechanism of covalent modification by sulfonyl fluorides.
References
Addressing challenges in the purification of Cyclobutylmethanesulfonyl fluoride
Welcome to the technical support center for the purification of Cyclobutylmethanesulfonyl Fluoride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed. Common impurities can include:
-
Unreacted Starting Materials: Such as cyclobutylmethanesulfonyl chloride if the synthesis proceeds via a halide exchange reaction.
-
Byproducts of Fluorination: Inorganic salts (e.g., potassium chloride, potassium fluoride) are common byproducts of fluorination reactions.
-
Hydrolysis Products: Cyclobutylmethanesulfonic acid can form if the sulfonyl fluoride comes into contact with water. Sulfonyl fluorides exhibit varying stability towards hydrolysis.
-
Solvent Residues: Residual solvents from the reaction or workup steps.
-
Side-Reaction Products: Depending on the specific synthetic conditions, side-reactions may lead to the formation of various organic impurities.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for structural confirmation and identification of fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the compound and detect non-volatile impurities.
-
Karl Fischer Titration: To determine the water content.
Q3: What are the general stability considerations for this compound during purification and storage?
A3: Aliphatic sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts but can still be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures. It is advisable to handle the compound in a dry environment and store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to minimize degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution | Analytical Check |
| Low Purity After Initial Workup | Incomplete reaction. | Monitor the reaction progress by TLC, GC, or NMR to ensure complete conversion of the starting material. | NMR or GC-MS of the crude product. |
| Inefficient extraction. | Optimize the extraction procedure by adjusting the pH or using a different solvent system. | Analyze aqueous and organic layers for product loss. | |
| Presence of Inorganic Salts | Incomplete removal during workup. | Wash the organic layer with water or brine multiple times. Filtration of the organic solution through a pad of celite or silica gel can also be effective. | Conduct a flame test for specific ions or use ion chromatography. |
| Product Contaminated with Starting Material (e.g., Cyclobutylmethanesulfonyl Chloride) | Incomplete fluorination reaction. | Drive the reaction to completion by increasing the reaction time, temperature, or the amount of fluorinating agent. | 19F NMR to check for the absence of the starting material's corresponding fluoride signal and presence of the product signal. GC-MS can also distinguish between the chloride and fluoride. |
| Product Degradation (Hydrolysis) | Exposure to moisture during workup or purification. | Ensure all glassware is oven-dried and perform the purification under an inert atmosphere. Use anhydrous solvents. | 1H NMR may show the appearance of new peaks corresponding to the sulfonic acid. |
| Co-elution of Impurities During Column Chromatography | Improper solvent system. | Perform small-scale trials with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation on TLC before scaling up to column chromatography. | TLC analysis of collected fractions. |
| Oily Product Instead of Expected Solid | Presence of residual solvent or impurities. | Dry the product under high vacuum for an extended period. If impurities are present, re-purify by column chromatography or consider recrystallization from a suitable solvent system. | 1H NMR to check for solvent peaks. |
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
This is a general guideline and may need to be optimized for your specific crude product. A general procedure for purifying alkyl sulfonyl fluorides involves flash column chromatography.[1]
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial eluent.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing Purification Workflows
Diagram 1: General Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: A decision tree for troubleshooting low purity issues.
References
Validation & Comparative
A Comparative Guide to Cyclobutylmethanesulfonyl Fluoride and Other Sulfonyl Fluorides for Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent chemical biology and drug discovery, sulfonyl fluorides have emerged as a versatile class of electrophilic warheads. Their tunable reactivity and stability make them valuable tools for selectively modifying biological targets. This guide provides a comparative analysis of Cyclobutylmethanesulfonyl fluoride against other commonly used sulfonyl fluorides, offering insights into their respective performance based on available data.
Executive Summary
This compound is an aliphatic sulfonyl fluoride that presents a unique profile for researchers exploring covalent inhibitors. While direct comparative data for this specific molecule is limited in publicly available literature, we can infer its properties based on the general characteristics of alkyl sulfonyl fluorides and compare them to well-studied aryl and other alkyl sulfonyl fluorides like Phenylmethylsulfonyl fluoride (PMSF) and Methanesulfonyl fluoride (MSF). This guide aims to provide a framework for evaluating this compound in the context of these alternatives.
Chemical Properties and Reactivity
Sulfonyl fluorides, as a class, are known for their ability to react with a range of nucleophilic amino acid residues in proteins, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1][2] This reactivity is influenced by the nature of the R-group attached to the sulfonyl fluoride moiety.
Table 1: Comparison of Physicochemical Properties of Selected Sulfonyl Fluorides
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |
| This compound |
|
C₇H₇FO₂S174.19329-98-6SolidMethanesulfonyl fluoride (MSF)
CH₃FO₂S98.09558-25-8Liquid
Note: The chemical structure for this compound is based on its name. Specific properties for this compound are not widely documented and are inferred from general chemical principles.
Aryl sulfonyl fluorides, like PMSF, are generally more stable and less reactive than their alkyl counterparts.[3] The electron-withdrawing nature of the aromatic ring in aryl sulfonyl fluorides can modulate the electrophilicity of the sulfur atom. Alkyl sulfonyl fluorides, including this compound and MSF, are expected to be more reactive due to the electron-donating nature of the alkyl group. The cyclobutyl group in this compound may introduce steric factors that could influence its binding and reactivity with target proteins.
Stability in Aqueous Media
A critical parameter for any covalent probe is its stability in aqueous buffers, as this dictates its utility in biological assays.
Table 2: Comparative Stability of Sulfonyl Fluorides in Aqueous Solution
| Compound | Half-life (t½) | Conditions |
| This compound | Data not available | - |
| Phenylmethylsulfonyl fluoride (PMSF) | ~110 minutes | pH 7.5, 25°C[2] |
| ~35 minutes | pH 8.0, 25°C[2] | |
| Methanesulfonyl fluoride (MSF) | Data not available | - |
PMSF is known for its relatively short half-life in aqueous solutions, which can be a limitation in prolonged experiments.[2] While specific data for this compound is not available, it is reasonable to hypothesize that as an alkyl sulfonyl fluoride, its stability might be comparable to or potentially lower than that of PMSF, depending on the specific assay conditions. Researchers considering this compound should empirically determine its stability in the buffer systems relevant to their experiments.
Reactivity with Nucleophiles and Biological Targets
The reactivity of sulfonyl fluorides towards nucleophilic amino acid residues is the basis for their use as covalent inhibitors.
Table 3: Comparative Reactivity and Inhibition Data
| Compound | Target Class | k_inact / K_i (M⁻¹s⁻¹) | IC₅₀ | Notes |
| This compound | Data not available | Data not available | Data not available | Expected to react with serine proteases and other nucleophile-containing proteins. |
| Phenylmethylsulfonyl fluoride (PMSF) | Serine proteases | Data not available | Varies with target | A well-established, but not universally effective, serine protease inhibitor. |
| Methanesulfonyl fluoride (MSF) | Acetylcholinesterase | Potent inhibitor | Data not available | A known potent inhibitor of acetylcholinesterase. |
The choice of a sulfonyl fluoride for a specific application will depend on the desired balance between reactivity and selectivity. A more reactive compound may label its target more rapidly but could also exhibit greater off-target effects. The unique steric and electronic properties of the cyclobutyl group in this compound may confer a distinct selectivity profile compared to the linear methyl group in MSF or the benzyl group in PMSF.
Experimental Protocols
To facilitate the comparative evaluation of this compound, the following section outlines detailed methodologies for key experiments.
Protocol 1: Determination of Aqueous Stability (Half-life)
This protocol describes a general method to determine the hydrolytic stability of a sulfonyl fluoride in a buffered solution.
Materials:
-
Sulfonyl fluoride of interest (e.g., this compound)
-
Aqueous buffer of choice (e.g., 100 mM phosphate buffer, pH 7.4)
-
Organic solvent for stock solution (e.g., DMSO, acetonitrile)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV detector
Procedure:
-
Prepare a stock solution of the sulfonyl fluoride in an appropriate organic solvent at a high concentration (e.g., 100 mM).
-
Add a small volume of the stock solution to the pre-warmed aqueous buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Immediately after mixing, inject an aliquot of the solution onto the HPLC system to obtain the initial time point (t=0) chromatogram.
-
Incubate the remaining solution at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), inject an aliquot onto the HPLC and record the chromatogram.
-
Measure the peak area of the sulfonyl fluoride at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The slope of the resulting linear regression will be the negative of the first-order rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = ln(2) / k.
Protocol 2: Determination of Covalent Inhibition Kinetics (k_inact and K_i)
This protocol outlines a method to determine the kinetic parameters of irreversible inhibition of an enzyme by a sulfonyl fluoride.
Materials:
-
Enzyme of interest (e.g., a serine protease)
-
Substrate for the enzyme that produces a detectable signal (e.g., a chromogenic or fluorogenic substrate)
-
Sulfonyl fluoride inhibitor
-
Assay buffer
-
Plate reader or spectrophotometer/fluorometer
Procedure:
-
Progress curves: In a microplate well, mix the enzyme and substrate in the assay buffer.
-
Initiate the reaction by adding the sulfonyl fluoride inhibitor at various concentrations.
-
Monitor the product formation over time by measuring the absorbance or fluorescence at regular intervals.
-
Fit the progress curves to an appropriate equation for irreversible inhibition to determine the apparent inactivation rate constant (k_obs) at each inhibitor concentration.
-
Determination of k_inact and K_i: Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_i + [I]), where [I] is the inhibitor concentration. This will yield the values for the maximal inactivation rate constant (k_inact) and the inhibitor concentration at which the inactivation rate is half-maximal (K_i).
Protocol 3: Selectivity Profiling using Chemical Proteomics
This protocol provides a general workflow for assessing the proteome-wide selectivity of a sulfonyl fluoride probe.
Materials:
-
Clickable version of the sulfonyl fluoride (containing an alkyne or azide handle)
-
Cell lysate or intact cells
-
Biotin-azide or biotin-alkyne for click chemistry
-
Click chemistry reagents (e.g., copper(I) catalyst, ligand)
-
Streptavidin beads
-
Mass spectrometer and associated reagents for proteomic analysis
Procedure:
-
Labeling: Incubate the cell lysate or intact cells with the clickable sulfonyl fluoride probe for a defined period.
-
Click Chemistry: Perform a click reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.
-
Digestion: Digest the enriched proteins into peptides (e.g., using trypsin).
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.
-
Data Analysis: Use proteomics software to analyze the MS data and identify the protein targets of the sulfonyl fluoride probe.
Visualizations
Signaling Pathway Inhibition
Sulfonyl fluorides are often employed to inhibit enzymes within specific signaling pathways. The following diagram illustrates a generic signaling cascade where a kinase is targeted by a sulfonyl fluoride inhibitor.
References
A Researcher's Guide to the Validation of Cyclobutylmethanesulfonyl Fluoride as a Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The irreversible covalent modification of protein targets offers a compelling strategy in drug discovery, often leading to enhanced potency and prolonged duration of action. Cyclobutylmethanesulfonyl fluoride (CbmsF) represents a novel covalent inhibitor scaffold, leveraging the unique reactivity of the sulfonyl fluoride (SF) warhead. Unlike traditional cysteine-directed covalent inhibitors, the SF moiety can target a broader range of nucleophilic amino acid residues, including serine, threonine, lysine, and tyrosine, thereby expanding the druggable proteome.[1][2][3]
This guide provides a comprehensive framework for the validation of CbmsF, comparing its potential performance characteristics with established covalent inhibitors. We present key experimental protocols and data interpretation strategies necessary to characterize its potency, selectivity, and cellular activity.
Comparative Performance of Covalent Inhibitors
A critical aspect of validating a novel covalent inhibitor is to benchmark its performance against existing classes of inhibitors. The following table summarizes key quantitative parameters for a representative sulfonyl fluoride probe (XO44, a pan-kinase probe) and well-characterized acrylamide-based inhibitors, ibrutinib (BTK inhibitor) and sotorasib (KRAS G12C inhibitor).
| Parameter | Representative Sulfonyl Fluoride (XO44) | Acrylamide Inhibitor (Ibrutinib) | Acrylamide Inhibitor (Sotorasib) |
| Warhead | Sulfonyl Fluoride | Acrylamide | Acrylamide |
| Primary Target(s) | Pan-kinase (lysine-reactive) | Bruton's tyrosine kinase (BTK) | KRAS G12C |
| Targeted Residue | Lysine | Cysteine | Cysteine |
| Potency (k_inact/K_i) | Not publicly available for a single target | ~3.28 x 10^5 M⁻¹s⁻¹ for BTK[4] | ~250 M⁻¹s⁻¹ for KRAS G12C[5] |
| Cellular Target Engagement | Demonstrated across ~130 endogenous kinases in intact cells[6] | Potent inhibition of BTK in cellular assays | Effective engagement of KRAS G12C in cells |
| Selectivity Profile | Broad kinase reactivity, potential for off-targets | Inhibits other kinases (e.g., TEC, EGFR, ITK)[7][8] | Highly selective for KRAS G12C |
Experimental Validation Workflow
The validation of a novel covalent inhibitor like CbmsF requires a multi-faceted experimental approach to thoroughly characterize its biochemical and cellular properties.
Caption: A streamlined workflow for the validation of a novel covalent inhibitor.
Mechanism of Covalent Inhibition by Sulfonyl Fluorides
Sulfonyl fluorides react with nucleophilic amino acid residues in a protein's binding pocket. This reaction is highly dependent on the specific microenvironment of the active site, which can enhance the reactivity of the target residue.
Caption: Covalent modification of a lysine residue by a sulfonyl fluoride inhibitor.
Experimental Protocols
Quantitative Proteomics for Selectivity Profiling (Activity-Based Protein Profiling - ABPP)
This protocol outlines a competitive ABPP experiment to determine the proteome-wide selectivity of CbmsF.
Objective: To identify the on- and off-targets of CbmsF in a complex proteome.
Methodology:
-
Cell Culture and Lysis: Culture relevant human cells (e.g., a cell line where the intended target is expressed) to ~80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., Tris-HCl with 0.1% SDS) to prepare a proteome lysate.
-
Inhibitor Treatment: Aliquot the cell lysate and treat with varying concentrations of CbmsF (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Probe Labeling: Add a broad-spectrum covalent probe with a reporter tag (e.g., an alkyne-functionalized sulfonyl fluoride probe for competition) to each lysate and incubate for a further 30 minutes.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a biotin tag to the probe-labeled proteins.
-
Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled proteins.
-
Data Analysis: Compare the abundance of each identified protein in the CbmsF-treated samples to the vehicle control. Proteins that show a dose-dependent decrease in probe labeling are considered targets of CbmsF.
Determination of k_inact/K_i
This protocol describes a method to determine the second-order rate constant of inactivation (k_inact/K_i), a key measure of covalent inhibitor potency.
Objective: To quantify the efficiency of covalent bond formation by CbmsF with its purified target protein.
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified target enzyme and CbmsF at various concentrations in a suitable assay buffer.
-
Time-Course Inhibition Assay: Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate to the enzyme. At various time points, add different concentrations of CbmsF to the reaction mixture.
-
Progress Curve Monitoring: Continuously monitor the product formation (e.g., by fluorescence or absorbance) over time for each inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration, fit the progress curves to the equation for irreversible inhibition to obtain the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations.
-
Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_i + [I])
-
The values for k_inact (the maximal rate of inactivation) and K_i (the inhibitor concentration at half-maximal inactivation rate) are determined from this fit. The ratio k_inact/K_i is the second-order rate constant.
-
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol outlines a method to confirm that CbmsF engages its intended target within a cellular context.
Objective: To demonstrate that CbmsF binds to its target protein in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with CbmsF at various concentrations or a vehicle control for a specified time.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysates and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatants containing the soluble proteins and quantify the amount of the target protein in each sample using a method such as Western blotting or mass spectrometry.
-
Data Analysis: For each temperature, compare the amount of soluble target protein in the CbmsF-treated samples to the vehicle control. A shift in the melting temperature (the temperature at which 50% of the protein aggregates) indicates that CbmsF has bound to and stabilized the target protein.
Signaling Pathway Analysis
Understanding the signaling context of the target is crucial for interpreting the functional consequences of its inhibition.
Caption: A generic kinase signaling pathway illustrating the point of intervention for an inhibitor.
By following this comprehensive validation framework, researchers can rigorously assess the potential of this compound as a selective and potent covalent inhibitor, paving the way for its development as a chemical probe or therapeutic agent.
References
- 1. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Cyclobutylmethanesulfonyl Fluoride and Methanesulfonyl Fluoride: A Guide for Researchers
In the landscape of covalent inhibitors and chemical probes, sulfonyl fluorides have emerged as a privileged class of electrophiles. Their unique balance of stability and reactivity allows for the selective targeting of nucleophilic residues in proteins, making them invaluable tools in drug discovery and chemical biology. This guide provides a comparative analysis of two such compounds: the well-characterized methanesulfonyl fluoride (MSF) and its structurally related analog, cyclobutylmethanesulfonyl fluoride.
While extensive experimental data is available for methanesulfonyl fluoride, a notable gap exists in the scientific literature regarding this compound. Therefore, this comparison will present the established properties of MSF alongside inferred properties for its cyclobutyl analog, based on the principles of bioisosteric replacement in medicinal chemistry. The substitution of a methyl group with a cyclobutyl moiety is a common strategy to modulate physicochemical and pharmacological properties, offering a predictive framework for understanding the potential characteristics of this compound.
I. Chemical Properties and Synthesis
The fundamental chemical properties of a compound dictate its handling, stability, and reactivity. Methanesulfonyl fluoride is a well-documented chemical entity, while the properties of this compound are inferred based on the known effects of cyclobutyl substitution.
| Property | Methanesulfonyl Fluoride (MSF) | This compound (Predicted) |
| Molecular Formula | CH₃FO₂S | C₅H₉FO₂S |
| Molecular Weight | 98.10 g/mol | 152.19 g/mol |
| Appearance | Colorless to yellowish liquid[1][2] | Predicted to be a liquid or low-melting solid |
| Boiling Point | 123-124 °C[1][3][4] | Predicted to be higher than MSF due to increased molecular weight and van der Waals forces |
| Density | 1.427 g/mL at 25 °C[1][3][4] | Predicted to be similar to or slightly lower than MSF |
| Solubility | Reacts with water[1][4] | Predicted to have lower water solubility and higher solubility in organic solvents due to increased lipophilicity |
Synthesis:
The synthesis of methanesulfonyl fluoride is typically achieved through the fluorination of methanesulfonyl chloride using a fluoride salt like potassium fluoride or potassium bifluoride in an aqueous medium, followed by steam distillation.[1][5][6]
A plausible synthetic route to this compound would likely follow a similar pathway, starting from cyclobutylmethanesulfonyl chloride.
Caption: General synthetic pathway for alkylsulfonyl fluorides.
II. Reactivity and Mechanism of Action
Both methanesulfonyl fluoride and, presumably, this compound act as irreversible covalent inhibitors. They function by sulfonylating nucleophilic amino acid residues within the active sites of target proteins, such as serine, tyrosine, and lysine.[7] This covalent modification leads to the inactivation of the enzyme.
The reactivity of sulfonyl fluorides is a key determinant of their utility. While generally stable in aqueous environments, their electrophilicity is enhanced within the microenvironment of an enzyme's active site, facilitating the covalent reaction.[8]
Mechanism of Covalent Inhibition:
The sulfonyl fluoride warhead reacts with a nucleophilic residue (e.g., the hydroxyl group of a serine residue in a serine protease) in the target protein. This results in the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion.
Caption: Covalent modification of a target enzyme by an alkylsulfonyl fluoride.
III. Applications in Drug Discovery and Chemical Biology
Methanesulfonyl fluoride has been investigated primarily as a long-acting, central nervous system (CNS) selective inhibitor of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease.[1] Its ability to irreversibly inhibit AChE leads to increased levels of the neurotransmitter acetylcholine in the brain, which is thought to alleviate some of the cognitive symptoms of the disease.
The applications of this compound are currently unknown due to the lack of published research. However, based on the principles of bioisosteric replacement, the introduction of a cyclobutyl group in place of a methyl group could potentially offer several advantages:
-
Increased Lipophilicity: The cyclobutyl group is more lipophilic than a methyl group. This could enhance membrane permeability and potentially improve CNS penetration, a desirable property for drugs targeting the brain.
-
Metabolic Stability: The cyclobutyl ring may be more resistant to metabolic degradation compared to a methyl group, potentially leading to a longer half-life and duration of action.
-
Modified Target Affinity and Selectivity: The increased steric bulk of the cyclobutyl group could alter the binding affinity and selectivity for the target enzyme and off-targets. This could potentially lead to improved potency or a better safety profile.
| Feature | Methanesulfonyl Fluoride (MSF) | This compound (Inferred) |
| Primary Application | Investigated as an acetylcholinesterase inhibitor for Alzheimer's disease[1] | Potential for similar applications, with modulated properties |
| Selectivity | Shows selectivity for CNS acetylcholinesterase in vivo[1] | Selectivity profile would require experimental determination |
| Covalent Probes | Used as a tool compound to study enzyme mechanisms | Could be developed as a novel chemical probe with different properties |
IV. Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for experiments commonly performed with methanesulfonyl fluoride. Similar methodologies could be adapted for the characterization of this compound.
1. Determination of Acetylcholinesterase (AChE) Inhibition
This protocol is based on the Ellman's method for measuring AChE activity.
-
Materials:
-
Purified acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Methanesulfonyl fluoride (or this compound) stock solution in a suitable solvent (e.g., ethanol)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the inhibitor (MSF or its analog) in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells and incubate for a defined period (e.g., 30 minutes) to allow for covalent modification.
-
Initiate the reaction by adding a solution of ATCI and DTNB to all wells.
-
Monitor the increase in absorbance at 412 nm over time using the microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Assessment of Covalent Modification by Mass Spectrometry
This protocol allows for the direct observation of the covalent adduction of the inhibitor to the target protein.
-
Materials:
-
Purified target protein (e.g., AChE)
-
Methanesulfonyl fluoride (or this compound)
-
Buffer compatible with mass spectrometry (e.g., ammonium bicarbonate)
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
-
Procedure:
-
Incubate the target protein with a molar excess of the inhibitor in the appropriate buffer for a sufficient time to ensure covalent modification.
-
Desalt the protein-inhibitor mixture to remove unreacted inhibitor and buffer salts.
-
Analyze the intact protein sample by mass spectrometry to determine the molecular weight.
-
Compare the mass of the inhibitor-treated protein with the mass of the untreated protein. An increase in mass corresponding to the molecular weight of the sulfonyl moiety (CH₃SO₂ or C₅H₉SO₂) confirms covalent modification.
-
For more detailed analysis, the modified protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the specific amino acid residue that has been modified.
-
Caption: A typical experimental workflow for the evaluation of a novel covalent inhibitor.
V. Conclusion
Methanesulfonyl fluoride is a valuable tool in chemical biology and a lead compound in the development of therapeutics for neurodegenerative diseases. Its properties and mechanism of action are well-established. In contrast, this compound represents an unexplored chemical entity. Based on the principles of bioisosteric replacement, it is plausible to predict that the cyclobutyl analog may exhibit enhanced lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
The lack of experimental data for this compound underscores a clear opportunity for future research. The synthesis and characterization of this compound, following the experimental protocols outlined in this guide, would provide valuable insights into the structure-activity relationships of alkylsulfonyl fluorides and could lead to the development of novel covalent inhibitors with superior therapeutic potential. Researchers in drug discovery are encouraged to explore this and other underrepresented scaffolds to expand the arsenal of covalent modifiers for challenging biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology - Ask this paper | Bohrium [bohrium.com]
- 6. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Assessing Target Engagement of Serine Hydrolases in Cells: CBMSF vs. Clickable Probes
For researchers, scientists, and drug development professionals, accurately assessing whether a compound engages its intended target within a cell is a critical step in drug discovery. This guide provides a detailed comparison of Cyclobutylmethanesulfonyl fluoride (CBMSF) and modern clickable activity-based protein profiling (ABPP) probes for evaluating the target engagement of serine hydrolases, a large and therapeutically important class of enzymes.
This guide will delve into the methodologies, present comparative data, and provide standardized protocols for utilizing these chemical probes to measure enzyme activity directly in complex biological systems.
Introduction to Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes within a native biological context.[1][2] Unlike traditional methods that measure protein abundance, ABPP directly measures enzyme activity, providing a more accurate picture of cellular function.[2][3]
The core component of ABPP is the activity-based probe (ABP), which typically consists of three key elements[4]:
-
A reactive group (or "warhead") that covalently binds to the active site of a specific enzyme class.
-
A specificity element that directs the probe to a particular enzyme family.
-
A reporter tag (e.g., a fluorophore or biotin) for detection and enrichment of labeled proteins.[3][4]
This guide focuses on probes designed for serine hydrolases, a diverse enzyme superfamily characterized by a highly conserved serine nucleophile in their active site.[5]
This compound (CBMSF): A Classical Probe
This compound (CBMSF) belongs to the sulfonyl fluoride class of chemical probes. These probes are known to covalently modify various nucleophilic amino acid residues, including the catalytic serine of serine hydrolases.[6][7] In a typical target engagement assay, CBMSF would be used in a competitive profiling format. Cells are first treated with a potential inhibitor, followed by the introduction of a tagged, broad-spectrum probe. The inhibitor's ability to engage its target is measured by its capacity to block the binding of the probe.
Alternative: Clickable Fluorophosphonate (FP) Probes
A prominent alternative to sulfonyl fluoride probes are those based on a fluorophosphonate (FP) warhead.[8][9] FP-based probes are highly effective and selective for serine hydrolases.[5][10] Modern iterations of these probes incorporate a bioorthogonal handle, such as an alkyne or azide group, which allows for "click chemistry" ligation to a reporter tag after the probe has labeled its protein targets in situ.[11] This two-step approach offers greater flexibility and sensitivity compared to pre-tagged probes.
Comparative Analysis: CBMSF vs. Clickable FP Probes
| Feature | This compound (CBMSF) | Clickable Fluorophosphonate (FP) Probes |
| Warhead | Sulfonyl Fluoride (SO₂F) | Fluorophosphonate (FP) |
| Primary Targets | Serine Hydrolases, potential for other nucleophiles | Serine Hydrolases |
| Selectivity | May exhibit broader reactivity with other nucleophilic residues.[7] | High selectivity for the active-site serine of hydrolases.[5][11] |
| Application | Primarily used in competitive profiling formats. | Can be used in both direct and competitive profiling. |
| Detection Method | Relies on a tagged competitor probe for indirect measurement. | Direct detection and enrichment via click chemistry ligation to a reporter tag (e.g., biotin, fluorophore).[4][11] |
| Cell Permeability | Generally good. | Can be excellent, allowing for in vivo labeling.[9][12] |
| Multiplexing | Limited by the availability of spectrally distinct competitor probes. | Highly amenable to multiplexed analysis using different clickable tags. |
| Sensitivity | Can be lower due to the indirect nature of the assay. | Often higher due to direct labeling and enrichment capabilities.[13] |
Experimental Workflows
Visualizing the experimental process is key to understanding the practical differences between these approaches. The following diagrams, generated using Graphviz, illustrate the workflows for competitive profiling with a generic probe (akin to a CBMSF-based assay) and a two-step labeling experiment using a clickable FP probe.
Detailed Experimental Protocols
The following are generalized protocols for performing competitive and two-step ABPP experiments to assess target engagement. Researchers should optimize concentrations and incubation times for their specific inhibitor and cell system.
Protocol 1: Competitive ABPP for Target Engagement
This protocol is suitable for assessing how an unlabeled inhibitor competes with a fluorescently-tagged, broad-spectrum probe (e.g., TAMRA-FP) for binding to serine hydrolases.
Materials:
-
Cultured cells
-
Test inhibitor (dissolved in DMSO)
-
Fluorescent serine hydrolase probe (e.g., TAMRA-FP, 10 µM stock in DMSO)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., Pierce IP Lysis Buffer)
-
Protease inhibitor cocktail (optional)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Treatment: Plate cells and grow to ~80-90% confluency. Pre-treat cells with the desired concentration of the test inhibitor or vehicle control (DMSO) in serum-free media for 1 hour at 37°C.
-
Probe Labeling: To the inhibitor-treated cells, add the fluorescent probe (e.g., TAMRA-FP) to a final concentration of 1 µM. Incubate for 30 minutes at 37°C.
-
Cell Harvest: Aspirate media, wash cells twice with cold DPBS.
-
Lysis: Add cold lysis buffer to the plate, scrape the cells, and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE Analysis: Normalize protein concentrations for all samples. Denature samples by adding SDS-PAGE loading buffer and boiling for 5 minutes. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Visualization: Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the fluorophore (e.g., TAMRA: ~545 nm Ex / ~575 nm Em). A decrease in the fluorescence intensity of a specific band in the inhibitor-treated lane compared to the control indicates that the inhibitor has engaged that target protein.
Protocol 2: Two-Step (Clickable) ABPP for Target Identification
This protocol uses a clickable probe (e.g., Desthiobiotin-FP or an alkyne-FP probe) to label active enzymes, followed by click chemistry to attach a biotin tag for enrichment and mass spectrometry-based identification.[10]
Materials:
-
Cell lysate or intact cells
-
Alkyne-functionalized FP probe (100 µM stock in DMSO)
-
Click Chemistry Reagents:
-
Azide-Biotin tag
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
LC-MS/MS equipment
Procedure:
-
Proteome Labeling: Incubate cell lysate (1 mg/mL protein concentration) with the alkyne-FP probe (e.g., 1 µM final concentration) for 30-60 minutes at room temperature.
-
Click Reaction: Sequentially add the following reagents to the labeled lysate: Azide-Biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Vortex and incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the protein (e.g., with chloroform/methanol) to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS.
-
Enrichment: Add streptavidin-agarose beads to the resuspended proteome and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. A typical wash series is: 1x PBS + 0.5% SDS, 1x PBS, 1x water.
-
On-Bead Digestion: Resuspend the washed beads in ammonium bicarbonate. Reduce the proteins with DTT, alkylate with IAA, and then digest overnight with trypsin.
-
Peptide Analysis: Collect the supernatant containing the digested peptides. Analyze the peptides by LC-MS/MS to identify the proteins that were labeled by the FP probe.[10]
Conclusion
Both sulfonyl fluoride probes like CBMSF and clickable fluorophosphonate probes are valuable tools for assessing target engagement of serine hydrolases. CBMSF and similar reagents can be effective in competitive profiling assays, particularly when a well-characterized tagged probe is available. However, modern clickable FP probes offer significant advantages in terms of selectivity, sensitivity, and versatility.[9][13] The two-step labeling approach minimizes steric hindrance from the tag during cellular entry and target binding, and the bioorthogonal nature of the click reaction allows for direct enrichment and identification of targets from complex proteomes. For researchers aiming for comprehensive target identification and quantitative profiling, the clickable ABPP approach represents the current state-of-the-art.
References
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity based protein profiling to detect serine hydrolase alterations in virus infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates [beilstein-journals.org]
- 9. Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Activity-Based Protein Profiling Probe for the Detection of Enzymes Catalyzing Polysorbate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Profiling the Cross-Reactivity of Cyclobutylmethanesulfonyl Fluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclobutylmethanesulfonyl fluoride is a covalent inhibitor belonging to the sulfonyl fluoride class of compounds. This guide provides a framework for assessing its cross-reactivity profile, a critical step in drug development and chemical probe validation. Due to the limited publicly available data on this compound, this document outlines the established experimental workflows and data presentation strategies used to characterize similar sulfonyl fluoride probes. By following these protocols, researchers can generate the necessary data to compare its performance against other well-characterized covalent inhibitors.
Understanding Sulfonyl Fluoride Reactivity
Sulfonyl fluorides are recognized as "privileged warheads" in chemical biology due to their ability to form stable covalent bonds with a range of nucleophilic amino acid residues.[1][2] Unlike more targeted covalent modifiers, sulfonyl fluorides can react with serine, threonine, lysine, tyrosine, cysteine, and histidine residues, depending on the protein microenvironment.[1][2][3] This broad reactivity profile necessitates a thorough assessment of their off-target effects to ensure selectivity and minimize potential toxicity.
Comparative Cross-Reactivity Profiling
To objectively evaluate the cross-reactivity of this compound, a direct comparison with established sulfonyl fluoride inhibitors is recommended. A suitable comparator is Phenylmethanesulfonyl fluoride (PMSF), a widely used serine protease inhibitor with a well-documented reactivity profile.
Table 1: Physicochemical Properties of Comparative Sulfonyl Fluorides
| Property | This compound | Phenylmethanesulfonyl fluoride (PMSF) |
| Molecular Formula | C5H9FO2S | C7H7FO2S[4][5] |
| Molecular Weight | 152.19 g/mol | 174.19 g/mol [4][5] |
| CAS Number | Not readily available | 329-98-6[4][5] |
| General Reactivity | Expected to react with multiple nucleophilic residues | Reacts with serine, threonine, tyrosine, lysine, cysteine, and histidine[1][3] |
Experimental Protocols for Cross-Reactivity Profiling
A comprehensive evaluation of cross-reactivity involves a combination of in vitro and in-cell assays. The following protocols provide a detailed methodology for assessing the selectivity of this compound.
Competitive Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful technique to assess the potency and selectivity of enzyme inhibitors in a native biological context.[6][7][8] This method utilizes broad-spectrum probes that target entire enzyme families to profile the inhibitory activity of a test compound across the proteome.
Workflow:
-
Cell Lysate Preparation: Prepare lysates from a relevant cell line or tissue homogenate.
-
Inhibitor Incubation: Treat the lysates with varying concentrations of this compound or the comparator compound (e.g., PMSF) for a defined period.
-
Probe Labeling: Add a broad-spectrum, reporter-tagged sulfonyl fluoride probe (e.g., with a fluorescent dye or biotin) to the treated lysates. This probe will label the active sites of enzymes that were not inhibited by the test compound.
-
Gel Electrophoresis and Imaging: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently tagged proteins using a gel scanner. A reduction in fluorescence intensity for a specific protein band in the presence of the inhibitor indicates a target engagement.
-
Quantitative Analysis: Densitometry analysis of the gel bands allows for the determination of IC50 values for each inhibited protein.
Diagram of Competitive ABPP Workflow:
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Chemoproteomic Profiling using Mass Spectrometry
For a more comprehensive and unbiased assessment of off-targets, a mass spectrometry-based chemoproteomic approach is employed. This method identifies all proteins that are covalently modified by the inhibitor.
Workflow:
-
Intact Cell Treatment: Treat intact, live cells with this compound.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total proteome.
-
Click Chemistry/Biotinylation: If this compound is synthesized with a bioorthogonal handle (e.g., an alkyne or azide), perform a click reaction to attach a biotin tag.
-
Affinity Purification: Use streptavidin beads to enrich for biotin-tagged proteins (i.e., the proteins that reacted with the inhibitor).
-
On-Bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify and quantify the proteins that were significantly enriched in the inhibitor-treated sample compared to a vehicle control.
Diagram of Chemoproteomic Workflow:
Caption: Workflow for chemoproteomic profiling of covalent inhibitors.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate comparison.
Table 2: Comparative IC50 Values from Competitive ABPP
| Target Protein Family | Target Protein | This compound IC50 (µM) | PMSF IC50 (µM) |
| Serine Hydrolases | FAAH | Experimental Value | Experimental Value |
| LYPLA1 | Experimental Value | Experimental Value | |
| ABHD6 | Experimental Value | Experimental Value | |
| Cysteine Proteases | Cathepsin B | Experimental Value | Experimental Value |
| Caspase-3 | Experimental Value | Experimental Value | |
| Kinases | SRC | Experimental Value | Experimental Value |
| EGFR | Experimental Value | Experimental Value |
Table 3: Off-Target Hits from Chemoproteomic Profiling
| Protein Name | Gene Name | Fold Enrichment (Inhibitor/Control) | Function |
| Identified Protein 1 | GENE1 | Quantitative Value | Protein Function |
| Identified Protein 2 | GENE2 | Quantitative Value | Protein Function |
| Identified Protein 3 | GENE3 | Quantitative Value | Protein Function |
Visualizing Target Engagement in Signaling Pathways
To understand the functional consequences of target and off-target engagement, it is crucial to map the identified proteins onto known signaling pathways. For instance, if this compound is found to inhibit a key kinase, its impact on downstream signaling can be visualized.
Diagram of a Hypothetical Kinase Signaling Pathway:
Caption: Hypothetical signaling pathway showing the position of a target kinase.
By systematically applying these methodologies, researchers can build a comprehensive cross-reactivity profile for this compound, enabling an objective comparison with other covalent inhibitors and informing its potential as a selective chemical probe or therapeutic agent.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology - Ask this paper | Bohrium [bohrium.com]
- 4. powder, ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Phenylmethanesulfonyl fluoride = 99.0 T 329-98-6 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 8. scispace.com [scispace.com]
Benchmarking Cyclobutylmethanesulfonyl Fluoride Against Known Serine Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of Cyclobutylmethanesulfonyl fluoride, a putative serine protease inhibitor, against well-established inhibitors such as Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF). Due to the limited publicly available data on this compound, this document outlines the necessary experimental protocols and data presentation structures to facilitate a thorough comparative analysis.
Introduction to Serine Protease Inhibition by Sulfonyl Fluorides
Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and inflammation. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Sulfonyl fluorides are a class of irreversible inhibitors that covalently modify the active site serine residue of these proteases, leading to their inactivation.[1][2][3] This guide focuses on this compound and compares its potential inhibitory profile with the widely used serine protease inhibitors, PMSF and AEBSF.
Comparative Analysis of Inhibitor Properties
A direct comparison of the physicochemical and inhibitory properties of this compound with PMSF and AEBSF is essential for its evaluation. The following table provides a template for summarizing key quantitative data. While specific values for this compound are yet to be determined experimentally, the known properties of PMSF and AEBSF are included for reference.
| Property | This compound | Phenylmethylsulfonyl fluoride (PMSF) | 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) |
| Molecular Weight ( g/mol ) | To be determined | 174.19 | 239.69 |
| Solubility | To be determined | Low in aqueous solutions | Water-soluble |
| Stability in Aqueous Solution | To be determined | Short half-life (e.g., 55 min at pH 7.5) | More stable at low pH |
| Target Enzymes | Presumed Serine Proteases | Trypsin, Chymotrypsin, Thrombin, etc. | Trypsin, Chymotrypsin, Kallikrein, Plasmin, Thrombin |
| IC50 (Half-maximal inhibitory concentration) | To be determined | Enzyme-dependent | Enzyme-dependent |
| Ki (Inhibition constant) | To be determined | Enzyme-dependent | Enzyme-dependent |
| k_inact (Rate of inactivation) | To be determined | Enzyme-dependent | Enzyme-dependent |
Experimental Protocols for Comparative Inhibition Assays
To obtain the quantitative data for this compound, a standardized enzyme inhibition assay must be performed. The following protocol outlines a general fluorescence-based assay for measuring serine protease activity and inhibition.
Materials
-
Serine protease (e.g., Trypsin, Chymotrypsin, or a specific target of interest)
-
Fluorogenic substrate specific to the chosen protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
This compound
-
Phenylmethylsulfonyl fluoride (PMSF)
-
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow
The following diagram illustrates the general workflow for the enzyme inhibition assay.
References
- 1. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
In vitro and in vivo correlation of Cyclobutylmethanesulfonyl fluoride activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases play a crucial role in a multitude of physiological processes, making them a significant target for therapeutic intervention and a critical consideration in protein research. Their unwanted activity can lead to protein degradation during isolation and analysis. Sulfonyl fluoride-based compounds are a class of irreversible inhibitors widely used to control serine protease activity.
This guide provides a comparative analysis of three prominent sulfonyl fluoride inhibitors: Phenylmethylsulfonyl fluoride (PMSF), 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF), and (p-Amidinophenyl)methanesulfonyl fluoride (p-APMSF). While information on Cyclobutylmethanesulfonyl fluoride is not available in the public domain, this guide offers a comprehensive overview of these established alternatives, presenting their in vitro and in vivo activities, experimental protocols, and mechanisms of action.
Comparative In Vitro and In Vivo Activity
The efficacy of these inhibitors varies depending on the target protease and the experimental conditions. The following table summarizes key quantitative data for PMSF, AEBSF, and p-APMSF.
| Inhibitor | Target Proteases | In Vitro Potency (IC50/Ki) | In Vivo Applications/Effects | Key Advantages | Key Disadvantages |
| PMSF | Broad-spectrum serine protease inhibitor (e.g., trypsin, chymotrypsin, thrombin)[1][2] | Typically used at 0.1-1 mM.[3] | Widely used in cell lysis buffers to prevent proteolysis.[3] | Inexpensive and readily available. | Poorly soluble in aqueous solutions, short half-life in aqueous solutions, and toxic.[3] |
| AEBSF | Broad-spectrum serine protease inhibitor | Effective at 0.1-1.0 mM.[4] | Reduces allergic inflammation in a mouse model of allergic rhinitis.[5] | Water-soluble and less toxic than PMSF.[4] | May be less potent against certain proteases compared to p-APMSF. |
| p-APMSF | Specific for trypsin-like serine proteases (e.g., trypsin, thrombin, Factor Xa)[6] | Ki between 1 and 2 µM for several plasma proteases.[6] | Used to study the role of specific proteases in in vivo models. | Highly specific and potent irreversible inhibitor.[6] | More expensive and less broad-spectrum than PMSF and AEBSF. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments involving these inhibitors.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for different serine proteases and substrates.
-
Materials:
-
Purified serine protease (e.g., trypsin, chymotrypsin)
-
Chromogenic or fluorogenic substrate specific to the protease
-
Inhibitor (PMSF, AEBSF, or p-APMSF) dissolved in an appropriate solvent (e.g., DMSO, ethanol for PMSF; water for AEBSF and p-APMSF)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at a specific pH)
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the inhibitor.
-
In a 96-well plate, add a constant amount of the protease to each well.
-
Add varying concentrations of the inhibitor to the wells and incubate for a specific time to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
In Vivo Study of Allergic Inflammation Inhibition (AEBSF)
This protocol is based on a study investigating the effect of AEBSF in a mouse model of allergic rhinitis.[5]
-
Animal Model:
-
Use a suitable mouse strain (e.g., BALB/c).
-
Induce allergic rhinitis by sensitizing and challenging the mice with an allergen (e.g., ovalbumin or house dust mite extract).
-
-
Treatment:
-
Administer AEBSF to the mice via an appropriate route (e.g., intraperitoneal injection or intranasal administration) at a predetermined dose and schedule.
-
Include control groups (e.g., vehicle-treated, non-allergic).
-
-
Outcome Measures:
-
Assess allergic symptoms (e.g., sneezing, nasal rubbing).
-
Collect samples (e.g., nasal lavage fluid, serum, spleen) for analysis.
-
Measure levels of inflammatory cells (e.g., eosinophils), allergen-specific IgE, and cytokines (e.g., IL-4, IL-5, IFN-γ).
-
Perform histological analysis of nasal tissues.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity.
Mechanism of Irreversible Inhibition by Sulfonyl Fluorides
Sulfonyl fluoride inhibitors act by covalently modifying the active site serine residue of the protease, leading to irreversible inactivation.
Caption: Mechanism of irreversible inhibition of serine proteases by sulfonyl fluorides.
Workflow for Evaluating Serine Protease Inhibitor Efficacy
The following diagram illustrates a typical workflow for screening and characterizing serine protease inhibitors.
Caption: A generalized workflow for the evaluation of serine protease inhibitors.
References
- 1. ubpbio.com [ubpbio.com]
- 2. PMSF Protease Inhibitor 5 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 3. PMSF - Wikipedia [en.wikipedia.org]
- 4. Relation between in vivo effects and in vitro effects of serine and thiol proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (p-Amidinophenyl)methanesulfonyl fluoride, an irreversible inhibitor of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cyclobutylmethanesulfonyl Fluoride: A Guide for Laboratory Professionals
Crucial Safety Notice: A specific Safety Data Sheet (SDS) for cyclobutylmethanesulfonyl fluoride could not be located in publicly available databases. The following information is based on the general properties of sulfonyl fluorides and related compounds. This guidance is intended to be supplementary and does not replace the mandatory requirement to obtain and follow the specific SDS for this compound from your chemical supplier.
The proper disposal of this compound, a member of the sulfonyl fluoride chemical class, demands a meticulous approach to ensure the safety of laboratory personnel and environmental compliance. Sulfonyl fluorides are known to be reactive and potentially hazardous, necessitating strict adherence to established protocols. This guide provides essential safety and logistical information to support researchers, scientists, and drug development professionals in the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This document contains critical information regarding personal protective equipment (PPE), emergency procedures, and specific handling instructions.
Personal Protective Equipment (PPE):
Based on the general handling guidelines for sulfonyl fluorides, the following PPE is recommended.[1] However, always defer to the specific recommendations in the manufacturer's SDS.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Consider an apron or full-body suit for larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary, especially in case of spills or inadequate ventilation. |
In case of a spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like sand, dry lime, or soda ash to contain the spill. Do not use water or wet methods. [2]
-
Collection: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: The collected waste must be treated as hazardous waste.
Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. As a reactive compound, it is likely to be classified as hazardous waste.
General Disposal Guidelines:
-
Do Not Discharge to Sewer: Never dispose of this compound down the drain or in any sewer system.
-
Original Container: Whenever possible, keep the chemical in its original container.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including any potential hazards.
-
Segregation: Keep this compound waste segregated from incompatible materials.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.
Chemical Incompatibility:
Sulfonyl fluorides as a class of compounds are known to be incompatible with a range of substances. Contact with these materials can lead to vigorous or violent reactions. Avoid contact with:
-
Water: Sulfonyl fluorides can react with water, potentially releasing hazardous gases.[2]
-
Strong Acids and Bases: Can cause decomposition.[1]
-
Alcohols: May react with alcohols.[2]
-
Strong Oxidizing Agents: Can lead to an exothermic reaction.
-
Strong Reducing Agents: May cause a hazardous reaction.[1]
Experimental Protocol: General Neutralization Approach for Sulfonyl Fluorides
Disclaimer: The following is a general experimental protocol for the neutralization of sulfonyl fluorides. This procedure should be adapted and validated based on the specific reactivity and properties of this compound as detailed in its SDS. This procedure should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
Objective: To neutralize small quantities of this compound for disposal.
Materials:
-
This compound
-
A suitable solvent (e.g., a high-boiling point, inert solvent)
-
A neutralizing agent (e.g., a solution of sodium hydroxide or another suitable base)
-
pH indicator paper or a pH meter
-
Appropriate reaction vessel and stirring apparatus
-
Personal Protective Equipment (as specified in the SDS)
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound in a suitable inert solvent to control the reaction rate.
-
Slowly and with constant stirring, add the neutralizing agent to the solution. The reaction may be exothermic, so control the rate of addition to manage the temperature.
-
Monitor the pH of the reaction mixture regularly. Continue adding the neutralizing agent until the pH is within the acceptable range for disposal as specified by your institution's safety protocols and local regulations.
-
Once neutralized, the resulting solution must be disposed of as hazardous waste through a licensed disposal company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical initial step of consulting the Safety Data Sheet.
Caption: Disposal workflow for this compound.
By adhering to these guidelines and, most importantly, the specific instructions within the manufacturer's Safety Data Sheet, laboratory professionals can ensure the safe and compliant disposal of this compound. Prioritizing safety and regulatory adherence is paramount in the responsible management of laboratory chemicals.
References
Personal protective equipment for handling Cyclobutylmethanesulfonyl fluoride
Disclaimer: No specific Safety Data Sheet (SDS) for Cyclobutylmethanesulfonyl Fluoride is publicly available. The following information is compiled from safety data for analogous sulfonyl fluoride compounds, such as Phenylmethylsulfonyl Fluoride (PMSF) and Methanesulfonyl Fluoride. Researchers must exercise extreme caution and handle this compound as highly hazardous.[1][2][3][4]
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Precautions
This compound is expected to be a reactive and hazardous compound. Based on data from similar sulfonyl fluorides, it should be treated as toxic, corrosive, and moisture-sensitive.[2][3][4]
Potential Hazards:
-
Acute Toxicity: Toxic if swallowed or in contact with skin, and potentially fatal if inhaled.[4]
-
Corrosivity: Causes severe skin burns and serious eye damage.[2][3]
-
Respiratory Irritation: Inhalation may cause irritation to the respiratory tract.[2]
-
Reactivity: Reacts with water, alcohols, and amines.[5] Contact with moisture can produce hazardous gases such as hydrogen fluoride.[3]
Immediate Actions in Case of Exposure:
-
Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). | Provides protection against skin corrosion and absorption.[2][3] |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye damage.[2][3] |
| Body | Flame-resistant lab coat. | Protects against splashes and potential fires.[2][6] |
| Respiratory | Use in a certified chemical fume hood is mandatory. For spills or when exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge is required. | Prevents inhalation of toxic and corrosive vapors.[2][3] |
Handling and Storage Procedures
Handling:
-
All work with this compound must be conducted in a well-ventilated chemical fume hood.[2][3]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[3]
-
Use only non-sparking tools.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Store away from incompatible materials such as water, strong acids, strong bases, and alcohols.[3]
-
Store in a locked cabinet or a designated area with restricted access.[3]
Spill Management and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area in case of a large spill or if the spill occurs outside a fume hood.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize: Cautiously add a neutralizing agent if appropriate for sulfonyl fluorides (consult with safety personnel).
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of waste in a properly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.[2]
-
A potential laboratory-scale treatment for surplus sulfonyl fluorides is slow addition to a stirred solution of sodium hydroxide to hydrolyze the compound.[5] This should only be performed by trained personnel.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound.
Caption: Standard operating procedure for safely handling this compound.
References
- 1. Lab Safety Guideline: Phenylmethylsulfonyl Fluoride | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. epfl.ch [epfl.ch]
- 6. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



